4-Chloro-N-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOQPRLYSBBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167111 | |
| Record name | 4-Chlorobenzenehydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-88-3 | |
| Record name | p-Chlorobenzohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzenehydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzenehydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZENEHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGV74DKB7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-N-hydroxybenzamide: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-N-hydroxybenzamide, a molecule of significant interest in medicinal chemistry. As a member of the hydroxamic acid class of compounds, it holds potential as a key building block for developing targeted therapeutics, particularly in the realm of oncology. This document delves into its chemical and physical properties, offers detailed protocols for its synthesis and purification, and explores its prospective biological activities, with a focus on its role as a potential histone deacetylase (HDAC) inhibitor.
Core Chemical and Physical Properties
This compound is a benzamide derivative characterized by a chlorine atom at the para-position of the phenyl ring and a hydroxyl group attached to the amide nitrogen.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1613-88-3 | [2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 177 °C | |
| Solubility | Limited solubility in water; expected to be soluble in polar organic solvents like alcohols, THF, and DMSO. | |
| pKa | Data not available; the N-hydroxyamide proton is acidic. |
Computational Data:
| Parameter | Value | Source(s) |
| XLogP3 | 0.9 | [1] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | [1][2] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
| Rotatable Bonds | 1 | [2] |
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, its structural features allow for the prediction of its key spectroscopic characteristics. These predictions are based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Two doublets are expected in the aromatic region (approximately δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will likely appear downfield from the protons ortho to the chlorine atom due to the electron-withdrawing nature of the carbonyl group. A typical AA'BB' splitting pattern is anticipated.
-
N-H and O-H Protons: Two broad singlets corresponding to the N-H and O-H protons of the hydroxamic acid moiety are expected. Their chemical shifts can be variable and are dependent on concentration and temperature.
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon: A signal for the carbonyl carbon is expected in the downfield region, typically around 165-170 ppm.
-
Aromatic Carbons: Four signals for the aromatic carbons are anticipated. The carbon bearing the chlorine atom and the carbon attached to the carbonyl group will have distinct chemical shifts from the other aromatic carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
N-H Stretch: A medium intensity band, potentially overlapping with the O-H stretch, in the same region.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.
-
C-N Stretch: A band in the region of 1200-1350 cm⁻¹.
-
C-Cl Stretch: A strong band in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent [M+H]⁺ ion in positive ion mode and an [M-H]⁻ ion in negative ion mode. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) will be a key diagnostic feature. Fragmentation would likely involve the loss of small neutral molecules such as H₂O and CO.
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of 4-chlorobenzoyl chloride with hydroxylamine.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Chlorobenzoyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or Pyridine
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water. Cool the solution in an ice bath.
-
Neutralization: Slowly add a solution of sodium bicarbonate (1.2 equivalents) in water to the hydroxylamine hydrochloride solution with stirring. Alternatively, a suitable organic base like pyridine can be used in a non-aqueous solvent.
-
Reaction with Acyl Chloride: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in THF.
-
Addition: Slowly add the 4-chlorobenzoyl chloride solution to the cold hydroxylamine solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization. A suitable solvent system would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or heptane).
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.
Biological Activity and Potential Applications
The N-hydroxybenzamide moiety is a well-established zinc-binding group found in a variety of enzyme inhibitors.[3] This structural feature makes this compound a promising candidate for drug discovery, particularly as a histone deacetylase (HDAC) inhibitor.
Mechanism of Action as a Potential HDAC Inhibitor
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
The N-hydroxyamide group of this compound can chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. This inhibition leads to an accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.
In Vitro Biological Evaluation
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the HDAC inhibitory activity of this compound.
Materials:
-
HeLa or other cell line nuclear extract as a source of HDACs
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer with salts)
-
Developer solution (containing Trichostatin A and a protease)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the nuclear extract (HDAC source), and the test compound at various concentrations. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).
-
Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Measurement: Read the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, GHS hazard statements from suppliers and data for structurally related compounds suggest the following precautions.[1]
GHS Hazard Statements (based on related compounds):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
May be harmful if swallowed or inhaled.
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If handling as a powder, use a certified particulate respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
Conclusion
This compound is a valuable chemical entity with significant potential for applications in drug discovery and development. Its core structure, featuring a zinc-binding hydroxamic acid group, makes it a compelling starting point for the design of novel enzyme inhibitors, particularly for the histone deacetylase family. This guide provides a foundational understanding of its chemical properties, a practical approach to its synthesis and purification, and a framework for evaluating its biological activity. Further research to fully characterize its spectroscopic properties and to determine its specific inhibitory profile against various HDAC isoforms is warranted to unlock its full therapeutic potential.
References
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PrepChem. Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide. [Link]
-
PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]
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PubChem. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. [Link]
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PubChem. 4-Chlorobenzenehydroxamic acid. [Link]
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Fisher Scientific. p-Hydroxybenzamide Safety Data Sheet. [Link]
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PubMed. Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors. [Link]
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- 4. Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-N-hydroxybenzamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Chloro-N-hydroxybenzamide
Executive Summary: This guide provides a comprehensive technical overview of a robust and efficient pathway for the synthesis of this compound (4-chlorobenzohydroxamic acid). This compound is a valuable building block in medicinal chemistry, often investigated for its role as a key functional group in therapeutics targeting zinc-dependent enzymes, such as histone deacetylases (HDACs). The presented methodology is centered on the nucleophilic acyl substitution of a highly reactive 4-chlorobenzoyl chloride intermediate with hydroxylamine hydrochloride. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses critical parameters for process optimization and safety. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction
Chemical Identity and Significance
This compound, with the molecular formula C₇H₆ClNO₂, is a hydroxamic acid derivative.[1] Hydroxamic acids are a class of organic compounds characterized by the R-CO-NH-OH functional group.[2] This moiety is an excellent metal chelator, a property that underpins the biological activity of many hydroxamic acid-containing drugs.[2][3] The conjugate base, a hydroxamate, forms strong bidentate complexes with metal ions like Zn(II) and Fe(III), which is crucial for their mechanism of action as enzyme inhibitors.[3] Consequently, this compound serves as a critical intermediate in the synthesis of more complex molecules designed for therapeutic applications.
Overview of Synthetic Strategies for Hydroxamic Acids
The synthesis of hydroxamic acids can be achieved through several routes. Common methods include the reaction of hydroxylamine with esters, the Angeli-Rimini reaction involving aldehydes, and the direct conversion of nitroalkanes.[2][4] However, the most prevalent and efficient strategy for preparing aromatic hydroxamic acids relies on the acylation of hydroxylamine with an activated carboxylic acid derivative.[3] The use of acyl chlorides is particularly effective due to their high reactivity, which facilitates a rapid and often high-yielding conversion under mild conditions.[4][5] This guide will focus on this superior two-step approach, starting from the readily available 4-chlorobenzoic acid.
The Core Synthesis Pathway: Acylation of Hydroxylamine
The conversion of 4-chlorobenzoic acid to this compound is most logically achieved by first activating the carboxylic acid to its corresponding acyl chloride, followed by a nucleophilic attack from hydroxylamine.
Step 1: Activation of 4-Chlorobenzoic Acid to 4-Chlorobenzoyl Chloride
Principle: The direct reaction between a carboxylic acid and an amine (or hydroxylamine) to form an amide is thermodynamically unfavorable and requires harsh conditions. To facilitate the reaction, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, transforming 4-chlorobenzoic acid into the highly electrophilic 4-chlorobenzoyl chloride.[6] A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[6]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the carboxylic acid oxygen attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of HCl and SO₂ yields the desired acyl chloride.
Step 2: Nucleophilic Acyl Substitution with Hydroxylamine
Principle: This step is the core bond-forming reaction. 4-Chlorobenzoyl chloride is a potent acylating agent, highly susceptible to attack by nucleophiles.[7] Hydroxylamine (NH₂OH), generated in situ from its more stable hydrochloride salt (NH₂OH·HCl), acts as the nucleophile.[5] The nitrogen atom of hydroxylamine is more nucleophilic than the oxygen and attacks the electrophilic carbonyl carbon of the acyl chloride.[3] A base, such as sodium bicarbonate or sodium hydroxide, is essential to neutralize the HCl generated during the reaction and to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine needed for the reaction.[5][8]
Mechanism: The reaction is a classic nucleophilic acyl substitution. The nitrogen of free hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable N-hydroxyamide (hydroxamic acid) product.
Detailed Experimental Protocol
This protocol describes an efficient method using a biphasic system which allows for simple workup and purification.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Quantity |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.0 | 5.00 g (28.6 mmol) |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 1.2 | 2.38 g (34.3 mmol) |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 2.5 | 6.00 g (71.4 mmol) |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | 100 mL |
| Water | H₂O | 18.02 | - | 100 mL |
Note: If starting from 4-chlorobenzoic acid, it must first be converted to 4-chlorobenzoyl chloride. This is typically done by refluxing with an excess of thionyl chloride, followed by removal of the excess SOCl₂ by distillation.[6]
Step-by-Step Procedure
-
Preparation: In a 250 mL beaker or flask, dissolve hydroxylamine hydrochloride (2.38 g) and sodium bicarbonate (6.00 g) in 100 mL of water with stirring. In a separate flask, dissolve 4-chlorobenzoyl chloride (5.00 g) in 100 mL of ethyl acetate.
-
Reaction: Vigorously stir the aqueous solution while adding the ethyl acetate solution of 4-chlorobenzoyl chloride portion-wise over 5 minutes at room temperature. The reaction is fast and often complete within 5-15 minutes.[5]
-
Isolation: A white precipitate of this compound will form. Continue stirring for an additional 15 minutes to ensure the reaction is complete. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid on the filter with cold deionized water (2 x 30 mL) to remove inorganic salts, followed by a wash with a small amount of cold ethyl acetate to remove any unreacted starting material.
-
Drying: Dry the purified white solid in a vacuum oven to a constant weight. The product typically requires no further chromatographic purification.[5]
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of 4-chlorobenzoyl chloride. | Ensure the acyl chloride is of high quality and handled under anhydrous conditions prior to the reaction.[7][9] Use it immediately after preparation or purchase. |
| Incomplete reaction. | Ensure vigorous stirring to maximize the interface between the organic and aqueous phases. Check the stoichiometry and purity of reagents. | |
| Product Contamination | Presence of 4-chlorobenzoic acid. | This results from the hydrolysis of the starting acyl chloride.[7] Wash the final product thoroughly with water. If significant, the acid can be removed by washing the organic layer with a basic aqueous solution like NaHCO₃ during workup if the product remains in the organic phase. |
| Dimerization or side reactions. | Maintain the reaction at room temperature. Exothermic reactions can promote side product formation. Adding the acyl chloride solution slowly can help manage heat. |
Safety Considerations
-
4-Chlorobenzoyl Chloride: This reagent is corrosive and a lachrymator (induces tearing). It reacts violently with water, releasing corrosive HCl gas.[7] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride (if preparing the acyl chloride): Highly toxic, corrosive, and reacts violently with water. All work must be conducted in a fume hood.
-
Hydroxylamine and its Salts: While hydroxylamine hydrochloride is relatively stable, free hydroxylamine can be explosive.[10] Avoid heating concentrated solutions of hydroxylamine.
-
Sodium Bicarbonate: Reacts with the HCl byproduct to release CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
Conclusion
The synthesis of this compound via the acylation of hydroxylamine with 4-chlorobenzoyl chloride is a highly efficient, rapid, and reliable method. By utilizing a biphasic solvent system and a mild base, the protocol allows for high yields and purity with a simple filtration workup, avoiding the need for complex purification techniques. Careful handling of the moisture-sensitive acyl chloride intermediate is the most critical parameter for success. This pathway provides a dependable foundation for researchers requiring this versatile intermediate for further synthetic applications in drug discovery and development.
References
-
Wang, K.-K., Li, Y.-L., Zhao, Y.-C., Zhang, S.-S., Chen, R., & Sun, A. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances. Available at: [Link]
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Wikipedia. (n.d.). Hydroxamic acid. Available at: [Link]
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Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. Available at: [Link]
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Bertini, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. Available at: [Link]
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ResearchGate. (2010). An Efficient Method for the Preparation of Hydroxamic Acids. ChemInform. Available at: [Link]
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ResearchGate. (2020). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Available at: [Link]
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International Journal of Research and Analytical Reviews. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. Available at: [Link]
- Google Patents. (n.d.). CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine.
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4-Chloro-N-hydroxybenzamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-N-hydroxybenzamide
This guide provides a comprehensive technical overview of the putative mechanism of action of this compound. Drawing upon established principles of medicinal chemistry and enzymatic inhibition, we will explore its likely molecular target and the downstream cellular consequences. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a synthetic small molecule belonging to the benzamide class of compounds. Its chemical structure features a central benzene ring substituted with a chloro group and an N-hydroxycarboxamide moiety (hydroxamic acid). While specific in-depth studies on this compound are not extensively documented in publicly available literature, its structural features, particularly the N-hydroxybenzamide core, strongly suggest a primary mechanism of action as a histone deacetylase (HDAC) inhibitor.[1] This guide will, therefore, focus on this well-established mechanism for the broader class of N-hydroxybenzamide-containing molecules.
PART 1: The Core Mechanism - Histone Deacetylase (HDAC) Inhibition
The prevailing hypothesis for the mechanism of action of this compound is its function as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3]
The Role of Histone Deacetylases (HDACs)
HDACs catalyze the removal of acetyl groups from the lysine residues of histones. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[3] There are four classes of HDACs, with Classes I, II, and IV being zinc-dependent metalloenzymes.[2][3] The aberrant activity of HDACs is implicated in various diseases, most notably cancer, where the silencing of tumor suppressor genes contributes to tumorigenesis.[1][2]
Mechanism of HDAC Inhibition by N-Hydroxybenzamides
The N-hydroxybenzamide scaffold is a classic zinc-binding group found in many potent HDAC inhibitors, including the FDA-approved drug Vorinostat (suberoylanilide hydroxamic acid, SAHA).[1][4] The inhibitory mechanism is predicated on the chelation of the catalytic zinc ion (Zn²⁺) within the active site of the HDAC enzyme by the hydroxamic acid moiety. This bidentate chelation effectively blocks the substrate-binding site and inactivates the enzyme.
The proposed interaction of this compound with the HDAC active site is as follows:
-
Zinc Chelation: The hydroxamic acid group (-C(=O)NHOH) of this compound directly coordinates with the Zn²⁺ ion in the catalytic pocket of the HDAC enzyme.
-
Hydrogen Bonding: The amide and hydroxyl groups of the hydroxamic acid can form hydrogen bonds with amino acid residues lining the active site, further stabilizing the enzyme-inhibitor complex.
-
Hydrophobic Interactions: The 4-chlorophenyl ring likely engages in hydrophobic interactions with nonpolar residues in the active site, contributing to the overall binding affinity.
Caption: Proposed interaction of this compound with the HDAC active site.
PART 2: Downstream Cellular Consequences of HDAC Inhibition
The inhibition of HDACs by this compound is expected to trigger a cascade of cellular events, primarily leading to the reactivation of silenced genes.
Histone Hyperacetylation and Chromatin Remodeling
By inhibiting HDACs, this compound would lead to an accumulation of acetylated histones. This histone hyperacetylation neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed, open chromatin conformation (euchromatin), which allows for the binding of transcription factors and the initiation of gene expression.
Reactivation of Tumor Suppressor Genes
A key consequence of HDAC inhibition in cancer cells is the reactivation of tumor suppressor genes that were epigenetically silenced. This can lead to the restoration of critical cellular processes that control cell growth and proliferation.
Cellular Outcomes
The downstream effects of HDAC inhibition on cancer cells are multifaceted and include:
-
Cell Cycle Arrest: Reactivation of cell cycle inhibitors can halt the progression of the cell cycle, often at the G1/S or G2/M phases.[4]
-
Induction of Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes can trigger programmed cell death.[4]
-
Inhibition of Proliferation: The cumulative effect of cell cycle arrest and apoptosis is a potent anti-proliferative activity against tumor cells.[1]
Caption: Experimental workflow for an in vitro HDAC inhibition assay.
PART 4: Broader Biological Activities and Future Directions
While HDAC inhibition is the most probable mechanism of action for this compound, the broader benzamide scaffold is known to exhibit a range of biological activities.
Other Potential Activities
-
Antimicrobial and Antifungal Effects: Some benzamide derivatives have demonstrated activity against various bacterial and fungal strains. [5]* Antiviral Activity: Certain substituted benzamides have been investigated as inhibitors of viral replication, such as for human adenovirus. [6]* Inhibition of Other Enzymes: Derivatives of the related 4-hydroxybenzamide have been shown to inhibit enzymes like α-amylase, carbonic anhydrase, and lipoxygenase. [7]
Future Research
To definitively elucidate the mechanism of action of this compound, the following studies are recommended:
-
Comprehensive Kinase and Enzyme Profiling: Screen the compound against a broad panel of enzymes to determine its selectivity profile.
-
Cell-Based Assays: Conduct Western blot analysis to confirm histone hyperacetylation in treated cells. Perform cell cycle analysis and apoptosis assays to validate the downstream cellular effects.
-
In Vivo Studies: Evaluate the anti-tumor efficacy of this compound in animal models of cancer.
PART 5: Conclusion
Based on its chemical structure, this compound is strongly predicted to function as a histone deacetylase inhibitor. The N-hydroxybenzamide moiety is a well-established zinc-binding group that can effectively chelate the catalytic zinc ion in the active site of HDACs. This inhibition leads to histone hyperacetylation, chromatin remodeling, and the reactivation of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, apoptosis, and anti-proliferative effects in cancer cells. While other biological activities may be possible, HDAC inhibition represents the most scientifically plausible and primary mechanism of action for this compound. Further experimental validation is necessary to confirm this hypothesis and to explore the full therapeutic potential of this compound.
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Zhang, L., et al. (2020). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 8, 77. [Link]
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I, D. A., et al. (2023). Medicinal chemistry advances in targeting class I histone deacetylases. Future Medicinal Chemistry, 15(15), 1335-1358. [Link]
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The Multifaceted Biological Activities of 4-Chloro-N-hydroxybenzamide Derivatives: A Technical Guide
This technical guide provides an in-depth exploration of the diverse biological activities of 4-Chloro-N-hydroxybenzamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents detailed experimental methodologies, and offers insights into the mechanisms of action that underpin the therapeutic potential of these compounds. Our focus is on delivering a scientifically rigorous and practical resource that empowers further investigation and application of this promising class of molecules.
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a chloro substituent and an N-hydroxy group can significantly modulate the physicochemical and biological properties of the parent molecule, often enhancing its potency and conferring novel activities. Specifically, this compound derivatives have emerged as a versatile class of compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. This guide will dissect the key biological activities of these derivatives, providing both the conceptual framework and the practical methodologies required for their comprehensive evaluation.
Anticancer Activity: Targeting the Epigenome and Beyond
A significant body of research has focused on the anticancer potential of this compound derivatives, with a primary mechanism of action being the inhibition of histone deacetylases (HDACs).[1]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes.
This compound derivatives, particularly those with a hydroxamic acid moiety (-CONHOH), act as potent HDAC inhibitors. The N-hydroxy group chelates the zinc ion within the active site of the HDAC enzyme, effectively blocking its catalytic activity. This inhibition leads to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] For instance, certain N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have demonstrated potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.[1][2]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of selected benzamide derivatives against various cancer cell lines.
| Compound/Derivative | Target | Cell Line | IC50 / GI50 (µM) | Reference |
| Thiophene substituted HPPB derivative | HDAC | HCT116 (Colon) | 0.3 | [2] |
| Benzo[d][1][3]dioxole derivative of HPPB | HDAC | A549 (Lung) | 0.4 | [2] |
| Compound 18 (a 4-chloro-2-mercaptobenzenesulfonamide derivative) | Not Specified | HOP-62 (Lung) | 0.05 | [4] |
| Compound 18 (a 4-chloro-2-mercaptobenzenesulfonamide derivative) | Not Specified | HCT-116 (Colon) | 0.33-1.08 | [4] |
| Compound 18 (a 4-chloro-2-mercaptobenzenesulfonamide derivative) | Not Specified | 786-0 (Renal) | 0.33-1.08 | [4] |
| Compound 18 (a 4-chloro-2-mercaptobenzenesulfonamide derivative) | Not Specified | M14 (Melanoma) | 0.33-1.08 | [4] |
| Compound 7 (4-Methylbenzamide derivative) | Protein Kinases | K562 (Leukemia) | 2.27 | [5] |
| Compound 7 (4-Methylbenzamide derivative) | Protein Kinases | HL-60 (Leukemia) | 1.42 | [5] |
| Compound 10 (4-Methylbenzamide derivative) | Protein Kinases | K562 (Leukemia) | 2.53 | [5] |
| Compound 10 (4-Methylbenzamide derivative) | Protein Kinases | HL-60 (Leukemia) | 1.52 | [5] |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol outlines a general procedure for determining the HDAC inhibitory activity of this compound derivatives using a commercially available fluorometric assay kit.
Materials:
-
HDAC Assay Kit (containing HDAC enzyme, substrate, and developer)
-
Assay Buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Trichostatin A (TSA) or a known HDAC inhibitor (as a positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting the HDAC enzyme, substrate, and developer in the provided assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution or control
-
Diluted HDAC enzyme
-
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the diluted substrate to each well.
-
Incubate the plate at 37°C for a further specified time (e.g., 30 minutes).
-
-
Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the signal to stabilize. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control (enzyme and substrate only).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound and related salicylanilides have demonstrated significant activity against a wide range of microbial pathogens, including bacteria, fungi, and mycobacteria.[3]
Mechanism of Action
The precise antimicrobial mechanisms can vary depending on the specific derivative and the target organism. However, several key modes of action have been proposed:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[1]
-
Inhibition of Photosynthetic Electron Transport (PET): In photosynthetic microorganisms, such as certain algae and cyanobacteria, some salicylanilide derivatives have been shown to inhibit the photosynthetic electron transport chain, disrupting energy production.[3]
-
Enzyme Inhibition: These compounds can inhibit essential microbial enzymes involved in various metabolic pathways. For example, some derivatives may target enzymes involved in cell wall synthesis or nucleic acid replication.[1][6]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzamide and salicylanilide derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 | [7] |
| 4-chloro-2-mercaptobenzenesulfonamide derivatives (16, 17, 23, 24, 31, 32, 48) | Anaerobic Gram-positive bacteria | Promising activity | [8] |
| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 (µmol/mL) | [6] |
| Perillyl 4-chlorocinnamate | Candida species | 0.024 (µmol/mL) | [6] |
| N-(4-chlorophenyl)-4-hydroxybenzamide (5d) related compound 5a | Bacillus subtilis | 6.25 | [9] |
| N-(4-chlorophenyl)-4-hydroxybenzamide (5d) related compound 5a | Escherichia coli | 3.12 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Positive control antibiotic/antifungal
-
Solvent control (DMSO)
-
Inoculum suspension standardized to a specific cell density (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Make serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the diluted compound. Include a positive control well (medium with inoculum and standard antibiotic), a negative control well (medium only), and a growth control well (medium with inoculum).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Validation: The growth control well should show turbidity, and the negative control well should be clear. The positive control antibiotic should show inhibition at its expected MIC.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Certain benzamide derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.[7][10][11]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways:
-
Inhibition of Pro-inflammatory Mediators: Some derivatives can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Certain benzamides can inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α.[11]
-
Protease Inhibition: Some compounds have shown the ability to inhibit proteases, such as trypsin, which can be involved in the inflammatory cascade.[7]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound/Derivative | Assay | IC50 (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase (Trypsin) Inhibition | 0.04–0.07 | [7] |
| Acetylsalicylic Acid (Positive Control) | Proteinase (Trypsin) Inhibition | 0.4051 ± 0.0026 | [7] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol details a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells in the plate to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.
-
Data Analysis: Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Conclusion
This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The multifaceted mechanisms of action, including HDAC inhibition, disruption of microbial cell integrity, and modulation of key inflammatory pathways, provide a solid foundation for the rational design of novel therapeutic agents. This technical guide offers a comprehensive overview of their biological activities and provides detailed, field-proven methodologies to facilitate their continued exploration and development by the scientific community.
References
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Kos, J., et al. (2018). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. Available at: [Link]
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(2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available at: [Link]
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Slawinski, J., et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
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Zaharia, V., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. Available at: [Link]
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Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. Available at: [Link]
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Fedorov, A.Y., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available at: [Link]
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Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Chen, G., et al. (2020). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Reddy, P.G., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chen, G., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Advances in Experimental Medicine and Biology. Available at: [Link]
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de Fátima, A., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. The Scientific World Journal. Available at: [Link]
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M-Carboxycinnamic Acid Bis-hydroxamide (CBHA): A Technical Guide to a Potent Histone Deacetylase Inhibitor
Abstract
This technical guide provides an in-depth exploration of M-carboxycinnamic acid bis-hydroxamide (CBHA), a potent inhibitor of histone deacetylases (HDACs). Given the limited specific literature on 4-Chloro-N-hydroxybenzamide, this document focuses on CBHA as a well-characterized analogue sharing the critical hydroxamic acid moiety responsible for HDAC inhibition. We will delve into the fundamental role of HDACs in epigenetic regulation and their significance as therapeutic targets. This guide will cover the mechanism of action, a plausible synthetic route, and detailed protocols for the in-vitro and in-vivo evaluation of CBHA. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the fields of epigenetics and oncology.
Introduction: The Epigenetic Role of Histone Deacetylases
Gene expression is meticulously regulated by a complex interplay of factors, including the structural organization of chromatin. The fundamental unit of chromatin, the nucleosome, consists of DNA wrapped around a core of histone proteins. The post-translational modification of histone tails, particularly the acetylation and deacetylation of lysine residues, plays a pivotal role in modulating chromatin structure and, consequently, gene transcription.
Histone acetyltransferases (HATs) catalyze the addition of acetyl groups to lysine residues, neutralizing their positive charge and leading to a more relaxed chromatin conformation (euchromatin). This "open" state allows for greater accessibility of transcription factors to DNA, generally promoting gene expression. Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine residues and promoting a more condensed chromatin structure (heterochromatin), which is associated with transcriptional repression.
Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer. The overexpression or aberrant activity of certain HDACs can lead to the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and survival. Consequently, the development of HDAC inhibitors has emerged as a promising therapeutic strategy. These inhibitors aim to restore the natural balance of histone acetylation, leading to the re-expression of silenced genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
M-carboxycinnamic acid bis-hydroxamide (CBHA) is a member of the hydroxamic acid class of HDAC inhibitors, which are characterized by a hydroxamic acid moiety that chelates the zinc ion in the active site of class I and II HDACs. This guide will provide a comprehensive overview of CBHA, from its molecular mechanism to its preclinical evaluation.
M-Carboxycinnamic Acid Bis-hydroxamide (CBHA): An Overview
CBHA is a potent, cell-permeable inhibitor of histone deacetylases. It belongs to a class of hybrid polar compounds synthesized to induce terminal differentiation and apoptosis in transformed cells.[1]
Chemical Properties
| Property | Value |
| IUPAC Name | N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide |
| Synonyms | m-Carboxycinnamic acid bis-hydroxamide, Histone Deacetylase Inhibitor II |
| CAS Number | 174664-65-4 |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.2 g/mol |
| Solubility | Soluble in DMSO and DMF |
Plausible Synthesis Route
Step 1: Synthesis of 3-(2-Carboxyvinyl)benzoic acid
A likely starting point for the synthesis of CBHA is the Knoevenagel or Perkin condensation of 3-carboxybenzaldehyde with malonic acid or acetic anhydride, respectively.
Step 2: Conversion to the Bis-acid Chloride
The resulting dicarboxylic acid can be converted to the more reactive bis-acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Step 3: Reaction with Hydroxylamine
The bis-acid chloride is then reacted with hydroxylamine (NH₂OH) or a protected form of hydroxylamine, followed by deprotection, to yield M-carboxycinnamic acid bis-hydroxamide. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Mechanism of Action
CBHA exerts its biological effects through the potent inhibition of histone deacetylases. This inhibition leads to the hyperacetylation of histones, which in turn modulates gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1]
Targeting HDAC Enzymes
CBHA has been shown to be a potent inhibitor of class I HDACs, specifically HDAC1 and HDAC3.[1] The hydroxamic acid moiety of CBHA is crucial for its inhibitory activity, as it chelates the zinc ion located at the bottom of the catalytic pocket of these enzymes, thereby blocking their deacetylase function.
| Enzyme | IC₅₀ (µM) |
| HDAC1 | 0.01[1] |
| HDAC3 | 0.07[1] |
Downstream Cellular Effects
The inhibition of HDACs by CBHA leads to a cascade of downstream events:
-
Histone Hyperacetylation: Treatment of cells with CBHA results in the accumulation of acetylated histones H3 and H4.[1][6] This alteration in chromatin structure is a direct consequence of HDAC inhibition.
-
Gene Expression Reprogramming: The hyperacetylation of histones leads to the transcriptional activation of a subset of genes, including those involved in cell cycle control and apoptosis. Notably, HDAC inhibitors have been shown to induce the expression of the cyclin-dependent kinase inhibitor p21WAF1.[7][8][9] The induction of p21 leads to cell cycle arrest, primarily at the G0/G1 phase.[6]
-
Induction of Apoptosis: CBHA has been demonstrated to induce apoptosis in various cancer cell lines.[1] This pro-apoptotic effect is mediated, in part, by altering the expression of Bcl-2 family proteins. HDAC inhibitors can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins.[10][11]
Signaling Pathway of CBHA-Induced Apoptosis
Caption: Mechanism of CBHA-induced apoptosis.
In Vitro Evaluation
The preclinical evaluation of CBHA involves a series of in vitro assays to determine its potency, selectivity, and cellular effects.
HDAC Activity Assay
This assay quantifies the ability of CBHA to inhibit the enzymatic activity of purified HDAC enzymes.
Experimental Protocol: Fluorometric HDAC Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Reconstitute purified recombinant human HDAC1 and HDAC3 enzymes in assay buffer.
-
Prepare a stock solution of CBHA in DMSO and create a serial dilution in assay buffer.
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted CBHA solutions or vehicle control (DMSO).
-
Add the HDAC enzyme to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each CBHA concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the CBHA concentration and fitting the data to a dose-response curve.
-
Cell-Based Assays
4.2.1. Cytotoxicity Assay
This assay determines the concentration of CBHA required to inhibit the growth of cancer cell lines. Neuroblastoma cell lines are particularly sensitive to CBHA.
Experimental Protocol: MTT Assay in Neuroblastoma Cells
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y, LAN-5) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of CBHA in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of CBHA or vehicle control.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the LD₅₀ (lethal dose, 50%) or IC₅₀ (inhibitory concentration, 50%) value by plotting cell viability against the logarithm of the CBHA concentration.
-
4.2.2. Western Blot Analysis of Histone Acetylation
This technique is used to visualize the increase in histone acetylation in cells treated with CBHA.
Experimental Protocol: Western Blot for Acetylated Histones
-
Cell Lysis:
-
Treat neuroblastoma cells with CBHA or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against total histone H3 or β-actin as a loading control.
-
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of CBHA.
In Vivo Evaluation
In vivo studies are crucial to assess the anti-tumor efficacy and tolerability of CBHA in a living organism.
Xenograft Tumor Models
Human cancer cells, such as neuroblastoma cells, are implanted into immunodeficient mice to form tumors. The effect of CBHA on tumor growth is then evaluated.
Experimental Protocol: Neuroblastoma Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice).
-
Subcutaneously inject human neuroblastoma cells (e.g., SMS-KCN-69n) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomly assign the mice to different treatment groups: vehicle control, CBHA at various doses (e.g., 50, 100, 200 mg/kg/day).
-
Administer CBHA or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily for a specified period (e.g., 21 days).
-
-
Efficacy Assessment:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth in the CBHA-treated groups to the vehicle control group using appropriate statistical tests.
-
In Vivo Efficacy Data
Studies have shown that CBHA significantly inhibits the growth of human neuroblastoma xenografts in a dose-dependent manner.[5]
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition |
| CBHA | 50 | Moderate |
| CBHA | 100 | Significant |
| CBHA | 200 | Complete suppression[5] |
Furthermore, CBHA has demonstrated synergistic anti-tumor activity when combined with other agents, such as all-trans retinoic acid (atRA).[5]
Conclusion and Future Directions
M-carboxycinnamic acid bis-hydroxamide (CBHA) is a potent histone deacetylase inhibitor with significant anti-tumor activity, particularly in neuroblastoma. Its ability to induce histone hyperacetylation, reprogram gene expression, and trigger apoptosis in cancer cells makes it a valuable tool for epigenetic research and a promising candidate for further preclinical and clinical development.
Future research should focus on elucidating the full spectrum of genes regulated by CBHA through transcriptomic and proteomic approaches. Additionally, optimizing its pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential. The synergistic effects of CBHA with other anti-cancer agents also warrant further investigation to develop more effective combination therapies.
References
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Richon, V. M., Emiliani, S., Verdin, E., et al. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003–3007. [Link]
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Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2000). A convenient method for the preparation of hydroxamic acids. Tetrahedron Letters, 41(33), 6285-6288. [Link]
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Al-Rawashdeh, N. A. M. (2018). Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Organic Chemistry, 15(3), 196-209. [Link]
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Bailén, M. A., Chinchilla, R., Dodsworth, D. J., & Nájera, C. (2001). Direct synthesis of hydroxamates from carboxylic acids using 2-mercaptopyridone-1-oxide-based thiouronium salts. Tetrahedron Letters, 42(29), 5013-5016. [Link]
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Coffey, D. C., Kutko, M. C., Glick, R. D., et al. (2001). The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. Cancer Research, 61(9), 3591–3594. [Link]
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Richon, V. M., Sandhoff, K. M., Rifkind, R. A., & Marks, P. A. (2000). Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation. Proceedings of the National Academy of Sciences, 97(18), 10014–10019. [Link]
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Takai, N., Kawamata, N., Ueda, T., et al. (2006). CBHA is a family of hybrid polar compounds that inhibit histone deacetylase, and induces growth inhibition, cell cycle arrest and apoptosis in human endometrial and ovarian cancer cells. Oncology, 70(2), 97–105. [Link]
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Butler, L. M., Agus, D. B., Scher, H. I., et al. (2000). Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of human prostate cancer cells in vitro and in vivo. Cancer Research, 60(18), 5165–5170. [Link]
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Sambucetti, L. C., Fischer, D. D., Zabludoff, S., et al. (1999). Histone deacetylase inhibition selectively alters the activity and expression of cell cycle proteins leading to specific chromatin acetylation and antiproliferative effects. Journal of Biological Chemistry, 274(49), 34940–34947. [Link]
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Eom, Y. W., Kim, M. A., Park, S. S., et al. (2008). Histone deacetylase inhibitors down-regulate bcl-2 expression and induce apoptosis in t(14;18) lymphomas. Blood, 112(5), 1831–1839. [Link]
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Inoue, S., Walde, S., & Zender, L. (2018). The BCL-2 family in cancer and beyond. Nature Reviews Cancer, 18(10), 640–652. [Link]
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The Structure-Activity Relationship of 4-Chloro-N-hydroxybenzamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of 4-Chloro-N-hydroxybenzamide in Medicinal Chemistry
This compound is a molecule of significant interest in the field of drug discovery, primarily recognized for its role as a scaffold in the development of potent enzyme inhibitors. Its deceptively simple structure, a chlorinated benzene ring linked to a hydroxamic acid moiety via an amide bond, belies a rich and nuanced structure-activity relationship (SAR). This technical guide provides an in-depth exploration of the SAR of this compound, with a particular focus on its activity as a histone deacetylase (HDAC) inhibitor. By dissecting the roles of its key functional groups and exploring the impact of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important pharmacophore.
The core of this compound's biological activity often lies in its ability to chelate metal ions within the active sites of metalloenzymes.[1] The hydroxamic acid group, -C(=O)NHOH, is a well-established zinc-binding group (ZBG), crucial for the inhibition of zinc-dependent enzymes like HDACs.[2][3] The chlorinated phenyl ring serves as a "cap" group, which can engage in various interactions with the enzyme surface, influencing potency and selectivity. Understanding how modifications to these components affect biological activity is paramount for the rational design of novel therapeutics.
The Core Scaffold: Deconstructing the Pharmacophore
The this compound scaffold can be dissected into three key components, each contributing to its overall biological activity. The interplay between these components dictates the molecule's affinity for its target, its pharmacokinetic properties, and its selectivity profile.
The Phenyl Ring and the Significance of the 4-Chloro Substituent
The benzene ring acts as a foundational scaffold, providing a rigid framework for the presentation of the other functional groups. The position and nature of substituents on this ring are critical determinants of activity. The 4-chloro substituent plays a multifaceted role:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the acidity of the hydroxamic acid proton, potentially impacting its zinc-binding affinity.
-
Steric Interactions: The chloro group at the para-position can occupy a specific pocket within the enzyme's active site, contributing to binding affinity. Altering the position of the halogen can lead to a significant loss of activity if it disrupts this optimal fit.
-
Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its intracellular target.
Studies on related benzamide derivatives have shown that the nature and position of substituents on the phenyl ring are crucial for activity. For instance, in a series of m-(4-morpholinoquinazolin-2-yl)benzamide derivatives, a 4-chloro substituent on the benzamide ring resulted in significantly higher cytotoxicity against HCT-116 and MCF-7 cancer cell lines compared to unsubstituted or 2-chloro/3-chloro analogs.[3]
The Amide Linker: A Conformational Anchor
The amide linkage (-C(=O)NH-) provides a degree of rotational freedom, allowing the phenyl ring and the hydroxamic acid to adopt an optimal conformation for binding to the target enzyme. This linker is also capable of forming hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.
The N-Hydroxyamide Moiety: The Key to Zinc Chelation
The N-hydroxyamide, or hydroxamic acid, group is arguably the most critical pharmacophoric element for the activity of this compound as an HDAC inhibitor. This functional group acts as a bidentate ligand, chelating the zinc ion in the active site of HDACs and thereby inhibiting their enzymatic activity.[2] The potency of HDAC inhibitors is often directly correlated with the efficiency of this zinc chelation.
The general mechanism of HDAC inhibition by hydroxamic acid-based inhibitors is illustrated below:
Caption: Mechanism of HDAC inhibition by this compound.
Structure-Activity Relationship (SAR) Insights from Analogs
Modifications to the Phenyl Ring
Systematic modifications of the phenyl ring in related N-hydroxybenzamide series have demonstrated the following trends in HDAC inhibitory activity:
| Modification | General Effect on Activity | Rationale |
| Positional Isomers of Chloro Group | Moving the chloro group from the 4-position to the 2- or 3-position often leads to a decrease in activity. | The 4-position appears to be optimal for fitting into a specific hydrophobic pocket in the active site of many HDAC isoforms. |
| Replacement of Chloro with other Halogens | The order of activity is often Cl ≈ Br > F > I. | This trend is likely due to a combination of steric and electronic factors. While fluorine is highly electronegative, its small size may not provide sufficient steric bulk for optimal interaction. Iodine, on the other hand, may be too large. |
| Introduction of Electron-Donating Groups (e.g., -OCH₃, -CH₃) | The effect is variable and target-dependent. In some cases, electron-donating groups can decrease activity, while in others, they may enhance it. | These groups can alter the electronic properties of the phenyl ring and introduce steric bulk, which may either be beneficial or detrimental to binding depending on the specific topology of the enzyme's active site. |
| Introduction of Bulky Substituents | Large, bulky groups at the 4-position generally decrease activity. | Steric hindrance can prevent the molecule from accessing the active site. |
Modifications to the N-Hydroxyamide Moiety
The N-hydroxyamide group is highly conserved among potent HDAC inhibitors. However, some modifications have been explored:
| Modification | General Effect on Activity | Rationale |
| Replacement with a Carboxylic Acid | Significant decrease or loss of activity. | A carboxylic acid is a much weaker zinc-binding group compared to a hydroxamic acid. |
| N-Alkylation | Generally decreases activity. | The N-hydroxyl proton is crucial for the chelation of the zinc ion. Alkylation of the nitrogen can disrupt this interaction. |
| O-Alkylation | Loss of activity. | The oxygen of the hydroxyl group is directly involved in coordinating the zinc ion. |
Experimental Protocols for SAR Studies
The following protocols provide a general framework for the synthesis and biological evaluation of this compound analogs for SAR studies.
General Synthesis of N-Substituted 4-Chlorobenzamide Derivatives
This protocol describes the synthesis of analogs where the N-hydroxy group is replaced with other functionalities.
Materials:
-
4-Chlorobenzoyl chloride
-
Substituted primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add TEA (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Caption: General workflow for the synthesis of N-substituted 4-chlorobenzamide analogs.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Trichostatin A (TSA) or a known HDAC inhibitor (positive control)
-
Developer solution (e.g., trypsin-containing)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, HDAC enzyme, and the test compound or control.
-
Incubate the plate at 37°C for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in the design of enzyme inhibitors, particularly for zinc-dependent enzymes like histone deacetylases. The structure-activity relationship is finely tuned by the interplay of the 4-chloro-substituted phenyl ring, the amide linker, and the crucial N-hydroxyamide zinc-binding group. While a comprehensive SAR study dedicated solely to this molecule is warranted, analysis of structurally related analogs provides a strong predictive framework for rational drug design.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the position and nature of the halogen on the phenyl ring, exploring a range of other substituents, and investigating bioisosteric replacements for the amide linker. Such studies, coupled with computational modeling and structural biology, will undoubtedly lead to the development of more potent and selective inhibitors with improved therapeutic potential.
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Abdel-Maksoud, M. S., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Letters in Drug Design & Discovery, 12(5), 374-381. [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-as-Abdel-Maksoud-El-Gamal/13606f2a893c5d63f06c624522e8d388e6a1259e]([Link]
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7192. [Link]
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Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]
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Adane, L., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1639. [Link]
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Misiura, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3745. [Link]
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discovery and synthesis of novel N-hydroxybenzamide derivatives
An In-depth Technical Guide to the Discovery and Synthesis of Novel N-Hydroxybenzamide Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the , a class of compounds that has garnered significant attention in medicinal chemistry, primarily for their potent histone deacetylase (HDAC) inhibitory activity. We will navigate the strategic considerations for designing these molecules, delve into the intricacies of their synthesis, and discuss the critical aspects of their characterization and biological evaluation.
The Ascendancy of N-Hydroxybenzamides in Drug Discovery
The N-hydroxybenzamide scaffold is a privileged pharmacophore in modern drug discovery, most notably as a key component of several approved anticancer agents. Its significance stems from its ability to effectively chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition. This inhibition results in the hyperacetylation of histone proteins, which in turn modulates gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
A prime example of the clinical success of this class of compounds is Vorinostat (SAHA), the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma. Its discovery and development underscored the therapeutic potential of targeting HDACs and catalyzed further research into novel N-hydroxybenzamide derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Strategic Design of N-Hydroxybenzamide Derivatives
The design of novel N-hydroxybenzamide derivatives is a multifaceted process that involves a deep understanding of their structure-activity relationships (SAR). The general structure can be deconstructed into three key components:
-
Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is the cornerstone of the pharmacophore, responsible for coordinating with the zinc ion in the HDAC active site.
-
Linker: This unit connects the ZBG to the cap group and plays a crucial role in determining the isoform selectivity and overall potency of the inhibitor. The length and rigidity of the linker are critical parameters for optimization.
-
Cap Group: This is typically a larger, often aromatic or heteroaromatic, group that interacts with the surface of the enzyme and can significantly influence the compound's physical properties, such as solubility and cell permeability.
The strategic modification of these components allows for the fine-tuning of the inhibitor's properties. For instance, the introduction of bulky or conformationally restricted cap groups can enhance selectivity for specific HDAC isoforms.
Synthesis of N-Hydroxybenzamide Derivatives: A Step-by-Step Protocol
The synthesis of N-hydroxybenzamide derivatives generally follows a convergent approach, where the carboxylic acid precursor is coupled with hydroxylamine. Below is a detailed, field-proven protocol for the synthesis of a generic N-hydroxybenzamide derivative.
General Synthetic Scheme
The overall synthetic strategy can be visualized as a two-step process: activation of the carboxylic acid followed by coupling with hydroxylamine.
Unveiling the Therapeutic Landscape of 4-Chloro-N-hydroxybenzamide: An In-depth Technical Guide
This guide provides a comprehensive exploration of the potential therapeutic targets of 4-Chloro-N-hydroxybenzamide, a small molecule with significant therapeutic promise. By dissecting its core structure and leveraging data from analogous compounds, we will illuminate its primary mechanisms of action and outline robust methodologies for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this and related chemical entities.
Introduction to this compound: A Scaffold of Opportunity
This compound, also known as 4-chlorobenzohydroxamic acid, belongs to the benzamide class of compounds.[1][2] Its chemical structure is characterized by a central benzamide scaffold, a chlorine substitution at the para-position of the benzene ring, and a hydroxamic acid (-CONHOH) functional group. It is this hydroxamic acid moiety that is of particular significance, as it is a well-established zinc-binding group, crucial for the inhibition of a major class of metalloenzymes.
While direct, extensive in-vivo studies on this compound itself are not widely published, the broader family of N-hydroxybenzamide derivatives has been the subject of intense investigation, revealing a range of biological activities.[3][4] These activities span from anticancer and antimicrobial to enzyme inhibition, making this chemical scaffold a fertile ground for drug discovery.[4][5]
Primary Therapeutic Target Class: Histone Deacetylases (HDACs)
The most compelling and well-documented therapeutic targets for compounds containing the N-hydroxybenzamide scaffold are the Histone Deacetylases (HDACs) .[3][4][6][7]
The "Why": Causality of HDAC Inhibition
HDACs are a class of zinc-dependent metalloenzymes that play a pivotal role in the epigenetic regulation of gene expression.[3][6] They catalyze the removal of acetyl groups from the lysine residues of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.
In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of critical tumor suppressor genes.[4] The N-hydroxybenzamide functional group in compounds like this compound acts as a potent chelator of the Zn²⁺ ion within the active site of HDAC enzymes. This chelation blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups.
The resulting hyperacetylation of histones "relaxes" the chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. This can trigger a cascade of anti-cancer effects, including:
-
Cell Cycle Arrest: Induction of cell cycle arrest, often at the G2 phase.[8]
-
Apoptosis: Induction of programmed cell death in cancer cells.
-
Differentiation: Promoting the differentiation of malignant cells.
The general mechanism is illustrated in the signaling pathway diagram below.
Sources
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Topic: 4-Chloro-N-hydroxybenzamide Derivatives in Cancer Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase (HDAC) inhibitors represent a clinically validated class of anti-cancer agents. Within this class, hydroxamic acid derivatives are prominent due to their potent zinc-chelating capabilities, which are essential for inhibiting enzyme activity. This technical guide focuses on the 4-Chloro-N-hydroxybenzamide scaffold, a promising pharmacophore for the development of novel HDAC inhibitors. We provide a detailed exploration of the underlying mechanism of action, a methodological framework for the in vitro evaluation of these derivatives in cancer cell lines, and practical guidance on data interpretation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and preclinical development of next-generation epigenetic cancer therapies, offering both the theoretical basis and the practical protocols required for rigorous scientific investigation.
The Rationale for Targeting HDACs with N-Hydroxybenzamide Scaffolds
The Role of Histone Deacetylases (HDACs) in Oncogenesis
Histone deacetylases (HDACs) are a family of enzymes that play a central role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] In a cancerous state, the overexpression or aberrant activity of certain HDACs leads to the hypoacetylation of histones. This results in a condensed chromatin structure (heterochromatin), which represses the transcription of critical genes, including tumor suppressors like the cyclin-dependent kinase inhibitor p21.[3][4] By inhibiting HDACs, the balance is shifted towards histone hyperacetylation, leading to a more relaxed chromatin state that facilitates the expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] This fundamental role in epigenetic regulation makes HDACs a compelling target for anticancer drug development.[1][5]
The N-Hydroxybenzamide Moiety as a Privileged Pharmacophore
Many potent HDAC inhibitors share a common pharmacophoric structure consisting of a "cap" group that interacts with the rim of the enzyme's active site, a "linker" region, and a crucial zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the catalytic domain.[1] The N-hydroxybenzamide core structure serves as a highly effective ZBG. The hydroxamic acid moiety (–CONHOH) is a powerful bidentate zinc chelator, forming a stable complex within the HDAC active site and effectively blocking its catalytic function. The benzamide portion provides a rigid scaffold that can be readily functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties. The 4-chloro substitution, specifically, can influence electronic properties and metabolic stability, making this a strategic starting point for derivative synthesis.
Caption: General pharmacophore model for hydroxamate-based HDAC inhibitors.
Core Mechanism of Action in Cancer Cells
The anticancer activity of this compound derivatives is a multi-step process that begins with enzymatic inhibition and culminates in programmed cell death.
Enzymatic Inhibition and Histone Hyperacetylation
Upon entering the cell and nucleus, the derivative targets the active site of HDAC enzymes. The N-hydroxybenzamide moiety's primary role is to chelate the catalytic zinc ion, sterically hindering the substrate from binding and preventing the deacetylation reaction. This direct inhibition leads to a global increase in the acetylation levels of histones (e.g., H3, H4), a key biomarker of HDAC inhibitor activity.
Gene Re-expression, Cell Cycle Arrest, and Apoptosis
Histone hyperacetylation results in a more open chromatin structure, allowing transcription factors to access promoter regions of previously silenced genes.[3] A critical target is the gene encoding the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor.[4] Increased p21 expression halts the cell cycle, typically at the G1/S or G2/M checkpoints, preventing cancer cell proliferation.[3] Concurrently, HDAC inhibition can also induce apoptosis through both intrinsic and extrinsic pathways by altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[6]
Caption: Cellular mechanism of action for N-hydroxybenzamide HDAC inhibitors.
Methodological Guide for In Vitro Evaluation
A systematic, multi-assay approach is crucial for characterizing the anticancer potential of novel this compound derivatives.
Sources
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Methodological & Application
Application Note & Synthesis Protocol: 4-Chloro-N-hydroxybenzamide
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chloro-N-hydroxybenzamide, a valuable chemical intermediate in the development of pharmacologically active compounds. Hydroxamic acid derivatives, such as the target molecule, are a significant class of compounds, notably explored as histone deacetylase (HDAC) inhibitors for potential antitumor applications.[1] This protocol details a robust and reproducible method starting from 4-chlorobenzoyl chloride and hydroxylamine hydrochloride, emphasizing practical execution, mechanistic understanding, safety, and purification. It is intended for researchers in medicinal chemistry, drug development, and organic synthesis.
Introduction and Synthesis Rationale
This compound is a benzohydroxamic acid derivative. The core structure, featuring a hydroxamic acid functional group (-C(=O)N-OH), is a powerful metal-chelating moiety, which contributes to the biological activity of many molecules in this class. The synthesis strategy detailed herein is based on a classic nucleophilic acyl substitution. This method is favored for its high efficiency and reliance on readily available starting materials.
The primary challenge in this synthesis is the high reactivity of the acyl chloride starting material, 4-chlorobenzoyl chloride. It is extremely susceptible to hydrolysis, which converts it to the unreactive 4-chlorobenzoic acid.[2] Therefore, the successful execution of this protocol hinges on maintaining strictly anhydrous (moisture-free) conditions until the aqueous workup stage.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound proceeds via a nucleophilic acyl substitution pathway.
-
Activation of Nucleophile: Hydroxylamine hydrochloride is deprotonated by a base (e.g., sodium hydroxide) to generate the free hydroxylamine (NH₂OH), a more potent nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final this compound product and a salt byproduct (e.g., NaCl).
Experimental Protocol
This protocol describes the synthesis on a 20 mmol scale. All operations involving 4-chlorobenzoyl chloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | CAS No. |
| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 20.0 | 3.50 g | 122-01-0 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 22.0 | 1.53 g | 5470-11-1 |
| Sodium Hydroxide | NaOH | 40.00 | 44.0 | 1.76 g | 1310-73-2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | 75-09-2 |
| Deionized Water | H₂O | 18.02 | - | ~200 mL | 7732-18-5 |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed | 7647-01-0 |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | ~50 mL | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | 7487-88-9 |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (addition funnel)
-
Reflux condenser with a drying tube (filled with CaCl₂) or inert gas inlet (N₂/Ar)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)
-
Standard laboratory glassware and consumables
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Prepare the Nucleophile Solution: In a 100 mL beaker, dissolve hydroxylamine hydrochloride (1.53 g, 22.0 mmol) and sodium hydroxide (1.76 g, 44.0 mmol) in 50 mL of deionized water. Stir until fully dissolved and cool the solution in an ice bath.
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (or fitted with a drying tube).
-
Prepare the Acyl Chloride Solution: In the dropping funnel, dissolve 4-chlorobenzoyl chloride (3.50 g, 20.0 mmol) in 50 mL of anhydrous dichloromethane.
-
Reaction: Add the cooled aqueous hydroxylamine solution from step 1 to the reaction flask. Begin vigorous stirring and cool the flask in an ice-water bath to 0°C.
-
Slowly add the 4-chlorobenzoyl chloride solution from the dropping funnel to the stirred, cold hydroxylamine solution over 30-45 minutes. A white precipitate may form.
-
Causality Note: A slow, dropwise addition at low temperature helps to control the exothermic reaction, minimizing the formation of potential byproducts.[3]
-
-
After the addition is complete, continue stirring the mixture at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Workup and Isolation: Transfer the reaction mixture to a separatory funnel.
-
Separate the organic (bottom, DCM) layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Causality Note: The acid wash removes any unreacted base. The bicarbonate wash removes the 4-chlorobenzoic acid byproduct by converting it to its water-soluble sodium salt.[2]
-
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., an ethanol/water or ethyl acetate/hexane mixture) to obtain pure this compound as a crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and check for impurities.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group peaks (C=O, O-H, N-H).
-
Mass Spectrometry: Confirm the molecular weight (171.58 g/mol ).[4]
Safety and Handling Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
4-Chlorobenzoyl Chloride: Highly corrosive and a lachrymator. Causes severe skin burns and eye damage.[5][6] Reacts violently with water, releasing toxic hydrogen chloride gas.[7] Handle with extreme care, using chemical-resistant gloves and safety goggles/face shield.
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin and may cause an allergic skin reaction. The free base is unstable and potentially explosive.[8]
-
Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[5][9]
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of 4-chlorobenzoyl chloride. | Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions/inert atmosphere. Use a high-quality anhydrous solvent.[3] |
| Incomplete reaction. | Increase reaction time or allow the mixture to stir overnight at room temperature before workup. | |
| Product contaminated with 4-chlorobenzoic acid | Incomplete removal during workup. | Ensure the wash with saturated NaHCO₃ solution is thorough. Repeat the wash if necessary. Monitor removal with TLC.[2] |
| Oily or impure product after evaporation | Incomplete reaction or presence of byproducts. | Ensure purification via recrystallization is performed carefully. Consider column chromatography if recrystallization fails to yield pure product. |
References
- PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide.
- PrepChem. (n.d.). Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
- Central Drug House (P) Ltd. (n.d.). 4-Chloro Benzoyl Chloride MATERIAL SAFETY DATA SHEET.
- Acros Organics. (2018, February 19). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride.
- BenchChem. (2025). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzoyl chloride.
- BenchChem. (2025). Improving the yield of 4-Chlorobenzamide synthesis reactions.
- Al-Masoudi, et al. (2021). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes.
- ChemScene. (n.d.). This compound.
- Nguyen, et al. (2020). Design, synthesis and evaluation of novel indirubin-based N-hydroxybenzamides, N-hydroxypropenamides and N-hydroxyheptanamides as histone deacetylase inhibitors and antitumor agents. PubMed.
- Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. (2020). International Journal for Research in Applied Science & Engineering Technology.
- Biosynth. (n.d.). 4-Chloro-2-hydroxybenzamide.
- PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
- BenchChem. (2025). Protocol for synthesizing 4-chloro-N-(4-morpholinyl)benzamide from 4,7-dichloroquinoline.
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). IP.com.
- BenchChem. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
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- 9. cdhfinechemical.com [cdhfinechemical.com]
Guide to the Purification of 4-Chloro-N-hydroxybenzamide from a Reaction Mixture
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-N-hydroxybenzamide is a valuable chemical intermediate whose utility in pharmaceutical synthesis and materials science is critically dependent on its purity. This document provides a comprehensive guide to the purification of this compound from typical crude reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles that dictate the choice of methodology. This application note details three primary purification strategies: differential acid-base extraction, recrystallization, and silica gel chromatography. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to confirm purity and identity.
Introduction and Impurity Profile
This compound is a hydroxamic acid, a class of compounds known for their roles as metal chelators and enzyme inhibitors.[1] Its synthesis, commonly achieved by reacting a 4-chlorobenzoyl derivative (like 4-chlorobenzoyl chloride or a methyl 4-chlorobenzoate) with hydroxylamine, often results in a crude product contaminated with unreacted starting materials and side products.[1][2]
The successful implementation of any purification strategy hinges on a clear understanding of the potential impurities.
Common Impurities in this compound Synthesis:
-
4-chlorobenzoic acid: Arises from the hydrolysis of the 4-chlorobenzoyl chloride starting material. This is a key acidic impurity.
-
Unreacted Hydroxylamine (or its salts): A basic and highly polar starting material.
-
Unreacted 4-chlorobenzoyl starting material (ester or acid chloride): A neutral, less polar impurity.
-
Side-reaction products: Depending on reaction conditions, various other minor impurities may be present.
The purification challenge lies in selectively separating the target molecule from impurities with differing physicochemical properties (acidity, basicity, polarity).
Overall Purification Workflow
The path from a crude reaction mixture to a highly pure, analytically validated product involves a logical sequence of steps. The chosen strategy will depend on the scale of the purification and the nature of the primary impurities.
Caption: General purification workflow for this compound.
Purification Strategy 1: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the N-hydroxyl proton in the hydroxamic acid functional group.[1] By treating the crude mixture with a mild aqueous base, the target compound is deprotonated to form a water-soluble hydroxamate salt. This salt partitions into the aqueous phase, leaving behind neutral organic impurities (e.g., unreacted ester) in the organic phase. Subsequent acidification of the aqueous layer re-protonates the hydroxamate, causing the purified this compound to precipitate out of the solution.[3][4]
Caption: Workflow for purification via acid-base extraction.
Protocol 3.1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (approx. 5 g) in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL) in a separatory funnel.
-
Optional Acid Wash: If significant amounts of basic impurities like hydroxylamine are suspected, wash the organic layer with 1 M HCl (2 x 30 mL). This protonates the basic impurities, moving them into the aqueous layer.[5] Discard the aqueous layer.
-
Base Extraction: Add a 5% aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to the separatory funnel.[5][6] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Causality Note: Sodium bicarbonate is a weak base, sufficient to deprotonate the hydroxamic acid (pKa ~8-9) and the more acidic 4-chlorobenzoic acid impurity, but less likely to cause hydrolysis of the amide bond compared to a strong base like NaOH.[3]
-
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the base extraction (Step 3 & 4) on the organic layer with another 50 mL of 5% NaHCO₃ to ensure complete recovery of the product. Combine the aqueous extracts. The remaining organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl dropwise while stirring until the pH of the solution is between 2 and 4 (check with pH paper). A white precipitate of this compound should form.[6]
-
Isolation: Allow the suspension to stir in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.
Purification Strategy 2: Recrystallization
Principle: Recrystallization is a technique used to purify solids. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[5]
Table 4.1: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Isopropanol | Low | High | Often yields high-purity crystals for benzamide-type compounds.[5] |
| Ethanol | Low | High | A good general choice for single-solvent recrystallization.[5] |
| Ethyl Acetate | Moderate | High | Can be effective; may require a co-solvent like hexanes to reduce solubility for precipitation.[7] |
| Water | Very Low | Low | Primarily used for washing the final product, not as a primary recrystallization solvent. |
Protocol 4.1: Recrystallization from Isopropanol
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot isopropanol while swirling until the solid is just fully dissolved. Avoid adding a large excess of solvent as this will reduce recovery yield.[5]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the filter cake with a small amount of ice-cold isopropanol to rinse away any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all residual solvent.
Purification Strategy 3: Flash Column Chromatography
Principle: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[5] Less polar compounds travel through the column faster, while more polar compounds are retained more strongly by the polar silica gel, allowing for their separation.
Protocol 5.1: Purification by Flash Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system should give the product a retention factor (Rf) of approximately 0.25-0.35.[5]
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry, free-flowing powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 40% or 50% Ethyl Acetate) if necessary to elute the product.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment and Validation
Post-purification analysis is a mandatory step to validate the success of the chosen protocol.
Table 6.1: Analytical Methods for Purity and Identity Confirmation
| Method | Purpose | Typical Parameters / Expected Result |
| RP-HPLC | Quantitative Purity Assessment | Column: C18, 4.6 x 250 mm, 5 µm. Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid). Detection: UV at λmax. Result: A single major peak (>98% area) with a stable baseline.[9][10] |
| Melting Point | Purity Indication | Expected: A sharp melting point range close to the literature value. Impurities will cause depression and broadening of the range. |
| ¹H NMR | Structural Confirmation | Solvent: DMSO-d₆ or CDCl₃. Result: The spectrum should show characteristic peaks corresponding to the aromatic and N-H/O-H protons, with integrations matching the expected structure. Absence of impurity peaks. |
| TLC | Rapid Purity Check | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: As determined for chromatography (e.g., 40% EtOAc/Hexanes). Result: A single spot under UV visualization.[9] |
Conclusion
The purification of this compound can be robustly achieved through several standard laboratory techniques. For crude mixtures containing significant neutral or basic impurities, acid-base extraction offers an efficient and scalable primary purification step. For material that is already relatively clean, recrystallization from a solvent like isopropanol is an excellent method for obtaining high-purity crystalline material. When dealing with complex mixtures or when the highest possible purity is required, flash column chromatography provides the most powerful separation capabilities. The final purity of the compound must always be confirmed using appropriate analytical methods like HPLC and NMR to ensure its suitability for downstream applications.
References
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- Sboui, I., Guesmi, M., Rzaigui, K., & Dridi, F. (2023). Crystal Structures of a Series of Hydroxamic Acids. MDPI. [https://www.mdpi.com/2673-4079/4/2/16]
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- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from colorado.edu. [https://www.colorado.edu/lab/orgchem/sites/default/files/2022-02/Acid_Base_Extraction.pdf]
- International Journal of Research and Analytical Reviews. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. [http://doi.org/10.22214/ijraset.2020.4036]
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Application Notes and Protocols: Characterizing the Cellular Effects of 4-Chloro-N-hydroxybenzamide, a Putative Histone Deacetylase Inhibitor
Abstract
This guide provides a comprehensive framework for characterizing the in vitro, cell-based activity of 4-Chloro-N-hydroxybenzamide. While specific biological data for this exact molecule is limited, its core structure, N-hydroxybenzamide, is a well-established pharmacophore for inhibitors of Histone Deacetylases (HDACs), a class of enzymes pivotal in epigenetic regulation and cancer therapy.[1][2] This document outlines a logical, tiered experimental approach designed for researchers in oncology, drug discovery, and cell biology. The protocols detailed herein begin with foundational cell viability assays to determine cytotoxic potency (IC50) and proceed to more complex, mechanistic assays to validate the presumed mechanism of action—namely, the induction of cell cycle arrest and apoptosis through the upregulation of key effector proteins like p21.[3][4]
Scientific Background: The Rationale for HDAC Inhibition
Histone Deacetylases (HDACs) are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins.[5][6] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, silencing tumor suppressor genes and promoting uncontrolled cell proliferation.[1]
HDAC inhibitors (HDACis) counteract this process. The N-hydroxybenzamide moiety is a classic zinc-binding group that chelates the Zn²⁺ ion essential for catalysis in the active site of class I, II, and IV HDACs.[5][7] By inhibiting HDAC activity, these compounds lead to histone hyperacetylation, a more open chromatin state, and the re-expression of silenced genes.[6]
One of the most critical genes transcriptionally activated following HDAC inhibition is CDKN1A, which encodes the p21 (WAF1/CIP1) protein.[4][8] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates CDK2/cyclin complexes, thereby halting cell cycle progression, primarily at the G1/S or G2/M transition.[4] This induced cell cycle arrest provides time for DNA repair or, if the damage is too severe, can lead to the initiation of apoptosis (programmed cell death).[3][7]
Figure 1: Presumed signaling pathway for this compound.
Experimental Design and Workflow
A tiered approach is recommended to efficiently characterize the cellular effects of this compound. This workflow ensures that each subsequent experiment is built upon a solid foundation of data, starting with broad effects on cell health and progressively focusing on specific mechanistic questions.
Figure 2: Recommended experimental workflow for compound characterization.
Core Protocols and Methodologies
Essential Materials and Reagents
-
Cell Line: A cancer cell line known to be sensitive to HDAC inhibitors (e.g., HCT116 colorectal carcinoma, HeLa cervical cancer, or Jurkat T-cell leukemia).
-
Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).[9]
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), DMSO (cell culture grade).
-
Assay-specific kits: MTT reagent, Propidium Iodide (PI), RNase A, Annexin V-FITC/PI Apoptosis Detection Kit, Protease/Phosphatase inhibitors, BCA Protein Assay Kit, primary antibodies (p21, β-actin), HRP-conjugated secondary antibody, ECL substrate.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This assay determines the concentration of the compound that inhibits cell metabolic activity by 50% (IC50), providing a crucial measure of its potency.[9]
Principle: The MTT assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[9]
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9][11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 100 µM to 0.01 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions.[11] Include "vehicle control" wells (DMSO only, at the same final concentration as the highest compound dose) and "untreated control" wells (medium only).[9]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 µM to 100 µM (log dilutions) |
| Incubation Time | 48 - 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
| Positive Control (Optional) | Known HDACi (e.g., SAHA, Trichostatin A) |
Table 1: Recommended parameters for the MTT cell viability assay.
Protocol 2: Analysis of Cell Cycle Perturbation
This protocol uses flow cytometry to analyze the distribution of cells throughout the different phases of the cell cycle, revealing any compound-induced arrest.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[3][13]
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations corresponding to 1x and 5x the predetermined IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (potentially apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[3]
Protocol 3: Assessment of Apoptosis Induction (Annexin V/PI Staining)
This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells that have lost membrane integrity (i.e., late apoptotic or necrotic cells).[11][14]
Step-by-Step Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at 1x and 5x IC50 for a relevant time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) as described in Protocol 2.2.
-
Washing: Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells damaged during processing)
-
Protocol 4: Verification of Target Engagement (p21 Upregulation)
This protocol uses Western blotting to provide direct evidence that the compound is engaging the presumed HDACi pathway by measuring the upregulation of the downstream effector protein, p21.[15]
Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. The intensity of the resulting band is proportional to the amount of the target protein.[16]
Step-by-Step Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at 1x and 5x IC50 for 12-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p21 overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane extensively. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the fold-change in p21 expression relative to the control.
| Assay | Purpose | Expected Outcome with this compound |
| MTT Assay | Determine cytotoxic potency | Dose-dependent decrease in cell viability; calculable IC50 value |
| Cell Cycle Analysis | Identify effects on cell division | Accumulation of cells in G1 or G2/M phase |
| Annexin V/PI Assay | Quantify programmed cell death | Increase in Annexin V positive cell populations |
| Western Blot | Confirm mechanism of action | Increased protein expression of p21 |
Table 2: Summary of integrated assay endpoints and expected results.
Conclusion
This application note provides a validated, multi-assay workflow to robustly characterize the cellular activity of this compound. By systematically assessing its cytotoxic potency, impact on cell cycle progression, ability to induce apoptosis, and effect on the key downstream protein p21, researchers can build a comprehensive profile of the compound's biological effects. This tiered approach provides strong evidence for its mechanism of action as a putative HDAC inhibitor and serves as a foundational template for the preclinical evaluation of novel small molecule therapeutics in cancer research.
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Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]
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Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols for In Vivo Studies with 4-Chloro-N-hydroxybenzamide
Introduction: Rationale and Scientific Context
4-Chloro-N-hydroxybenzamide is a small organic compound (MW: 171.58 g/mol ) belonging to the benzamide class of molecules.[1][2] Its core structure features a hydroxamic acid (-C(=O)N-OH) functional group, which is a well-established zinc-binding moiety.[3][4] This structural feature is significant because it is present in a class of potent anti-cancer agents known as histone deacetylase (HDAC) inhibitors.[4][5]
HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure that represses transcription.[5][6] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[6] HDAC inhibitors block this action, leading to histone hyperacetylation, chromatin relaxation, and the re-activation of suppressed genes. This can induce cell cycle arrest, differentiation, and apoptosis in tumor cells, making HDACs a validated target for cancer therapy.[5][6]
Given its N-hydroxybenzamide scaffold, this compound is hypothesized to function as an HDAC inhibitor. This provides a strong scientific rationale for conducting in vivo studies to evaluate its potential as a therapeutic agent, primarily in the context of oncology. These application notes provide a comprehensive guide for researchers to design and execute foundational preclinical in vivo studies, including toxicity, pharmacokinetics, and efficacy assessments.
PART 1: Strategic Preclinical Study Design
A well-designed preclinical program is essential to efficiently evaluate the therapeutic potential of a novel compound and mitigate risks before clinical translation.[7][8] The initial in vivo evaluation of this compound should be approached as a phased, decision-driven process.
Defining Core Objectives and Endpoints
The first step is to define clear, achievable objectives for the study.[8] For an early-stage compound, the primary goals are to understand its safety profile, how the body processes it, and whether it has the desired biological effect in a disease model.
-
Safety & Tolerability: To determine the dose range that can be administered without unacceptable toxicity. The key endpoint is the Maximum Tolerated Dose (MTD) .[7]
-
Pharmacokinetics (PK): To characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. Key endpoints include Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and t½ (half-life).[9]
-
Efficacy: To assess the compound's anti-tumor activity in a relevant cancer model. The primary endpoint is typically Tumor Growth Inhibition (TGI) .[8]
Selection of an Appropriate Animal Model
The choice of animal model is critical for the relevance and success of a preclinical study.[8] Mice are overwhelmingly the model of choice for initial cancer research due to their genetic similarity to humans, rapid breeding cycle, and the availability of diverse strains.[10][11]
-
For MTD and PK Studies: Healthy, outbred mice such as CD-1 or inbred strains like C57BL/6 or BALB/c are suitable.[12]
-
For Initial Efficacy Studies:
-
Cell Line-Derived Xenograft (CDX) Models: These are the workhorses of preclinical oncology. Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or NOD/SCID strains).[13] They are cost-effective and offer high reproducibility, making them ideal for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: These models involve implanting fresh tumor tissue from human patients into immunodeficient mice.[14] PDX models better retain the heterogeneity and microenvironment of the original tumor, offering higher clinical relevance and predictive power for efficacy.[14][15] They are often used after a compound shows promise in CDX models.
-
For this compound, a logical starting point would be a CDX model using a human cancer cell line known to be sensitive to HDAC inhibitors (e.g., colon, lung, or hematological cancer lines).
Formulation Development
Most small molecule drug candidates, including this compound, have poor aqueous solubility and cannot be simply dissolved in saline for injection.[16][17] A stable, biocompatible formulation is required.
-
Common Vehicles: A common starting point for non-aqueous formulations is a mixture of solvents designed to solubilize the compound and maintain its stability.[18] A widely used vehicle for preclinical studies is:
-
10% DMSO / 40% PEG400 / 50% Saline: This ternary system can often dissolve hydrophobic compounds for intravenous (IV) or intraperitoneal (IP) administration.
-
-
Solubility and Stability Testing: Before any animal is dosed, the solubility of this compound must be confirmed in the chosen vehicle at the highest required concentration. The formulation should be visually inspected for precipitation over a period relevant to the dosing schedule.
| Property | Value | Source |
| Synonyms | 4-Chlorobenzenehydroxamic acid | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [2] |
| Topological Polar Surface Area | 49.33 Ų | [2] |
| Predicted LogP | 1.459 | [2] |
| Table 1: Key Physicochemical Properties of this compound. |
PART 2: Core In Vivo Experimental Protocols
The following protocols provide step-by-step methodologies for the foundational in vivo assessment of this compound. All procedures must be conducted in an accredited facility in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Materials:
-
Healthy mice (e.g., female CD-1, 6-8 weeks old)
-
This compound
-
Dosing vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline)
-
Dosing syringes and needles (appropriate for the route of administration, e.g., 27G for IP)
-
Calibrated animal scale
Methodology:
-
Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.
-
Group Assignment: Randomize animals into cohorts of 3-5 mice each. Include a vehicle-only control group.
-
Dose Escalation Design:
-
Start with a low dose (e.g., 10 mg/kg) for the first cohort.
-
Administer the compound daily (or as per the intended clinical schedule) for 5-14 consecutive days via the chosen route (e.g., IP injection).
-
If no significant toxicity is observed, escalate the dose in the next cohort (e.g., 20 mg/kg, 40 mg/kg, 80 mg/kg). A common dose escalation scheme is a modified Fibonacci sequence.
-
-
Monitoring and Data Collection:
-
Record the body weight of each animal daily.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing). Score these observations systematically.
-
At the end of the study, perform a terminal bleed for clinical chemistry analysis and conduct a gross necropsy.
-
-
MTD Determination: The MTD is defined as the highest dose that does not produce >20% body weight loss or other signs of severe morbidity.
| Cohort | N | Compound | Dose (mg/kg) | Route | Schedule |
| 1 | 5 | Vehicle Control | 0 | IP | Daily x 7 days |
| 2 | 5 | This compound | 10 | IP | Daily x 7 days |
| 3 | 5 | This compound | 20 | IP | Daily x 7 days |
| 4 | 5 | This compound | 40 | IP | Daily x 7 days |
| 5 | 5 | This compound | 80 | IP | Daily x 7 days |
| Table 2: Example Cohort Design for an MTD Study. |
Protocol 2: Pharmacokinetic (PK) Profiling in Mice
Objective: To determine the single-dose PK profile of this compound following intravenous and oral administration.
Materials:
-
Cannulated or non-cannulated mice (e.g., male C57BL/6, 8-10 weeks old)
-
Compound and vehicle
-
Dosing equipment (IV and oral gavage needles)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)[9]
-
Anesthetic (e.g., isoflurane) for terminal procedures
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing:
-
IV Group (n=3-4 mice): Administer a low dose (e.g., 2 mg/kg) via tail vein injection.
-
PO Group (n=3-4 mice): Administer a higher dose (e.g., 20 mg/kg) via oral gavage.
-
-
Serial Blood Sampling: Collect small blood samples (~20-30 µL) from each mouse at multiple time points.[9][19] This approach minimizes animal use and inter-animal variability.[9][20]
-
Use alternating sampling sites like the submandibular or lateral tail vein.[9]
-
-
Sample Processing: Immediately place blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters.
| Route | Dose (mg/kg) | Sampling Time Points (post-dose) |
| IV | 2 | 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr |
| PO | 20 | 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr |
| Table 3: Example Serial Sampling Schedule for a Murine PK Study. |
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point |
| AUC(0-inf) | Area under the curve extrapolated to infinity |
| t½ | Terminal half-life |
| CL | Clearance (for IV dose) |
| Vdss | Volume of distribution at steady state (for IV dose) |
| F% | Bioavailability (calculated from PO and IV AUC) |
| Table 4: Key Pharmacokinetic Parameters to be Determined. |
Protocol 3: Antitumor Efficacy in a CDX Model
Objective: To evaluate the ability of this compound to inhibit tumor growth in a subcutaneous human cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude, 6-8 weeks old)
-
Human cancer cell line (e.g., HCT116 colon cancer cells)
-
Matrigel or similar basement membrane matrix
-
Sterile PBS, syringes, and needles
-
Digital calipers
-
Compound, vehicle, and a positive control (e.g., an approved HDAC inhibitor like SAHA)
Methodology:
-
Tumor Cell Implantation:
-
Harvest log-phase HCT116 cells and resuspend in sterile PBS, typically mixed 1:1 with Matrigel.
-
Inject ~5 x 10⁶ cells in a 100 µL volume into the right flank of each mouse.
-
-
Tumor Growth and Staging:
-
Allow tumors to grow until they reach an average volume of 100-150 mm³.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization and Grouping:
-
Once tumors are established, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Groups should include: Vehicle Control, this compound (e.g., at two doses below the MTD), and a Positive Control.
-
-
Treatment:
-
Administer treatments daily via the predetermined route (e.g., IP).
-
-
Monitoring:
-
Measure tumor dimensions with calipers and record animal body weights 2-3 times per week.
-
Monitor animal health daily.
-
-
Study Endpoint:
-
The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
At termination, collect tumors and other relevant tissues for downstream analysis (e.g., histology, Western blot for histone acetylation).
-
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
PART 3: Mechanistic Insights and Data Interpretation
The hypothesized mechanism of action for this compound is the inhibition of histone deacetylases.[4][5] This leads to an accumulation of acetylated histones, altering gene expression to favor tumor suppression.
Interpreting the Results:
-
A successful MTD study will provide a safe and tolerable dose range for subsequent efficacy studies.
-
The PK study will reveal the compound's exposure profile. Good oral bioavailability (F% > 20%) and a half-life long enough to maintain concentrations above a target threshold are desirable properties.
-
In the efficacy study , a statistically significant TGI of >50% is generally considered a positive result, warranting further investigation. The positive control should show significant activity, validating the model's sensitivity.
By systematically following these strategic and protocol-driven steps, researchers can robustly evaluate the in vivo potential of this compound, generating the critical data needed to advance a promising compound through the drug development pipeline.
References
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Matthews, H. B. (1981). Sampling methods for pharmacokinetic studies in the mouse. Journal of Pharmacological Methods. Available at: [Link]
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Mishra, K. P., et al. (2015). Animal models and therapeutic molecular targets of cancer: utility and limitations. Journal of Translational Medicine. Available at: [Link]
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Das, D., et al. (2022). Importance of Animal Models in the Field of Cancer Research. ResearchGate. Available at: [Link]
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Dams, R., et al. (2011). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
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Gopinath, S., et al. (2022). Spontaneous and Induced Animal Models for Cancer Research. Cancers. Available at: [Link]
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Patel, K., et al. (2018). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Pharmaceutical Development and Technology. Available at: [Link]
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Li, Z., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology. Available at: [Link]
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Wang, J., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]
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Johnstone, R. W., et al. (2005). Functional analysis of histone deacetylase inhibitors in vitro and in vivo using a mouse model of B cell lymphoma. Cancer Research. Available at: [Link]
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Wikipedia. (n.d.). Histone deacetylase inhibitor. Available at: [Link]
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NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
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Hooker, J. M., et al. (2010). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. Journal of Medicinal Chemistry. Available at: [Link]
-
Zadrazilova, I., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. Available at: [Link]
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Goswami, S., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available at: [Link]
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TD2. (n.d.). Preclinical Oncology Services. Available at: [Link]
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Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Molecular Pharmaceutics. Available at: [Link]
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Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research. Available at: [Link]
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Noble Life Sciences. (n.d.). Preclinical Oncology CRO Study Design Tips. Available at: [Link]
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Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Available at: [Link]
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Gaji, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Available at: [Link]
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PubChem. (n.d.). 4-Chlorobenzenehydroxamic acid. Available at: [Link]
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Zhang, X., et al. (2022). Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment. Molecular Pharmaceutics. Available at: [Link]
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Goswami, S., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Available at: [Link]
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Agrawal, A., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Zadrazilova, I., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Available at: [Link]
-
Konecna, K., et al. (2016). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International. Available at: [Link]
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Reddy, K. L., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Advent Bio. (n.d.). This compound. Available at: [Link]
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PubChem. (n.d.). 4-chloro-N-(4-hydroxyphenyl)sulfonylbenzamide. Available at: [Link]
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PubChem. (n.d.). 4-Hydroxybenzamide. Available at: [Link]
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Zhang, M., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]
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Al-harthi, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports. Available at: [Link]
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PubChem. (n.d.). Salicylamide. Available at: [Link]
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PubChem. (n.d.). Benzohydroxamic acid. Available at: [Link]
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PubChem. (n.d.). 4-Chlorobenzenehydroxamic acid. Available at: [Link]
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Topic: 4-Chloro-N-hydroxybenzamide Enzyme Inhibition Assay Method
An Application Guide and Protocol
Abstract
4-Chloro-N-hydroxybenzamide is a chemical compound featuring a hydroxamic acid moiety attached to a chlorobenzamide scaffold.[1][2] The N-hydroxybenzamide group, also known as benzohydroxamic acid, is a well-established zinc-binding functional group, making compounds containing this motif prime candidates for inhibiting metalloenzymes.[3] This application note provides detailed protocols for screening and characterizing the inhibitory activity of this compound against three major classes of enzymes that are relevant therapeutic targets and are known to be inhibited by hydroxamate-containing molecules: Ureases, Histone Deacetylases (HDACs), and Matrix Metalloproteinases (MMPs). For each enzyme class, we present a robust, high-throughput-compatible assay method, explain the underlying scientific principles, and provide comprehensive, step-by-step instructions for execution, data analysis, and interpretation. The methodologies are designed for researchers in biochemistry, pharmacology, and drug development to reliably assess the inhibitory potential of this and similar compounds.
Introduction to this compound and Target Enzyme Classes
The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. This compound (MW: 171.58 g/mol , Formula: C₇H₆ClNO₂) belongs to a class of compounds whose inhibitory potential is largely conferred by the hydroxamic acid (-C(=O)N-OH) functional group.[1] This group acts as a potent chelator of metal ions, particularly zinc (Zn²⁺), which is a critical cofactor in the active sites of many enzymes.
This guide focuses on three such enzyme families:
-
Ureases: Nickel-containing metalloenzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide.[4] Their inhibition is crucial in medicine to combat pathogens like Helicobacter pylori and in agriculture to prevent nitrogen loss from fertilizers.[4]
-
Histone Deacetylases (HDACs): Zinc-dependent enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone proteins. HDAC inhibitors are a major focus in cancer therapy.
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[5] Dysregulation of MMP activity is implicated in arthritis, cancer, and cardiovascular diseases, making them important therapeutic targets.[5]
The following sections provide detailed protocols to determine the inhibitory effect of this compound on these enzyme classes.
General Materials and Equipment
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, molecular biology grade)
-
96-well microplates (clear flat-bottom for colorimetric assays, black flat-bottom for fluorescence assays)
-
Multichannel pipettes and sterile pipette tips
-
Microplate reader with absorbance (colorimetric) and fluorescence detection capabilities
-
Incubator set to 37°C
-
Reagent reservoirs
-
Purified water (e.g., Milli-Q or equivalent)
Protocol 1: Urease Inhibition Assay (Colorimetric)
This protocol is based on the Berthelot (indophenol) method, which quantifies the ammonia produced by urease activity.[4] The intensity of the blue-green indophenol formed is proportional to the ammonia concentration and, therefore, inversely proportional to urease inhibition.[4]
Principle of the Urease Assay
The assay measures the reduction in ammonia production in the presence of an inhibitor. Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a colored indophenol compound. The absorbance is measured around 670 nm.[4][6]
Reagents and Preparation
-
Urease Assay Buffer: 100 mM phosphate buffer, pH 6.8.
-
Urease Enzyme Solution: Prepare a stock solution of Jack Bean Urease (e.g., Sigma-Aldrich, U7752) in Urease Assay Buffer. Just before use, prepare a working dilution (e.g., 1:500) in the same buffer.[6][7] Keep on ice.
-
Urea Substrate Solution: 25 mM Urea in Urease Assay Buffer.[7]
-
Test Compound (Inhibitor) Stock: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Positive Control: Thiourea or Acetohydroxamic acid (known urease inhibitors), prepared similarly to the test compound.
-
Ammonia Reagent 1 (Phenol Reagent): A solution containing phenol and sodium nitroprusside.[4]
-
Ammonia Reagent 2 (Hypochlorite Reagent): An alkaline solution of sodium hypochlorite.[4] (Note: Commercial kits like Abcam's ab308245 provide optimized and ready-to-use reagents).[6]
Experimental Workflow
Caption: Workflow for the colorimetric urease inhibition assay.
Step-by-Step Protocol
-
Plate Setup: Add 2 µL of DMSO (for Enzyme Control/100% activity), positive control, or serially diluted this compound to the appropriate wells of a 96-well plate.[8]
-
Enzyme Addition: Add 20 µL of the diluted Urease Enzyme solution to all wells except the 'Background Control' well. Add 22 µL of Urease Assay Buffer to the Background Control well.[6]
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the Urea Substrate solution to all wells to start the reaction. The total volume should be ~72 µL.
-
Incubation: Mix and incubate at 37°C for 30 minutes.[6]
-
Color Development:
-
Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light, to allow the color to develop.[6]
-
Measurement: Measure the absorbance (OD) at 670 nm using a microplate reader.[6]
Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol uses a fluorogenic substrate that becomes fluorescent upon two sequential enzymatic reactions. It is a highly sensitive method suitable for high-throughput screening.[9]
Principle of the HDAC Assay
The assay utilizes a substrate, such as Boc-Lys(Ac)-AMC, which is not fluorescent. In the first step, active HDAC enzyme removes the acetyl group from the substrate. In the second step, a "developer" solution, containing a protease like trypsin, is added. This developer specifically cleaves the deacetylated substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[9][10] The fluorescence intensity is directly proportional to HDAC activity.
Reagents and Preparation
-
HDAC Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
HDAC Enzyme: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2). Dilute to the desired working concentration in HDAC Assay Buffer.
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC stock solution (in DMSO), diluted in HDAC Assay Buffer to a working concentration (e.g., 200 µM).
-
Test Compound (Inhibitor) Stock: Prepare a 10 mM stock of this compound in DMSO and create serial dilutions.
-
Positive Control: Trichostatin A (TSA) or Sodium Butyrate, known pan-HDAC inhibitors.[9][10]
-
HDAC Developer Solution: A solution containing a protease (e.g., Trypsin at 2 mg/mL) and a stop reagent (TSA, to stop the HDAC reaction) in HDAC Assay Buffer.[9][10]
-
Deacetylated Standard: Boc-Lys-AMC for generating a standard curve to quantify AMC production.[9]
Step-by-Step Protocol
-
Plate Setup: To a black 96-well plate, add 5 µL of serially diluted this compound, positive control, or DMSO (Enzyme Control).
-
Enzyme Addition: Add 40 µL of diluted HDAC enzyme solution to the wells. For 'No Enzyme' blank wells, add 40 µL of HDAC Assay Buffer.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 5 µL of the Fluorogenic Substrate to all wells to start the reaction. The total volume is now 50 µL.
-
Incubation: Mix and incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add 50 µL of HDAC Developer Solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.[10]
-
Final Incubation: Incubate at 37°C for 15 minutes.[9]
-
Measurement: Read the fluorescence in a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[9]
Protocol 3: Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric FRET)
This assay employs a Förster Resonance Energy Transfer (FRET) peptide substrate to measure MMP activity. This method is rapid, sensitive, and widely used for screening MMP inhibitors.[11]
Principle of the MMP FRET Assay
The FRET substrate is a peptide containing a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. When an active MMP enzyme cleaves the peptide substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[11][12] The signal is directly proportional to MMP activity.
Caption: Principle of the FRET-based MMP inhibition assay.
Reagents and Preparation
-
MMP Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
MMP Enzyme: Recombinant human MMP (e.g., MMP-9). Activate the pro-enzyme according to the manufacturer's instructions (often with APMA). Dilute the activated enzyme in MMP Assay Buffer.
-
FRET Substrate: A FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Prepare a stock in DMSO and dilute to a working concentration in MMP Assay Buffer.
-
Test Compound (Inhibitor) Stock: Prepare a 10 mM stock of this compound in DMSO and create serial dilutions.
-
Positive Control: A broad-spectrum MMP inhibitor like GM6001 (Ilomastat) or a specific inhibitor for the MMP being tested (e.g., NNGH for MMP-9).[11][12]
Step-by-Step Protocol
-
Plate Setup: In a black 96-well plate, add 25 µL of 4x concentrated serially diluted this compound, positive control, or MMP Assay Buffer (Enzyme Control).[11]
-
Enzyme Addition: Add 50 µL of the diluted, activated MMP enzyme solution to the wells. For 'No Enzyme' blank wells, add 50 µL of MMP Assay Buffer. The volume is now 75 µL.
-
Pre-incubation: Mix and incubate at 37°C for 5-10 minutes.[11]
-
Reaction Initiation: Add 25 µL of the 4x FRET Substrate solution to all wells. The final reaction volume is 100 µL.[11]
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C. Use wavelengths appropriate for the specific FRET pair (e.g., Ex/Em = 325/393 nm).[12]
Data Analysis and Interpretation
Calculation of Percent Inhibition
For each inhibitor concentration, calculate the percentage of enzyme inhibition using the following formula[4]:
% Inhibition = (1 - (SignalTest Well - SignalBlank) / (SignalEnzyme Control - SignalBlank)) x 100
Where:
-
SignalTest Well: Signal (OD or RFU) from the well with the enzyme and inhibitor.
-
SignalBlank: Signal from the well with no enzyme (background).
-
SignalEnzyme Control: Signal from the well with the enzyme and solvent (DMSO), representing 100% activity.
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) using software like GraphPad Prism or R.
-
The software will calculate the IC₅₀ value from the resulting curve.
Table 1: Summary of Assay Parameters
| Parameter | Urease Assay | HDAC Assay | MMP Assay |
| Principle | Colorimetric (Ammonia) | Fluorometric (AMC release) | Fluorometric (FRET) |
| Detection | Absorbance (~670 nm) | Fluorescence (Ex/Em ~360/460 nm) | Fluorescence (e.g., Ex/Em ~325/393 nm) |
| Plate Type | Clear, 96-Well | Black, 96-Well | Black, 96-Well |
| Key Reagents | Urease, Urea, Berthelot Reagents | HDAC, Boc-Lys(Ac)-AMC, Developer | MMP, FRET Peptide Substrate |
| Positive Control | Thiourea | Trichostatin A (TSA) | GM6001 (Ilomastat) |
| Measurement | Endpoint | Endpoint or Kinetic | Kinetic |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Reagent contamination; Substrate instability/autohydrolysis. | Use fresh, high-purity reagents. Run a 'no enzyme' blank for every condition. For FRET assays, protect the substrate from light. |
| Low signal in Enzyme Control | Inactive enzyme; Incorrect buffer pH or composition. | Confirm enzyme activity with a positive control substrate. Ensure buffer pH is optimal for the enzyme and contains necessary cofactors (e.g., CaCl₂ for MMPs). |
| Inconsistent replicates | Pipetting errors; Incomplete mixing; Temperature fluctuations. | Use calibrated pipettes. Ensure thorough mixing after each reagent addition. Allow the plate to equilibrate to the reaction temperature. |
| Inhibitor insolubility | Compound precipitating in aqueous buffer. | Check the final DMSO concentration (typically should be <1%). If solubility is an issue, consider using a different solvent or adding a surfactant like Tween-20, but validate its effect on enzyme activity first. |
References
-
Abel, T., & Rumbaugh, G. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. Retrieved from [Link]
-
Wang, M., & Li, C. (2013). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Clinica Chimica Acta, 415, 276-284. Retrieved from [Link]
-
Merck. (n.d.). HDAC Activity Assay Kit | 566328. Merck Millipore. Retrieved from [Link]
-
Shapiro, A. (2017). Response to: Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Chondrex, Inc. Retrieved from [Link]
-
Clark, I. M. (Ed.). (2001). Matrix Metalloproteinase Protocols. Humana Press. Retrieved from [Link]
-
Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay. Bio-protocol. Retrieved from [Link]
-
EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. Retrieved from [Link]
-
Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie. Retrieved from [Link]
-
Nabati, F., et al. (2021). Soil urease inhibition by various plant extracts. PLOS ONE, 16(10), e0258058. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzenehydroxamic acid | C7H6ClNO2 | CID 587178. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzohydroxamic acid | C7H7NO2 | CID 10313. National Center for Biotechnology Information. Retrieved from [Link]
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protocol for determining MIC of 4-Chloro-N-hydroxybenzamide
An In-Depth Guide to Determining the Minimum Inhibitory Concentration (MIC) of 4-Chloro-N-hydroxybenzamide
Authored by a Senior Application Scientist
This comprehensive application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a synthetic compound with potential antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Benzamide derivatives have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal effects.[1][2][3][4] this compound, with its specific chemical structure (Figure 1), is a candidate for antimicrobial screening.
Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol [5][6]
The MIC is a fundamental parameter in antimicrobial research, defining the lowest concentration of a substance that prevents the visible growth of a microorganism in vitro.[7][8][9][10] This quantitative measure is crucial for assessing the potency of a new compound and for guiding further preclinical and clinical development. This document will primarily focus on the broth microdilution method, a widely adopted, scalable, and standardized technique for MIC determination.[7][8][11][12][13]
PART 1: Foundational Knowledge and Preparatory Steps
Understanding the physicochemical properties of this compound is critical for accurate MIC testing.
-
Stability: The stability of the compound in the chosen solvent and culture medium under incubation conditions (e.g., 37°C for 18-24 hours) is crucial for reliable results.[15] Degradation of the compound during the assay can lead to an overestimation of the MIC value. Stability can be assessed by preparing a solution of the compound in the test medium, incubating it under assay conditions, and analyzing its concentration over time using methods like HPLC.
The choice of microbial strains is dependent on the intended spectrum of activity to be investigated. A panel of clinically relevant and quality control (QC) strains should be used.
-
Test Organisms: A common starting panel includes representatives of Gram-positive and Gram-negative bacteria, such as:
-
Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Quality Control (QC) Strains: QC strains with known MICs for standard antibiotics are essential for validating the test system.[16][17][18][19][20] These strains ensure the accuracy and reproducibility of the assay. Recommended QC strains can be obtained from culture collections like the American Type Culture Collection (ATCC).
-
This compound powder (purity ≥98%)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Selected bacterial strains (as listed in 1.2)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard is most common)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Pipettes and sterile, disposable tips
-
Control antibiotics with known MICs for QC strains (e.g., gentamicin, ciprofloxacin)
PART 2: Detailed Experimental Protocol - Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13][21][22]
The accuracy of the MIC value is highly dependent on the precise preparation of the compound stock solution.
-
Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). The initial concentration should be at least 10 times the highest concentration to be tested to minimize the final solvent concentration in the assay.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO). Ensure complete dissolution.
-
Bring the solution to the final volume with sterile broth or distilled water. This will be your primary stock solution.
-
Prepare a working stock solution by diluting the primary stock in the assay medium (CAMHB). This is often prepared at twice the highest desired final concentration in the microtiter plate.
The final concentration of the bacterial inoculum in the wells should be approximately 5 x 10⁵ CFU/mL.[9]
-
Subculture the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate overnight at 35 ± 2°C.
-
Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[9]
-
Dilute the adjusted suspension in CAMHB to achieve the final target inoculum concentration. A common dilution is 1:100 or 1:200, but this should be validated for your specific laboratory conditions to achieve the final concentration of 5 x 10⁵ CFU/mL in the test wells.
A two-fold serial dilution of the compound is typically performed.
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing the compound.
-
Add 200 µL of the working stock solution of this compound (at twice the highest desired final concentration) to well 1 of each test row.
-
Perform a serial dilution:
-
Transfer 100 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3 and mix.
-
Continue this process down to well 10.
-
After mixing in well 10, discard 100 µL.
-
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Seal the microtiter plates with a breathable membrane or place them in a container with a loose-fitting lid to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[7][8]
-
Read the MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.[10][11] A reading aid, such as a viewing box with a mirror, can be helpful.
Caption: Workflow for MIC determination using the broth microdilution method.
PART 3: Data Interpretation and Quality Control
Before interpreting the MIC of the test compound, ensure the validity of the assay by checking the control wells:
-
Sterility Control (Well 12): This well should remain clear, indicating no contamination of the medium.
-
Growth Control (Well 11): This well should show distinct turbidity, confirming that the bacteria can grow in the test medium under the assay conditions.
-
Quality Control Strains: The MIC values for the QC strains against the control antibiotics must fall within the acceptable ranges published by CLSI or EUCAST.[17][18][20][21] If the QC results are out of range, the entire batch of tests should be considered invalid, and troubleshooting is required.
The MIC is reported as the concentration of the well in which no growth is observed. For example, if growth is observed in the well with 8 µg/mL of the compound but not in the well with 16 µg/mL, the MIC is reported as 16 µg/mL.
Alternative Method: Agar Dilution
For certain applications, such as testing multiple isolates simultaneously, the agar dilution method can be advantageous.[23][24]
-
Prepare a series of agar plates, each containing a different concentration of this compound. This is achieved by adding the compound to molten agar before pouring the plates.[7][8]
-
Prepare the bacterial inocula as described for the broth microdilution method.
-
Spot a standardized volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of each agar plate. A multi-point inoculator can be used for this purpose.
-
Incubate the plates under the same conditions as the broth microdilution method.
-
The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism at the inoculation spot.[23]
Caption: Overview of the agar dilution method for MIC determination.
Conclusion and Further Steps
This application note provides a robust and standardized framework for determining the MIC of this compound. Adherence to these protocols, including the diligent use of quality control measures, will ensure the generation of high-quality, reproducible data. An accurate MIC value is the first step in characterizing the antimicrobial potential of a new compound, paving the way for further investigations such as time-kill kinetics, mechanism of action studies, and in vivo efficacy models.
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5243–5246. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
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Application Notes and Protocols for the Quantitative Analysis of 4-Chloro-N-hydroxybenzamide in Biological Samples
Introduction
4-Chloro-N-hydroxybenzamide is a chemical compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58.[1] Its quantification in biological matrices such as plasma, serum, and urine is a critical aspect of preclinical and clinical drug development. This process, known as bioanalysis, provides essential data for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies.[2] Accurate and reliable measurement of drug and metabolite concentrations over time is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This document provides a comprehensive guide to the quantitative analysis of this compound in biological samples. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the methodological choices. The methods described herein are grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3]
The Bioanalytical Workflow: A Conceptual Overview
The quantitative analysis of any analyte in a biological matrix follows a structured workflow. Each step is optimized to ensure selectivity, sensitivity, accuracy, and precision. The process begins with sample collection and preparation, followed by instrumental analysis, and concludes with data interpretation.
Caption: A generalized workflow for the quantitative bioanalysis of xenobiotics in biological samples.
PART 1: Sample Preparation - The Foundation of Reliable Quantification
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, which contains proteins, lipids, salts, and other endogenous components that can interfere with the analysis.[4][5] The choice of sample preparation technique depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of the biological matrix.[2]
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, typically plasma or serum.[6] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. This alters the dielectric constant of the solution, causing the proteins to denature and precipitate.
Protocol: Protein Precipitation for this compound in Human Plasma
-
Aliquot: Transfer 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound) to each plasma sample, except for the blank matrix samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[7]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): If higher concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively. The use of an internal standard is crucial for correcting for variability in sample processing and instrument response.[5]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[8] LLE is capable of producing a cleaner extract than PPT, thereby reducing matrix effects.[8]
Protocol: Liquid-Liquid Extraction for this compound in Human Urine
-
Aliquot: Transfer 500 µL of urine into a screw-cap glass tube.
-
Internal Standard (IS) Spiking: Add 25 µL of the internal standard working solution.
-
pH Adjustment (if necessary): Adjust the pH of the urine sample to optimize the extraction efficiency based on the pKa of this compound.
-
Extraction Solvent Addition: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Cap the tubes and vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Causality: The choice of the organic solvent is critical and should be based on the polarity of the analyte. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form, maximizing its partitioning into the organic solvent.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[6] It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent.
Protocol: Solid-Phase Extraction for this compound in Human Serum
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Dilute 200 µL of serum with 200 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Causality: The choice of SPE sorbent (e.g., C18, mixed-mode cation exchange) depends on the chemical properties of the analyte. The conditioning, washing, and elution steps are optimized to maximize the recovery of the analyte while minimizing the co-extraction of interfering matrix components.
PART 2: Instrumental Analysis - LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[6][9]
Liquid Chromatography (LC)
The chromatographic separation is typically performed using a reversed-phase C18 column.[10] The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).[10]
Table 1: Recommended HPLC Conditions for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC System | Provides higher resolution and faster analysis times. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Offers good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Adjustable based on sensitivity requirements. |
| Gradient | 5% B to 95% B over 3 min | A gradient elution is often necessary to separate the analyte from matrix components. |
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 172.0 | 136.0 | 15 |
| Internal Standard (IS) | 177.0 (¹³C₆-labeled) | 141.0 | 15 |
Note: These are hypothetical values and must be optimized experimentally.
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
PART 3: Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[11][12] The validation process assesses several key parameters.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ).[2] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[2] |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[12] | Signal-to-noise ratio ≥ 10; accuracy and precision within 20%. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components.[5] | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the initial concentration. |
Conclusion
The quantitative analysis of this compound in biological samples is a multi-faceted process that requires careful optimization of sample preparation and instrumental parameters. The protocols and guidelines presented in this document provide a robust framework for developing and validating a reliable bioanalytical method. By adhering to these principles, researchers can generate high-quality data that is essential for the successful development of new therapeutic agents.
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experimental setup for 4-Chloro-N-hydroxybenzamide cytotoxicity assay
Application Note & Protocol
Evaluating the Cytotoxic Potential of 4-Chloro-N-hydroxybenzamide: A Comprehensive Guide to In Vitro Assay Design and Execution
Abstract & Introduction
The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide range of therapeutic activities, including anticancer effects.[1] Many benzamide compounds function by targeting critical cellular pathways, such as those involving Histone Deacetylases (HDACs) or Poly(ADP-ribose) Polymerases (PARPs), which are pivotal for cancer cell survival and proliferation.[2] this compound, a member of this versatile class, warrants thorough investigation to characterize its potential as a cytotoxic agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to evaluate the cytotoxicity of this compound. We move beyond a simple recitation of steps to explain the scientific rationale behind protocol design, emphasizing the establishment of a self-validating system through rigorous controls. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard colorimetric assay for assessing cell metabolic activity as an indicator of viability.[3] Additionally, we will discuss complementary assays, such as Lactate Dehydrogenase (LDH) release and Annexin V staining, to provide a multi-faceted understanding of the compound's mechanism of action.
Scientific Principle: Choosing the Right Assay
Cytotoxicity is the degree to which a substance can damage a cell.[4] Evaluating this requires selecting an assay that aligns with the anticipated mechanism of action.
-
MTT Assay (Metabolic Activity): This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial reductase enzymes in viable cells.[5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6] This makes it an excellent primary screening tool to determine a compound's effect on cell proliferation and viability.
-
LDH Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[7][8] Measuring extracellular LDH activity provides a direct quantification of cell lysis.
-
Annexin V Assay (Apoptosis): In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can identify early apoptotic cells via flow cytometry. This assay helps to distinguish between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).
For an initial characterization of this compound, the MTT assay is the recommended starting point due to its robustness, high-throughput capability, and sensitivity in detecting changes in cell viability.
Potential Mechanism of Action of Benzamide Derivatives
Understanding the potential molecular targets of benzamide derivatives is crucial for interpreting cytotoxicity data. Many compounds in this class are known HDAC inhibitors. This inhibition leads to the hyperacetylation of histones, relaxing chromatin structure and reactivating the expression of tumor suppressor genes, which can ultimately trigger cell cycle arrest and apoptosis.[2]
Caption: Potential mechanism of HDAC inhibition by benzamide derivatives.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity. It is based on established methodologies for colorimetric cell viability assays.[3]
Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., HeLa, MCF-7, A549).
-
Compound: this compound (e.g., ChemScene, CS-0145140[9]).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Trypsin-EDTA.
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate spectrophotometer (plate reader).
-
Multichannel pipette.
-
Biological safety cabinet.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Preparation: Harvest logarithmically growing cells using Trypsin-EDTA. Neutralize trypsin, centrifuge the cell suspension, and resuspend the pellet in fresh culture medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density (typically 7,500 cells/mL for a final count of 750 cells/well in 100 µL).[5] Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Scientist's Note: The optimal seeding density depends on the cell line's growth rate and must be determined empirically to ensure cells are in an exponential growth phase during treatment and do not become over-confluent.
-
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[5]
Day 2: Compound Treatment
-
Compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Rationale: DMSO is a common solvent for organic compounds.[10] Preparing a concentrated stock minimizes the final percentage of DMSO in the culture medium, which can itself be toxic at higher concentrations (<0.5% is generally considered safe).
-
-
Serial Dilutions: Prepare serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).
-
Plate Setup (Crucial for a Self-Validating Assay):
-
Blank Wells: Add 100 µL of culture medium only (no cells). This is for background subtraction.[3]
-
Untreated Control Wells: Wells with cells that receive only fresh medium. This represents 100% cell viability.
-
Vehicle Control Wells: Wells with cells treated with the highest concentration of DMSO used in the test wells. This control is essential to ensure that the observed cytotoxicity is due to the compound and not the solvent.[11]
-
Test Wells: Wells with cells that will be treated with the various concentrations of this compound.
-
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment medium to each well.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (Assuming 48h Incubation): Assay Execution
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well (including controls).
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[6] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.
-
Dissolution: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[5]
Data Analysis and Interpretation
-
Background Correction: Subtract the average OD of the blank wells from all other OD readings.
-
Calculate Percent Viability: Use the following formula for each compound concentration: % Viability = (Corrected OD of Test Well / Corrected OD of Untreated Control Well) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
IC₅₀ Determination: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Example Data Presentation
The IC₅₀ values should be summarized in a clear table for easy comparison across different cell lines or time points.
| Cell Line | Treatment Duration | IC₅₀ of this compound (µM) |
| HeLa | 48 hours | 25.3 |
| MCF-7 | 48 hours | 42.1 |
| A549 | 48 hours | 18.9 |
| HeLa | 72 hours | 15.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Trustworthiness & Further Validation
-
LDH Cytotoxicity Assay: If the MTT assay shows a decrease in viability, an LDH assay can determine if this is accompanied by a loss of membrane integrity (necrosis). A significant release of LDH would suggest a necrotic or late apoptotic cell death mechanism.[11]
-
Apoptosis Assay: An Annexin V/Propidium Iodide (PI) staining assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. If this compound induces apoptosis, an increase in the Annexin V positive cell population would be expected, consistent with the proposed mechanism for many benzamide derivatives.[12][13]
Adherence to established standards for in vitro cytotoxicity testing, such as those outlined in ISO 10993-5 , provides an authoritative framework for ensuring the reliability and comparability of results.[14][15]
References
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
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Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
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Neujin Solutions. (n.d.). Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5. Retrieved from [Link]
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NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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National Institutes of Health. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Retrieved from [Link]
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ResearchGate. (2020). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Retrieved from [Link]
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MDPI. (n.d.). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mechanism of action for N-substituted benzamide-induced apoptosis. Retrieved from [Link]
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PubMed Central. (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]
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PubMed. (n.d.). Mechanism of action for N-substituted benzamide-induced apoptosis. Retrieved from [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Measuring the HDAC Inhibitory Activity of 4-Chloro-N-hydroxybenzamide: An Application Guide
This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the accurate measurement of the histone deacetylase (HDAC) inhibitory activity of 4-Chloro-N-hydroxybenzamide. The protocols and principles outlined herein are designed to ensure robust, reproducible, and interpretable results.
Scientific Introduction & Core Principles
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[1] Aberrant HDAC activity is implicated in numerous diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.[1][2][3]
This compound belongs to the hydroxamic acid class of HDAC inhibitors. The core mechanism of these inhibitors relies on the hydroxamic acid moiety, which acts as a potent zinc-binding group (ZBG).[4][5][6] This group chelates the essential Zn²⁺ ion within the active site of Class I, II, and IV HDACs, thereby blocking their catalytic activity.[2][4][7][8] Understanding the potency and selectivity of novel compounds like this compound is a critical step in the drug discovery pipeline.
This guide focuses on a widely adopted and highly sensitive method: the fluorometric biochemical assay . This approach allows for the precise determination of the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.[9] Additionally, we will discuss a complementary cell-based assay to validate the compound's activity in a physiological context.
Foundational Technique: Biochemical IC50 Determination
The primary goal of the biochemical assay is to quantify the concentration of this compound required to inhibit 50% of the HDAC enzyme's activity. This is achieved using an in vitro system with purified HDAC enzyme and a synthetic, fluorogenic substrate.
Principle of the Assay: The assay operates on a two-step enzymatic reaction. First, the HDAC enzyme removes the acetyl group from a synthetic peptide substrate. In the second step, a "developer" enzyme, typically a protease like trypsin, cleaves the now-deacetylated peptide.[10] This cleavage releases a fluorophore, such as 7-amino-4-methylcoumarin (AMC), from its quenched state.[11][12] The resulting fluorescence is directly proportional to the HDAC activity. In the presence of an inhibitor, HDAC activity is reduced, leading to a decrease in fluorescence.
Figure 1: Workflow of the two-step fluorometric HDAC inhibition assay.
Materials and Equipment
-
Reagents:
-
This compound (Test Inhibitor)
-
Purified recombinant human HDAC enzyme (e.g., HDAC1, 2, 3, or 6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Known pan-HDAC inhibitor for positive control (e.g., Trichostatin A [TSA])[13]
-
DMSO (for dissolving compounds)
-
Deionized water
-
-
Equipment:
Detailed Step-by-Step Protocol
Step 1: Reagent Preparation
-
Test Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the test inhibitor stock. A common scheme is a 10-point, 3-fold dilution series in DMSO. This will create a range of concentrations to generate a full dose-response curve.
-
Control Inhibitor: Prepare a stock solution of Trichostatin A (TSA) for the positive inhibition control (e.g., 1 µM final concentration).
-
Enzyme Working Solution: Dilute the purified HDAC enzyme in cold HDAC Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate Working Solution: Dilute the fluorogenic substrate in HDAC Assay Buffer.
-
Developer Solution: Prepare the developer solution containing trypsin. It is often recommended to include a potent HDAC inhibitor like TSA in the developer solution to stop the deacetylation reaction completely at the development step.[10]
Step 2: Assay Plate Setup
-
It is critical to run all samples in at least triplicate. A typical 96-well plate layout is as follows:
| Well Type | Description |
| Blank (Background) | Assay Buffer, Substrate (No Enzyme) |
| Negative Control (100% Activity) | Enzyme, Substrate, DMSO (Vehicle) |
| Positive Control (0% Activity) | Enzyme, Substrate, High [TSA] |
| Test Compound | Enzyme, Substrate, Serial Dilutions of this compound |
Step 3: The Inhibition Reaction
-
Add 5 µL of the serially diluted this compound, DMSO vehicle, or TSA control to the appropriate wells.
-
Add 40 µL of the HDAC enzyme working solution to all wells except the "Blank" wells. Add 40 µL of Assay Buffer to the Blank wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the HDAC substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase for the negative control.
Step 4: Development and Data Acquisition
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to all wells.[13]
-
Incubate at 37°C for 15-30 minutes to allow for cleavage of the deacetylated substrate.[10]
-
Measure the fluorescence on a plate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Data Analysis and Interpretation
Accurate data analysis is paramount for determining a reliable IC50 value. The process involves normalization, curve fitting, and quality control assessment.
Figure 2: Workflow for IC50 data analysis.
Step 1: Data Normalization
-
Average Replicates: Calculate the average fluorescence value for each set of triplicates.
-
Subtract Background: Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Normalize the data using the controls. The formula is:
-
% Inhibition = 100 * (1 - (SignalInhibitor - SignalPositive Control) / (SignalNegative Control - SignalPositive Control))
-
Step 2: IC50 Curve Generation and Calculation
-
Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear, four-parameter logistic (4PL) sigmoidal dose-response curve.[14][15]
-
The software will calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[9][16]
Sample Data Presentation:
| [Inhibitor] (nM) | Log [Inhibitor] | Avg. RFU | % Inhibition |
| 0 (Vehicle) | N/A | 8500 | 0% |
| 1 | 0 | 8350 | 2% |
| 10 | 1 | 7900 | 9% |
| 50 | 1.7 | 6200 | 35% |
| 100 | 2.0 | 4800 | 56% |
| 500 | 2.7 | 2100 | 94% |
| 1000 | 3.0 | 1850 | 98% |
| TSA Control | N/A | 1700 | 100% |
| Blank | N/A | 500 | N/A |
Ensuring Trustworthiness: A Self-Validating System
For an assay to be trustworthy, it must be robust and reproducible. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of an assay.[17][18][19]
Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pc) and negative (nc) controls:
-
Z' = 1 - (3σpc + 3σnc) / |μpc - μnc|
Interpretation of Z'-Factor: [18][19][20]
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unreliable assay.
Running a Z'-factor calculation on your control wells before screening compounds is a critical validation step.
Advanced Protocol: Cell-Based Target Engagement
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is necessary to assess if this compound can permeate cells and engage its target in a physiological environment.[11][21] A Western blot measuring the acetylation status of HDAC substrates is a direct and effective method.[22][23]
Principle: Treating cultured cells with an effective HDAC inhibitor will block deacetylation, leading to a measurable increase (hyperacetylation) of HDAC substrates like histone H3 or α-tubulin (a primary substrate of HDAC6).[22]
Figure 3: Workflow for cell-based Western blot analysis.
Brief Protocol:
-
Cell Treatment: Plate a suitable cell line (e.g., HCT116, HeLa) and allow cells to adhere.[24] Treat cells with increasing concentrations of this compound for a set time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lysis and Protein Quantification: Harvest the cells, lyse them in RIPA buffer with protease and phosphatase inhibitors, and quantify the total protein concentration.
-
Western Blot: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for an acetylated protein (e.g., anti-acetyl-Histone H3 or anti-acetyl-α-tubulin) and a loading control (e.g., anti-total Histone H3, anti-β-actin).[22][25]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the acetylated protein signal to the loading control signal to determine the fold-change in acetylation upon inhibitor treatment.
A dose-dependent increase in the normalized acetylated protein signal provides strong evidence of cellular target engagement by this compound.
Conclusion
Measuring the HDAC inhibitory activity of this compound requires a multi-faceted approach. The fluorometric biochemical assay provides a precise, quantitative measure of direct enzyme inhibition (IC50), which is essential for structure-activity relationship (SAR) studies. This must be complemented by cell-based assays, such as Western blotting for substrate acetylation, to confirm that the compound is active in a cellular context. By employing these robust, well-controlled, and validated methods, researchers can confidently and accurately characterize the inhibitory profile of this and other novel HDAC inhibitors.
References
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Cai, W., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. Future Medicinal Chemistry. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
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Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Cai, W., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. ResearchGate. Available at: [Link]
-
Sperandio, O., et al. (2020). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Porter, N. J., et al. (2017). Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Ciszewski, W. M., et al. (2022). Zinc-Dependent Histone Deacetylases in Lung Endothelial Pathobiology. International Journal of Molecular Sciences. Available at: [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. Available at: [Link]
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Reddy, R. C., & Younus, I. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. Available at: [Link]
-
Cai, W., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Michael, M., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports. Available at: [Link]
-
Wang, Y., et al. (2022). Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. European Journal of Medicinal Chemistry. Available at: [Link]
-
BioVision. (2021). HDAC Activity Assay Kit (Fluorometric). Available at: [Link]
-
BPS Bioscience. (2012). Western blot-based assay to determine inhibition of HDAC activity in whole cells. Available at: [Link]
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Gantt, S. M., et al. (2020). Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases. Current Opinion in Chemical Biology. Available at: [Link]
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EpigenTek. (n.d.). EpiQuik HDAC Activity/Inhibition Assay Kit (Fluorometric). Available at: [Link]
-
edX. (n.d.). IC50 Determination. Available at: [Link]
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Ganesan, A. (2020). Targeting the Zinc-Dependent Histone Deacetylases (HDACs) for Drug Discovery. Topics in Medicinal Chemistry. Available at: [Link]
-
Chem Help ASAP. (2021). Measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Available at: [Link]
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News-Medical.Net. (2020). Uses of Histone Deacetylase (HDAC) Antibodies in Research. Available at: [Link]
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Papo, N., & Shai, Y. (2003). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available at: [Link]
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Jiao, J., et al. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug Discoveries & Therapeutics. Available at: [Link]
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Bressi, J. C., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, H., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Tang, J., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Histone deacetylase inhibitor. Available at: [Link]
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Application Notes and Protocols for the Preclinical Evaluation of 4-Chloro-N-hydroxybenzamide in Mouse Tumor Models
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Introduction: 4-Chloro-N-hydroxybenzamide is a small molecule belonging to the benzamide class of compounds. Structurally similar molecules have been investigated for their potential as histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators with therapeutic applications in oncology.[1][2][3] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising area of cancer research.[4][5][6] These application notes provide a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of this compound in mouse tumor models, from initial in vitro characterization to in vivo efficacy studies. Given the limited publicly available data on this specific compound, the following protocols are presented as a general framework based on the properties of related benzamide derivatives and established methodologies for in vivo cancer research. Significant optimization and validation will be required for this specific molecule.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided below. These properties are essential for formulation development and for understanding the compound's potential pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 1613-88-3 | ChemScene |
| Molecular Formula | C₇H₆ClNO₂ | ChemScene |
| Molecular Weight | 171.58 g/mol | ChemScene |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be sparingly soluble in water | General knowledge of benzamides |
| LogP | 1.459 | ChemScene |
| Storage | 4°C | ChemScene |
Proposed Mechanism of Action: HDAC Inhibition
Based on its chemical structure, a primary hypothesis for the anticancer activity of this compound is the inhibition of histone deacetylases (HDACs). This proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.
Part 1: In Vitro Characterization
Prior to in vivo studies, it is crucial to characterize the in vitro activity of this compound to confirm its biological activity and identify sensitive cancer cell lines.
Protocol 1.1: In Vitro HDAC Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Trichostatin A (positive control)
-
This compound
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted compound, recombinant HDAC enzyme, and assay buffer.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding a developer solution.
-
Read the fluorescence on a plate reader.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 1.2: In Vitro Cytotoxicity Assay
This assay will determine the effect of the compound on the viability of various cancer cell lines.
Materials:
-
A panel of human cancer cell lines (e.g., leukemia, lymphoma, lung, breast cancer cell lines have shown sensitivity to other benzamide HDAC inhibitors).[7][8]
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT or similar cell viability reagent
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Read the absorbance on a plate reader.
-
Calculate the GI₅₀ value (the concentration that results in a 50% inhibition of cell growth).
Part 2: In Vivo Mouse Tumor Model Studies
Based on the in vitro data, select a responsive cancer cell line to establish a mouse tumor model. The following protocols outline a hypothetical in vivo study. A preliminary maximum tolerated dose (MTD) study is essential before commencing efficacy studies. [9]
Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study in a mouse tumor model.
Protocol 2.1: Formulation and Administration
Due to its predicted poor water solubility, a suitable vehicle will be required for in vivo administration.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG 300, Tween 80, saline). A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.[10]
-
Sterile syringes and needles
-
Oral gavage needles (for oral administration)
Procedure:
-
Prepare the vehicle solution.
-
Dissolve the this compound in the vehicle to the desired concentration. Gentle heating and sonication may be required.
-
The final formulation should be a clear solution or a fine suspension.
-
Administer the formulation to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg for oral gavage).
Protocol 2.2: Xenograft Mouse Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Selected cancer cell line
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 5 x 10⁶ cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
Protocol 2.3: Efficacy Evaluation
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
-
Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, excise the tumors and measure their weight.
-
Tissues can be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
Data Analysis and Interpretation
The primary endpoint of the efficacy study is typically tumor growth inhibition. This can be calculated as the percentage of the mean tumor volume in the treated group relative to the mean tumor volume in the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Safety and Toxicity Considerations
Benzamide derivatives can have off-target effects, and toxicity is a key consideration. A study on a benzamide derivative in BALB/c mice showed that at doses up to 100 mg/kg, toxicity-induced histopathological changes were observed in the kidneys.[9] Therefore, careful monitoring for signs of toxicity, including changes in body weight, behavior, and physical appearance, is crucial. Histopathological analysis of major organs at the end of the study is recommended.
Conclusion
The protocols outlined in these application notes provide a foundational framework for the preclinical evaluation of this compound in mouse tumor models. As a putative HDAC inhibitor, this compound warrants investigation for its anticancer potential. However, due to the lack of specific data for this molecule, researchers must proceed with careful dose-finding and toxicity studies before embarking on full-scale efficacy trials. The successful execution of these studies will provide valuable insights into the therapeutic potential of this compound.
References
- Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., Yamashita, T., & Nakanishi, O. (2002). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of medicinal chemistry, 45(14), 3094–3101.
- Saito, A., Yamashita, T., Mariko, Y., Nosaka, Y., Tsuchiya, K., Ando, T., Suzuki, T., Tsuruo, T., & Nakanishi, O. (1999). A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 5(10), 2923–2934.
- Adegboyega, O. O., Tal-Gan, Y., & Adejare, A. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International journal of molecular sciences, 25(5), 2883.
- Marks, P. A. (2007). Histone deacetylase inhibitors: a new class of targeted anti-cancer agents. Current opinion in investigational drugs (London, England : 2000), 8(12), 1022–1031.
- Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature reviews. Drug discovery, 5(9), 769–784.
- Dokmanovic, M., Clarke, C., & Marks, P. A. (2007). Histone deacetylase inhibitors: overview and perspectives. Journal of cellular biochemistry, 102(6), 1345–1360.
-
PubChem. (n.d.). Benzamide. Retrieved from [Link]
- Li, Y., Zhang, X., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2017). Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. Oncotarget, 8(23), 37722–37734.
- Szymański, J., Węglarz-Tomczak, E., Tomczak, E., Gielara, A., & Fornal, E. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International journal of molecular sciences, 22(21), 11529.
- Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3), 3-7.
- Johansson, M., Falsig, J., & Lundbeck, J. M. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International journal of pharmaceutics, 511(1), 630–637.
Sources
- 1. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Chloro-N-hydroxybenzamide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 4-Chloro-N-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As a crucial intermediate in medicinal chemistry, notably as a scaffold for histone deacetylase (HDAC) inhibitors, achieving an efficient and high-yielding synthesis is paramount.[1] This document provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My overall reaction yield is disappointingly low. What are the primary factors I should investigate?
Low yields are a frequent challenge and can typically be traced back to one of four main areas: incomplete reaction, degradation of starting materials, formation of side products, or significant product loss during the workup and purification stages.[2][3] A systematic approach to identifying the root cause is essential for effective troubleshooting.
Initial Diagnostic Workflow:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of your starting material. If a significant amount remains even after extended reaction times, the issue lies with the reaction conditions.
-
Analyze the Crude Product: Before purification, run a TLC and/or ¹H NMR of your crude reaction mixture. The presence of multiple new spots or peaks suggests the formation of byproducts.
-
Assess Starting Material Quality: The purity and dryness of your reagents and solvents are critical. The presence of water is particularly detrimental when using highly reactive starting materials like acyl chlorides.[4]
Q2: I'm starting from 4-chlorobenzoyl chloride and hydroxylamine. What are the most critical parameters to control?
This is the most direct route, but the high reactivity of the acyl chloride makes it susceptible to side reactions if not handled correctly.
-
Primary Cause of Failure: Hydrolysis of 4-chlorobenzoyl chloride. 4-chlorobenzoyl chloride reacts readily with any trace moisture to form the unreactive 4-chlorobenzoic acid.[2] This is often the single largest contributor to low yields.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100°C) and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the entire reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the vessel.[2]
-
-
Secondary Issue: Suboptimal Base and pH Control. The reaction between 4-chlorobenzoyl chloride and hydroxylamine generates hydrochloric acid (HCl). This acid will protonate the free hydroxylamine, rendering it non-nucleophilic and halting the reaction.[3]
Solutions:
-
Choice of Base: A non-nucleophilic base is required to neutralize the HCl as it forms. A common and effective method is to prepare a solution of free hydroxylamine in situ from hydroxylamine hydrochloride using a base like potassium hydroxide (KOH) or sodium methoxide (NaOMe) in an alcohol solvent just before adding the acyl chloride.[5][6]
-
Temperature Control: The reaction is exothermic. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled (0-5 °C) hydroxylamine solution.[7] This minimizes side reactions and prevents potential degradation.
-
Q3: My synthesis involves reacting a 4-chlorobenzoate ester (e.g., methyl 4-chlorobenzoate) with hydroxylamine. The reaction is very slow and incomplete. How can I improve it?
Esters are significantly less reactive than acyl chlorides, so reaction conditions must be adjusted accordingly. The primary challenge here is achieving complete conversion.
-
Primary Cause of Failure: Insufficient Nucleophilicity of Hydroxylamine. Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl), which is not nucleophilic. The free base, NH₂OH, must be generated in situ for the reaction to proceed.[6]
Solutions:
-
Use a Strong Base: A strong base, such as sodium methoxide (NaOMe) or potassium hydroxide (KOH), is required to deprotonate the hydroxylamine hydrochloride and generate the free hydroxylamine.[6] The reaction is typically run in an alcoholic solvent like methanol.
-
Elevated Temperature: Unlike the acyl chloride method, this reaction often requires heating (reflux) to proceed at a reasonable rate.[7]
-
Use an Excess of Hydroxylamine: To drive the equilibrium towards the product, use a molar excess (e.g., 1.5 to 3 equivalents) of the hydroxylamine reagent.[8]
-
-
Secondary Issue: Saponification of the Ester. The strongly basic conditions (e.g., KOH/MeOH) can also hydrolyze (saponify) your starting ester to the corresponding carboxylate salt (potassium 4-chlorobenzoate), which is unreactive towards hydroxylamine.
Solution:
-
Careful Control of Base: Use the stoichiometric amount of base required to generate the free hydroxylamine. Avoid a large excess.
-
Alternative Methods: Consider using catalytic amounts of potassium cyanide (KCN), which can accelerate the reaction under milder conditions, proceeding through an acyl cyanide intermediate.[6]
-
Q4: My TLC of the crude product shows multiple spots. What are the likely byproducts?
Identifying byproducts is key to optimizing the reaction to prevent their formation.
-
Spot 1: Unreacted Starting Material: This will be either your starting ester or 4-chlorobenzoic acid (if you started with the acyl chloride and hydrolysis occurred).[2]
-
Spot 2: O-Acylated Byproduct: Hydroxylamine is an ambident nucleophile, meaning it can react via its nitrogen or oxygen atom. While N-acylation is generally favored, some O-acylation can occur, leading to the formation of the O-(4-chlorobenzoyl)hydroxylamine isomer.[9] Running the reaction at lower temperatures can often improve selectivity for N-acylation.[9]
-
Spot 3: Di-acylated Product: If an excess of 4-chlorobenzoyl chloride is used, it's possible to acylate both the nitrogen and oxygen atoms of hydroxylamine. This is less common but can be avoided by the slow, controlled addition of the acyl chloride to the hydroxylamine solution.[9]
Q5: I'm losing a significant amount of product during purification. What are the best practices for workup and isolation?
Product loss during workup is a common, yet preventable, source of low yield. A well-designed extraction and recrystallization protocol is crucial.
-
Problem: Emulsion Formation During Extraction. Vigorous shaking of the separatory funnel can create stable emulsions, trapping your product between the aqueous and organic layers.[10] Solution: Use gentle inversions instead of vigorous shaking. To break a persistent emulsion, add a small amount of brine (saturated aqueous NaCl solution).[10]
-
Problem: Inefficient Removal of Acidic Impurities. The most common acidic impurity is 4-chlorobenzoic acid. Solution: During the aqueous workup, wash the organic layer with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃).[10] The acidic impurity will be deprotonated to its highly water-soluble carboxylate salt and removed in the aqueous layer.
-
Problem: Product "Oiling Out" During Recrystallization. This happens when the product comes out of the solution as a liquid instead of forming crystals, often trapping impurities. Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: The solvent system may be inappropriate. If using a two-solvent system (e.g., ethanol/water), ensure you are at the saturation point in the hot, good solvent before adding the poor solvent dropwise until turbidity appears, then re-heat to clarify before cooling.
-
Scratching: Use a glass rod to scratch the inside surface of the flask to create nucleation sites for crystal growth.[3]
-
Key Experimental Protocols
The following are detailed, field-proven protocols for the synthesis of this compound.
Protocol 1: Synthesis from 4-Chlorobenzoyl Chloride
This method is rapid but requires strict control of anhydrous conditions.
-
Preparation of Hydroxylamine Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (1.5 eq) in anhydrous methanol at 0°C. Stir for 30 minutes at this temperature.[5]
-
Filtration (Optional but Recommended): Filter the mixture to remove the precipitated KCl salt and transfer the filtrate (the methanolic hydroxylamine solution) to a clean, dry addition funnel.
-
Reaction Setup: In a separate dry, three-neck flask under a nitrogen atmosphere, dissolve 4-chlorobenzoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Addition: Add the prepared hydroxylamine solution dropwise from the addition funnel to the stirred 4-chlorobenzoyl chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, 5% NaHCO₃, and finally, brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., isopropanol or ethanol/water) to yield pure this compound.[10]
Protocol 2: Synthesis from Methyl 4-Chlorobenzoate
This method is more tolerant of ambient moisture but requires longer reaction times and heating.
-
Preparation of Reagents: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-chlorobenzoate (1.0 eq), hydroxylamine hydrochloride (2.0 eq), and potassium hydroxide (2.0 eq) to methanol.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain this temperature. The reaction can take several hours to days. Monitor the consumption of the starting ester by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and neutralize it with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Data Summary and Comparison
| Parameter | Method 1: Acyl Chloride | Method 2: Ester | Rationale & Key Considerations |
| Starting Material | 4-Chlorobenzoyl Chloride | Methyl 4-Chlorobenzoate | Acyl chloride is highly reactive but moisture-sensitive. The ester is more stable but less reactive.[11] |
| Key Reagents | Hydroxylamine, Base (KOH), Anhydrous Solvents | Hydroxylamine HCl, Strong Base (KOH, NaOMe) | Method 1 requires strict anhydrous conditions. Method 2 requires a strong base to activate hydroxylamine.[2][6] |
| Reaction Temperature | 0°C to Room Temperature | Reflux (e.g., ~65°C in MeOH) | The high reactivity of the acyl chloride necessitates low temperatures to control the reaction.[7] |
| Reaction Time | 2-6 hours | 12-48 hours | Ester aminolysis is significantly slower than acylation with an acyl chloride. |
| Primary Side Reaction | Hydrolysis to 4-chlorobenzoic acid | Saponification of the ester | Moisture control is paramount for Method 1. Stoichiometric base control is important for Method 2. |
| Workup Complexity | Higher (requires careful quenching and washing) | Lower (primarily neutralization and extraction) | The reactive nature of the starting material in Method 1 necessitates a more thorough workup. |
Visualization of Workflows
The following diagrams illustrate the general synthesis pathway and a decision-making process for troubleshooting low yields.
Caption: Troubleshooting decision tree for diagnosing the cause of low yield.
References
- BenchChem. (2025). Improving the yield of 4-Chlorobenzamide synthesis reactions. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide. BenchChem Technical Support Center.
- BenchChem. (2025). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide. BenchChem Technical Support Center.
- Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Taylor & Francis Online.
- A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing.
- Hydroxamic acid. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-hydroxy-3,5-dimethoxybenzamide. BenchChem Technical Support Center.
- Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support Center.
- BenchChem. (2025). troubleshooting common issues in benzamide synthesis. BenchChem Technical Support Center.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
- Methods for Hydroxamic Acid Synthesis. PubMed Central - NIH.
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central - NIH.
- This compound. ChemScene.
- Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed.
Sources
- 1. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydroxamic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 4-Chloro-N-hydroxybenzamide in HDAC Inhibition Assays
Welcome to the technical support center for researchers utilizing 4-Chloro-N-hydroxybenzamide in histone deacetylase (HDAC) inhibition assays. This guide is designed to provide you with expert insights, detailed protocols, and robust troubleshooting advice to ensure the success and reproducibility of your experiments. As drug development professionals, we understand that rigorous and well-controlled assays are paramount. This center is structured to address the common and complex challenges you may encounter, moving from foundational questions to in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding this compound and its application in HDAC assays.
Q1: What is this compound and what is its expected mechanism of action?
This compound is a small molecule belonging to the hydroxamate class of compounds. Hydroxamates are well-established inhibitors of zinc-dependent histone deacetylases (HDACs).[1] The core mechanism involves the hydroxamic acid moiety (-CONHOH) acting as a powerful chelating group for the Zn²⁺ ion located at the base of the HDAC enzyme's catalytic tunnel.[1][2] This coordination disrupts the enzyme's catalytic activity, preventing the removal of acetyl groups from histone and non-histone protein substrates.[3] This inhibition leads to hyperacetylation, which alters chromatin structure and gene expression.[3]
Caption: Mechanism of HDAC inhibition by this compound.
Q2: What is the likely HDAC isoform selectivity of this compound?
While specific isoform selectivity data for this compound is not extensively documented in public literature, its parent structure, N-hydroxybenzamide, is a common scaffold for developing HDAC inhibitors. Derivatives of N-hydroxybenzamide have shown varied selectivity profiles. For instance, certain analogs exhibit selectivity for Class I HDACs (HDAC1, 2, 3), while others with different capping groups show high selectivity for the Class IIb isoform, HDAC6.[4][5]
Recommendation: Without prior data, it is prudent to initially assume this compound may act as a pan-inhibitor of Class I and II HDACs. To determine its specific profile, you should perform selectivity screening against a panel of purified recombinant HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8).
Q3: What type of HDAC assay is best suited for this inhibitor?
Fluorometric assays are the most common and robust choice for screening and characterizing novel HDAC inhibitors. They offer high sensitivity, a wide dynamic range, and are amenable to high-throughput screening (HTS).[6]
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorometric | A two-step reaction where HDAC deacetylates a substrate, allowing a developer enzyme (trypsin) to cleave it and release a fluorophore (e.g., AMC).[7] | High sensitivity, HTS compatible, widely available kits.[8] | Susceptible to interference from fluorescent compounds.[9] |
| Colorimetric | Similar to fluorometric, but the final product is a chromophore detected by absorbance. | Less prone to interference from fluorescent compounds. | Generally lower sensitivity than fluorometric assays. |
| Bioluminogenic | A coupled-enzyme system where deacetylation leads to a reaction that produces light via luciferase. | Very high sensitivity, low interference.[10] | Can be more expensive, potential for ATP-dependent interference. |
Recommendation: Begin with a commercially available fluorometric assay kit. These kits provide validated reagents and a standardized protocol, which is ideal for initial characterization.[11][12]
Q4: How should I prepare my stock solution of this compound?
Solubility is a critical parameter that must be experimentally determined. Poor solubility is a leading cause of inconsistent results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of most benzamide derivatives.
-
Stock Concentration: Aim for a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of DMSO added to your final assay, reducing potential solvent-induced artifacts.
-
Solubilization: To prepare the stock, add the appropriate volume of DMSO to your vial of compound. Use gentle warming (37°C) and vortexing to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present. Centrifuge the vial briefly to pellet any undissolved material.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Crucial Insight: The final concentration of DMSO in the assay well should ideally be kept below 1%, and must not exceed 5%, as higher concentrations can inhibit HDAC enzyme activity. Always include a "vehicle control" (containing the same final DMSO concentration as your test wells) to account for any solvent effects.
Troubleshooting and Optimization Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: Low or No Inhibitory Activity
Q: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound. What went wrong?
This is a common issue that can stem from multiple sources, from compound integrity to assay setup.
-
Possible Cause 1: Compound Precipitation.
-
Explanation: The most likely culprit is that the compound has precipitated out of the aqueous assay buffer upon dilution from the DMSO stock. This is a frequent issue with hydrophobic or poorly soluble compounds.
-
Solution:
-
Visual Check: Prepare your highest concentration dilution in assay buffer and visually inspect for cloudiness or precipitate.
-
Reduce Final Concentration: Lower the top concentration in your dilution series. Many N-hydroxybenzamide derivatives show activity in the low micromolar to nanomolar range. A starting range of 10 nM to 50 µM is often sufficient.
-
Check DMSO Percentage: Ensure your final DMSO concentration is consistent across all wells and is not excessively high.
-
-
-
Possible Cause 2: Compound or Reagent Degradation.
-
Explanation: Hydroxamic acids can be unstable, particularly in plasma or cell lysates containing esterases, which can hydrolyze them to inactive carboxylic acids.[4] Reagents like the HDAC enzyme or substrate can also lose activity if improperly stored or handled.
-
Solution:
-
Use Fresh Aliquots: Always use a fresh aliquot of your compound stock for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Confirm Reagent Activity: Ensure your positive control inhibitor (e.g., Trichostatin A) shows potent inhibition.[11] If it does not, the problem lies with the enzyme, substrate, or developer, not your test compound. Check the storage conditions and expiration dates of all kit components.
-
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Explanation: Incubation times and temperatures are critical. Insufficient incubation with the inhibitor before adding the substrate, or an overall reaction time that is too short, may not allow for detectable inhibition.
-
Solution:
-
Pre-incubation Step: Always include a pre-incubation step (15-30 minutes) with the enzyme and inhibitor before adding the substrate to allow for binding to occur.
-
Optimize Reaction Time: Run a time-course experiment to determine the linear range of the enzyme reaction. Ensure your final endpoint reading falls within this linear phase.
-
-
Problem 2: High Background Signal
Q: The fluorescence in my "No Enzyme" or "Max Inhibition" control wells is excessively high, reducing my assay window.
High background compromises the quality of your data and can mask true inhibitory effects.
-
Possible Cause 1: Compound Autofluorescence.
-
Explanation: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay (typically Ex: 350-360 nm, Em: 440-460 nm for AMC-based assays).[9][11]
-
Solution:
-
Run a Compound-Only Control: Set up wells containing only assay buffer and your compound at its highest concentration. Read the fluorescence. If it is significantly above the buffer-only blank, autofluorescence is occurring.
-
Data Correction: Subtract the signal from the compound-only control from your corresponding experimental wells.
-
Change Fluorophore: If interference is severe, consider an assay kit that uses a red-shifted fluorophore, as compound autofluorescence is more common in the blue/green spectrum.
-
-
-
Possible Cause 2: Contaminated Reagents.
-
Explanation: Bacterial contamination in buffers or reagents can lead to fluorescent byproducts. The developer solution itself might have high intrinsic fluorescence if prepared incorrectly or degraded.
-
Solution:
-
Use Sterile Technique: Prepare all buffers with high-purity water and sterile-filter if possible.
-
Prepare Developer Fresh: The developer solution, which often contains trypsin, should be prepared immediately before use as recommended by kit manufacturers.[11]
-
-
Problem 3: Inconsistent Results and Poor Z'-Factor
Q: My IC₅₀ values for this compound vary significantly between plates, and my Z'-factor is below 0.5.
Reproducibility is key. A low Z'-factor indicates poor assay quality, making it difficult to distinguish hits from noise.[7]
-
Possible Cause 1: Pipetting Inaccuracy and Edge Effects.
-
Explanation: Small volumes are prone to error. Inconsistent pipetting, especially of the enzyme or compound, can dramatically increase variability. "Edge effects" in 96- or 384-well plates, where outer wells evaporate faster, can also skew results.
-
Solution:
-
Calibrate Pipettes: Regularly check the calibration of your multichannel and single-channel pipettes.
-
Plate Layout: Do not use the outer wells of the plate for critical samples. Fill them with buffer or media to create a humidity barrier.
-
Reverse Pipetting: Use reverse pipetting for viscous solutions like enzyme stocks to ensure accurate dispensing.
-
-
-
Possible Cause 2: Insufficient Reagent Mixing.
-
Explanation: Failure to adequately mix the contents of each well after reagent addition can lead to localized concentration differences and high variability.
-
Solution:
-
Mix After Each Addition: After adding each component (inhibitor, enzyme, substrate, developer), gently tap the plate or use an orbital shaker for 30-60 seconds to ensure homogeneity. Avoid vigorous shaking that could cause cross-contamination.
-
-
-
Possible Cause 3: Assay Timing and Temperature Fluctuations.
-
Explanation: HDAC activity is temperature-dependent. Drifting room temperature or delays between stopping the reaction and reading the plate can introduce significant error.
-
Solution:
-
Use a Stable Incubator: Ensure your plate incubator maintains a consistent temperature.
-
Stagger Reagent Addition: If you have many plates, plan your workflow to ensure that incubation times are identical for all of them. Stop and develop plates one at a time.
-
Read Promptly: Read the plate as soon as the development step is complete, as the fluorescent signal may not be stable indefinitely.[11]
-
-
Detailed Experimental Protocol: Fluorometric HDAC Inhibition Assay
This protocol provides a robust starting point for determining the IC₅₀ of this compound.
Caption: Workflow for a typical fluorometric HDAC inhibition assay.
Reagent Preparation:
-
Assay Buffer: Prepare 1X Assay Buffer as per the manufacturer's instructions (e.g., Tris-based buffer, pH 8.0, containing salts).
-
HDAC Enzyme: Dilute the recombinant human HDAC enzyme (e.g., HDAC1 or a HeLa nuclear extract) in cold assay buffer to the desired working concentration. Keep on ice at all times.
-
Test Inhibitor (this compound): Prepare a serial dilution series from your DMSO stock. A common method is to first create an intermediate dilution in assay buffer, then perform serial dilutions. For an 11-point curve, you might start with a 100 µM top concentration and perform 1:3 serial dilutions.
-
Positive Control (Trichostatin A - TSA): Prepare a similar dilution series for TSA, with a top concentration of ~1 µM. TSA is a potent pan-HDAC inhibitor with low nanomolar activity and serves to validate the assay.[10]
-
Substrate: Dilute the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer. Protect from light.
-
Developer: Prepare the developer solution (containing trypsin and TSA to stop the HDAC reaction) immediately before use.[11]
Assay Procedure (96-well plate format):
-
Plate Layout: Design your plate to include blanks (buffer only), vehicle controls (enzyme + DMSO), positive controls (enzyme + TSA), and your test compound wells.
-
Inhibitor Addition: Add 10 µL of your serially diluted this compound, TSA, or vehicle (buffer with DMSO) to the appropriate wells.
-
Enzyme Addition: Add 30 µL of the diluted HDAC enzyme solution to all wells except the blanks. Add 30 µL of assay buffer to the blank wells.
-
Pre-incubation: Mix gently on an orbital shaker for 1 minute. Cover the plate and incubate for 20 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the diluted substrate to all wells.
-
Enzymatic Reaction: Mix gently, cover the plate, and incubate for 30-60 minutes at 37°C.
-
Reaction Termination & Development: Add 50 µL of freshly prepared developer solution to all wells.
-
Final Incubation: Mix gently and incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Reading: Read the plate on a microplate fluorometer using an excitation wavelength of 355-360 nm and an emission wavelength of 450-465 nm.
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [Signal_Inhibitor - Signal_MaxInhibition] / [Signal_Vehicle - Signal_MaxInhibition])
-
Signal_Vehicle: Average of vehicle control wells (0% inhibition).
-
Signal_MaxInhibition: Average of highest concentration TSA wells (100% inhibition).
-
-
IC₅₀ Calculation: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Assay Quality Control: Calculate the Z'-factor to validate the assay performance. An assay is considered excellent for screening if the Z'-factor is > 0.5.[7] Z' = 1 - (3σ_vehicle + 3σ_max_inhibition) / |μ_vehicle - μ_max_inhibition|
References
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). Scientific Reports. Available at: [Link]
-
Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. (2013). Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. (n.d.). MDPI. Available at: [Link]
-
Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Histone deacetylase 1 (HDAC1) assay. (n.d.). BMG LABTECH. Available at: [Link]
-
Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. (2020). ResearchGate. Available at: [Link]
-
Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2013). ResearchGate. Available at: [Link]
-
Purification and enzymatic assay of class I histone deacetylase enzymes. (2019). PubMed Central. Available at: [Link]
-
The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors. (2020). MDPI. Available at: [Link]
-
Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. (2009). PubMed. Available at: [Link]
-
Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. (2019). MDPI. Available at: [Link]
-
Medicinal chemistry advances in targeting class I histone deacetylases. (2022). Exploratory Target Antitumor Therapy. Available at: [Link]
-
A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. (2003). PubMed. Available at: [Link]
-
Isoform-selective histone deacetylase inhibitors. (2007). PubMed Central. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2010). PubMed Central. Available at: [Link]
-
In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. (2024). MDPI. Available at: [Link]
-
Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? (2019). PubMed Central. Available at: [Link]
-
The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. (2017). PubMed. Available at: [Link]
-
Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2019). PubMed Central. Available at: [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2016). PubMed Central. Available at: [Link]
-
Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. (2022). bioRxiv. Available at: [Link]
-
Nucleosome Clustering as a Biomarker and Mechanistic Switch for Reprogramming Cells. (2024). MDPI. Available at: [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2017). PubMed Central. Available at: [Link]
-
In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (2006). PubMed. Available at: [Link]
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (2022). Semantic Scholar. Available at: [Link]
-
Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. (2010). PubMed. Available at: [Link]
-
A Novel Hydroxamic Acid-Based Curcumin Derivative as Potent Histone Deacetylase Inhibitor for the Treatment of Glioblastoma. (2021). PubMed Central. Available at: [Link]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2009). PubMed Central. Available at: [Link]
Sources
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- 2. N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide | 693288-97-0 [amp.chemicalbook.com]
- 3. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. chemscene.com [chemscene.com]
- 10. 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461 - PubChem [pubchem.ncbi.nlm.nih.gov]
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addressing solubility issues of 4-Chloro-N-hydroxybenzamide in cell culture
Introduction: Navigating the Challenges of 4-Chloro-N-hydroxybenzamide in Cell Culture
Welcome to the technical support guide for this compound (CAS No. 1613-88-3). This molecule is a valuable tool in various research applications; however, its physicochemical properties present a common and significant hurdle for researchers: poor aqueous solubility. This can lead to issues with compound precipitation, inaccurate dosing, and inconsistent experimental results in cell-based assays.
This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive resource to overcome these challenges. We will move from fundamental properties to frequently asked questions and culminate in in-depth troubleshooting protocols. Our goal is to empower you to handle this compound with confidence, ensuring the integrity and reproducibility of your experiments.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. The molecule's structure, featuring a polar hydroxamic acid group and a nonpolar chlorophenyl ring, dictates its "like dissolves like" behavior, favoring polar aprotic organic solvents over aqueous media.[1]
| Property | Value | Source |
| CAS Number | 1613-88-3 | [2] |
| Molecular Formula | C₇H₆ClNO₂ | [2][3] |
| Molecular Weight | 171.58 g/mol | [2][3] |
| Predicted LogP | ~1.46 | [2] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | [2][3] |
| Appearance | Solid / Fine Crystalline Powder | [4][5] |
| Storage Temperature | 4°C, sealed in dry conditions | [2][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the use of this compound in cell culture.
Q1: What is the best solvent to prepare a high-concentration stock solution?
A1: We strongly recommend using 100% Dimethyl Sulfoxide (DMSO). This compound's benzamide-like structure makes it readily soluble in polar aprotic solvents like DMSO.[1][6] Start by preparing a high-concentration stock, for example, 10-50 mM in DMSO. This allows for minimal solvent introduction into your final cell culture medium.
Q2: My compound precipitates immediately upon addition to my aqueous cell culture medium. Why is this happening and what should I do?
A2: This is a classic sign of a compound crashing out of solution when it moves from a favorable organic solvent (like DMSO) to an unfavorable aqueous environment (your media). The key is to ensure the final concentration of the organic solvent is low and to dilute the compound serially.
Immediate Corrective Actions:
-
Vortex During Dilution: When adding the DMSO stock to your media, vortex or pipette-mix the media vigorously to promote rapid dispersion.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C. Solubility is often temperature-dependent.
-
Use an Intermediate Dilution Step: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. First, make an intermediate dilution in media (e.g., 10x your final concentration) and then add this to the final culture vessel.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is cell-line dependent, but a widely accepted general limit is 0.5% v/v of DMSO in the final culture medium. Many robust cell lines can tolerate up to 1%, but this should be validated. Above this level, DMSO can induce cytotoxicity, differentiation, or other off-target effects. Always run a vehicle control (media + same percentage of DMSO as your treated samples) to ensure the observed effects are from your compound, not the solvent.
Q4: How should I store my DMSO stock solution of this compound?
A4: Store your stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The compound itself should be stored at 4°C before being dissolved.[2] Ensure your vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water from the air, which can compromise compound solubility over time.
Q5: Can I use ethanol or methanol instead of DMSO?
A5: While related compounds show solubility in alcohols like methanol, these are generally more toxic to cells than DMSO.[1][6] If you must avoid DMSO, perform a dose-response toxicity curve for your chosen solvent with your specific cell line. However, for initial experiments, DMSO remains the superior and recommended choice.
Section 3: In-Depth Troubleshooting & Protocols
Guide 1: Standard Protocol for Preparing Working Solutions
This protocol is the standard workflow for reliably preparing a working solution of this compound for cell culture experiments. The core principle is a stepwise dilution to avoid shocking the compound into precipitation.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% sterile DMSO to create a 20 mM stock solution. Ensure it is fully dissolved by vortexing. Gentle warming to 37°C may assist, but avoid excessive heat.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if used) to 37°C. To prepare a 100 µM working solution from a 20 mM stock, you will perform a 1:200 dilution. First, create a 1:20 intermediate dilution by adding 5 µL of the 20 mM stock to 95 µL of pre-warmed medium. Mix thoroughly by pipetting. This creates a 1 mM intermediate solution in 5% DMSO.
-
Prepare the Final Working Solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium in your culture plate well (for a final volume of 1 mL). This results in a final concentration of 10 µM compound with 0.05% DMSO, which is well below the toxicity limit for most cell lines.
-
Always Include Controls: Prepare a vehicle control by adding the same final concentration of DMSO to untreated cells.
Caption: Standard workflow for preparing this compound for cell assays.
Guide 2: Advanced Solubilization Decision Tree
If you continue to experience precipitation even with the standard protocol, more advanced strategies may be required. Use this decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting persistent precipitation issues.
Guide 3: Validating Compound Stability in Media
It is crucial to confirm that this compound remains soluble and chemically stable in your complete culture medium over the time course of your experiment (e.g., 24, 48, 72 hours). Components in media, such as glucose or certain amino acids, have been known to react with and degrade test compounds.[7][8]
-
Preparation: Prepare your final working concentration of this compound in complete cell culture medium in a cell-free culture plate. Prepare a "time zero" control sample by immediately snap-freezing an aliquot.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: At each experimental time point (e.g., 4, 24, 48 hours), take an aliquot of the medium.
-
Analysis:
-
Visual Check: First, visually inspect the well under a microscope for any signs of precipitation.
-
Quantification: Centrifuge the aliquots at high speed to pellet any precipitated compound. Analyze the supernatant using HPLC to quantify the concentration of soluble this compound remaining. A significant decrease from the "time zero" sample indicates either precipitation or degradation. LC-MS can be used to check for the appearance of degradation products.
-
Section 4: Safety & Handling
As a matter of good laboratory practice, always handle this compound with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid creating dust.[9] Weigh and handle the solid compound in a chemical fume hood or a well-ventilated area.
-
Contact: Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.
-
Incompatible Materials: Avoid strong oxidizing and reducing agents.[9]
References
-
Advent Bio. This compound. [Link]
-
National Center for Biotechnology Information. "4-Chlorobenzenehydroxamic acid" PubChem Compound Summary for CID 587178. [Link]
-
National Center for Biotechnology Information. "Benzamide, 3-chloro-N-(4-chlorophenyl)-N-hydroxy" PubChem Compound Summary for CID 37340. [Link]
-
Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). [Link]
-
Jampilek, J. et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(8), 13577-13601. [Link]
-
Raza, A. et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o391. [Link]
-
Choveaux, D. et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]
-
Choveaux, D. et al. (2016). Cell culture media impact on drug product solution stability. PubMed. [Link]
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- 5. 4-Chlorobenzamide | 619-56-7 [chemicalbook.com]
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- 9. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Purity of 4-Chloro-N-hydroxybenzamide
Welcome to the technical support guide for 4-Chloro-N-hydroxybenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this important hydroxamic acid derivative. Achieving high purity is critical, as impurities can confound biological assays and impede drug development efforts.
This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and answers frequently asked questions. The methodologies described are grounded in established chemical principles to ensure you can confidently address issues encountered in your own laboratory.
Understanding the Source of Impurities
The purity challenges associated with this compound often originate from its synthesis. A common route involves the reaction of a 4-chlorobenzoyl derivative (like an ester or acid chloride) with hydroxylamine.[1][2] Incomplete reactions or side reactions can introduce specific impurities that must be systematically removed.
Caption: Common synthesis pathway and potential impurity formation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter post-synthesis.
Q1: My isolated product is an oil or has a broad, low melting point. What's the cause and the immediate fix?
A1: This is a classic sign of significant impurities. Unreacted starting materials or byproducts like 4-chlorobenzoic acid can act as a eutectic contaminant, depressing the melting point and preventing crystallization.
Causality: The most common culprits are residual acidic (4-chlorobenzoic acid) and basic (hydroxylamine) impurities. These are often carried through from the reaction workup if not adequately removed.
Immediate Solution: Acid-Base Aqueous Workup. Before attempting more advanced purification, perform a liquid-liquid extraction. This technique exploits the different solubilities of acidic, basic, and neutral compounds in aqueous and organic layers.
Protocol 1: General Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). This step protonates basic impurities like residual hydroxylamine, making them soluble in the aqueous layer. Drain the lower aqueous layer.
-
Base Wash: Wash the organic layer with a 5% NaHCO₃ (aq) solution.[3] This deprotonates acidic impurities like 4-chlorobenzoic acid, converting them into their water-soluble carboxylate salts.[3]
-
Brine Wash: Wash the organic layer with a saturated NaCl (aq) solution to remove residual water and break any emulsions.[3]
-
Drying & Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield a solid crude product ready for further purification.[3]
Q2: My recrystallization attempt resulted in "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when the impurity level is too high.
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can favor oil formation over crystal nucleation.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it slowly again.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent's surface. The microscopic scratches provide nucleation sites for crystal growth.[4] Alternatively, add a single seed crystal of the pure compound if available.[4]
-
Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] You may need to screen other solvents or use a co-solvent system (e.g., ethanol/water).
Q3: I performed column chromatography, but my product is still impure or my yield is very low. How can I improve this?
A3: Poor separation or low recovery in column chromatography often points to issues with the stationary phase, the mobile phase (eluent), or the sample loading technique.
Optimization Strategies:
-
Optimize the Eluent System: The polarity of the eluent is critical.[3] Before running a large column, use Thin-Layer Chromatography (TLC) to test various solvent mixtures. Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides the best possible separation from impurity spots.[4] A common system for benzamides is a gradient of ethyl acetate in hexanes.[3]
-
Consider the Stationary Phase: Hydroxamic acids can chelate with the silica gel's Lewis acidic sites, leading to band tailing and product loss. If this is observed, you can use deactivated silica (by adding ~1% triethylamine to your eluent) or switch to a different stationary phase like alumina.[3][5]
-
Improve Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column. This "dry loading" method prevents diffusion and results in sharper bands and better separation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying crude this compound?
A1: A multi-step approach is most effective. Start with an acid-base workup (Protocol 1), followed by recrystallization. For many applications, this will be sufficient. If impurities persist, column chromatography is the final step for achieving high purity.
Caption: Recommended workflow for the purification of this compound.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal solvent will fully dissolve your compound at its boiling point but will dissolve very little at low temperatures (e.g., 0-4 °C). For benzamide derivatives, polar protic solvents are often a good starting point.[6] Conduct small-scale solubility tests to find the best solvent or solvent pair.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for polar compounds, but may not dissolve the product well on its own. Often used as an anti-solvent with alcohols.[4] |
| Ethanol | 78 | High | A good general-purpose solvent for many benzamides.[4] May require the addition of water to reduce solubility upon cooling. |
| Isopropanol | 82 | Medium-High | Often successful for benzamides and provides a good balance of solvency. |
| Ethyl Acetate | 77 | Medium | Less polar than alcohols; effective for removing non-polar impurities.[4] |
| Toluene | 111 | Low | Good for recrystallizing less polar compounds; can be effective for removing highly polar impurities that remain insoluble. |
Table 1: Common Solvents for Recrystallization.
Q3: How can I definitively assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity profile.[5]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method. A single spot in multiple solvent systems is a strong indication of purity.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[7] A single, sharp peak is desired, and the purity can be calculated as a percentage based on the area of the main peak relative to the total area of all peaks.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities by their characteristic signals.[5]
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a good indicator of high purity.
Detailed Experimental Protocols
Protocol 2: Recrystallization from an Isopropanol/Water System
This protocol is a robust starting point for purifying the crude solid obtained after the acid-base workup.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling until the solid is fully dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Supersaturation: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot isopropanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold isopropanol/water mixture to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
Protocol 3: Column Chromatography Purification
This protocol should be used if recrystallization fails to yield a product of sufficient purity.
-
Select Eluent: Based on TLC analysis (e.g., 30% Ethyl Acetate in Hexanes), prepare a sufficient volume of the mobile phase.
-
Pack the Column: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[5]
-
Dry Load the Sample: Dissolve ~1g of your crude product in a minimal amount of a volatile solvent (e.g., DCM).[8] Add ~2-3g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even layer.[5]
-
Elution: Carefully add the eluent to the column and begin elution, collecting fractions in test tubes.[8]
-
Monitor Fractions: Spot each fraction on a TLC plate and develop it to identify which fractions contain your pure product.[8]
-
Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure to yield the final, highly purified this compound.
Caption: Decision logic for advanced purification of this compound.
References
- Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide. Benchchem.
- A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Altern
- Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.
- "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. Benchchem.
- Optimization of reaction conditions.
- Application Note: Synthesis and Optimiz
- Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
- Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.
- Optimization of reaction conditions for synthesizing benzamides. Benchchem.
- Hydroxamic acid. Wikipedia.
- This compound. ChemScene.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
- A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing.
- N-Hydroxybenzamide. SIELC Technologies.
- 4-Chloro-2-hydroxybenzamide. Biosynth.
- Recent Trends in Analytical Techniques for Impurity Profiling.
- Column chromatography & purific
- Isolation And Purification Of Substance By Column Chrom
- Synthesis and Characterization of 4-Chloro,4’-Hydroxy Benzophenone using Solid Acid Catalysts. International Journal for Research in Applied Science & Engineering Technology.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- This compound. Advent Bio.
- This compound. BLD Pharm.
- Application Notes and Protocols for the Characterization of 4-chloro-N-(4-morpholinyl)benzamide. Benchchem.
- Method for preparing 4-chloro-4'-hydroxybenzophenone.
- 4-chloro-2-hydroxybenzamide 37893-37-1 wiki. Guidechem.
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
- 4-Chlorobenzamide. PubChem, NIH.
- 4-Hydroxybenzamide. ChemicalBook.
- 4-Chloro-N-cyclohexylbenzamide. PubChem.
- Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. Benchchem.
- Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 4-Chloro-N-hydroxybenzamide In Vitro
Welcome to the technical support center for researchers utilizing 4-Chloro-N-hydroxybenzamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during in vitro experimentation, with a focus on ensuring data integrity by minimizing off-target effects. The question-and-answer format addresses specific issues with detailed explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant cytotoxicity at concentrations where I don't expect to see target-specific effects. Could this be due to off-target activity of this compound?
A1: Yes, unexpected cytotoxicity is a common indicator of off-target effects.[1] this compound, like many small molecule inhibitors, can interact with unintended cellular proteins, leading to toxic outcomes that confound experimental results.[1] The hydroxamic acid moiety, while crucial for its intended activity against certain metalloenzymes like histone deacetylases (HDACs), can also chelate other metal ions, potentially disrupting the function of various metalloenzymes and leading to off-target effects.[2][3]
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration Range:
-
Protocol: Perform a cytotoxicity assay (e.g., MTT, LDH, or Real-Time-Glo™) to establish the concentration range over which this compound induces cell death in your specific cell line.[1]
-
Interpretation: This will help you define a therapeutic window, which is the concentration range where the compound is effective against its target without causing significant cell death.
-
-
Dose-Response Analysis:
-
Test Compound Stability:
-
Protocol: Assess the stability of this compound in your cell culture medium over the duration of your experiment.
-
Interpretation: Degradation of the compound could produce toxic byproducts.[1]
-
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results are a frequent challenge in in vitro studies and can stem from several factors related to both the compound and the experimental setup.
Troubleshooting Steps:
-
Cell Line Integrity:
-
Action: Ensure the authenticity of your cell line through regular characterization, such as Short Tandem Repeat (STR) profiling.[5][6][7] This verifies the identity and purity of the cell line, confirming you are working with the correct model.[6][7][8]
-
Rationale: Misidentified or contaminated cell lines can lead to unreliable and irreproducible data.[5][6]
-
-
Experimental Consistency:
-
Action: Maintain a consistent passage number for your cells and ensure they are in the logarithmic growth phase during experiments.[1]
-
Rationale: Cellular physiology can change with passage number, affecting their response to inhibitors.
-
-
Compound Preparation:
-
Action: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Consider using low-protein-binding plates to prevent the compound from adhering to the plastic.[1]
-
Rationale: Repeated freeze-thaw cycles can degrade the compound, and adsorption to plasticware can reduce its effective concentration.
-
Q3: How can I be sure that the phenotype I'm observing is a direct result of inhibiting my target and not an off-target effect?
A3: This is a critical question in drug development. Validating that an observed phenotype is linked to the intended target requires a multi-pronged approach.
Experimental Workflow for Target Validation:
Caption: Workflow for validating on-target effects.
Detailed Methodologies:
-
Phenotypic Comparison with Genetic Knockdown:
-
Protocol: Use siRNA or CRISPR/Cas9 to reduce the expression of your target protein. Compare the resulting phenotype to that observed with this compound treatment.[1]
-
Rationale: If the phenotypes are similar, it provides strong evidence that the compound's effect is mediated through the intended target.
-
-
Use of a Structurally Related Inactive Control:
-
Protocol: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target. For example, a compound with a modification to the hydroxamic acid group that prevents metal chelation.
-
Rationale: This control should not produce the same cellular effects. If it does, it suggests the observed phenotype is due to an off-target effect or a property of the chemical scaffold itself.[1]
-
-
Target Engagement Assays:
-
Protocol: Directly measure the binding of this compound to its intended target within the cell at the concentrations where the phenotype is observed. Techniques like cellular thermal shift assay (CETSA) or NanoBRET™ can be employed.
-
Rationale: This confirms that the compound is physically interacting with the target at the effective concentrations.[1]
-
Q4: I suspect my compound is being actively removed from the cells. How can I investigate this?
A4: Active efflux of small molecules by transporter proteins is a common mechanism of drug resistance and can lead to a lack of observable effect, even at high concentrations.[9][10][11]
Investigating Efflux Pump Activity:
Caption: Troubleshooting workflow for suspected compound efflux.
Protocol:
-
Co-treatment with an Efflux Pump Inhibitor:
-
Action: Treat your cells with this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as verapamil or cyclosporin A.
-
Interpretation: If the activity of this compound is restored or enhanced in the presence of the EPI, it strongly suggests that the compound is a substrate for one or more efflux pumps.[12][13]
-
-
Cell Line Selection:
-
Action: If possible, use a cell line with low expression of common efflux pumps like P-glycoprotein (MDR1).
-
Q5: My compound induces apoptosis, but I want to ensure this is a specific, on-target effect. What assays can I use?
A5: Apoptosis, or programmed cell death, is a complex process that can be triggered by both on-target and off-target effects.[14] To confirm on-target induction of apoptosis, you should measure key markers of the apoptotic cascade.
Recommended Apoptosis Assays:
| Assay Type | Marker Detected | Stage of Apoptosis |
| Caspase Activity Assays | Activity of initiator (e.g., Caspase-8, -9) and executioner (e.g., Caspase-3, -7) caspases.[15][16] | Early to Mid |
| Annexin V Staining | Translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[17] | Mid |
| TUNEL Assay | DNA fragmentation. | Late |
Experimental Protocol for Caspase-3/7 Activity Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound, including a vehicle control.
-
Incubation: Incubate for the desired time period.
-
Assay: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD peptide sequence).[16][17]
-
Measurement: Measure the resulting luminescence or fluorescence, which is proportional to caspase-3/7 activity.
Interpretation: A dose-dependent increase in caspase activity that correlates with the inhibition of your target provides evidence for on-target induction of apoptosis.
Data Summary Tables
Table 1: Recommended Concentration Ranges for Initial Experiments
| Parameter | Recommended Range | Rationale |
| Initial Screening | 0.1 - 10 µM | To identify the active concentration range while minimizing the risk of off-target effects that often occur at higher concentrations.[4] |
| Dose-Response | 7-point dilution series centered around the estimated IC50 | To accurately determine the potency of the compound. |
Table 2: Key Experimental Controls
| Control Type | Purpose | Example |
| Vehicle Control | To account for any effects of the solvent used to dissolve the compound. | DMSO |
| Positive Control | To ensure the assay is working correctly. | A known inhibitor of your target. |
| Negative Control | To rule out non-specific effects of the compound scaffold.[4] | A structurally similar but inactive analog. |
| Untreated Control | To establish a baseline for the assay readout. | Cells in media only. |
By systematically addressing these common issues and employing the recommended validation strategies, researchers can significantly enhance the reliability and reproducibility of their in vitro data when working with this compound.
References
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). Retrieved January 14, 2026, from [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Retrieved January 14, 2026, from [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Importance of Correct Cell Line Use in Research. (2024). Retrieved January 14, 2026, from [Link]
-
Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Retrieved January 14, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 14, 2026, from [Link]
-
Apoptosis – what assay should I use? - BMG Labtech. (2025). Retrieved January 14, 2026, from [Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). Retrieved January 14, 2026, from [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025). Retrieved January 14, 2026, from [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition - Chemical Communications (RSC Publishing). (2021). Retrieved January 14, 2026, from [Link]
-
Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cell line characterisation - Biofortuna. (2025). Retrieved January 14, 2026, from [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - ACS Publications. (2022). Retrieved January 14, 2026, from [Link]
-
Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cell Line Characterization - Clinical Leader. (n.d.). Retrieved January 14, 2026, from [Link]
-
Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
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- 2. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
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- 7. 細胞株特性 [sigmaaldrich.com]
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- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
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- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Caspase Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
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- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-Chloro-N-hydroxybenzamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 4-Chloro-N-hydroxybenzamide. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding acquired resistance in cancer cell lines. Our approach is grounded in established scientific principles and field-proven insights to help you navigate experimental challenges and advance your research.
A Note on Mechanism of Action
While specific literature on this compound is emerging, its chemical structure, which features a hydroxamic acid group, strongly classifies it as a histone deacetylase (HDAC) inhibitor.[1][2][3] The hydroxamic acid moiety is a classic zinc-binding group that chelates the zinc ion within the catalytic pocket of HDAC enzymes, thereby inhibiting their function.[1] This inhibition leads to an accumulation of acetylated histones and other non-histone proteins, resulting in chromatin relaxation and altered gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
The troubleshooting advice and mechanistic explanations provided herein are based on the well-documented phenomena observed with this class of hydroxamic acid-based HDAC inhibitors.
Part 1: Frequently Asked Questions (FAQs) - Understanding Resistance
This section addresses the fundamental questions regarding the development of resistance to this compound.
Q1: My cancer cells, which were initially sensitive to this compound, are now showing reduced response or are growing at previously cytotoxic concentrations. What are the likely underlying reasons?
A1: This is a classic case of acquired resistance. Cancer cells can employ a variety of mechanisms to evade the effects of HDAC inhibitors. The most common reasons can be grouped into several categories.[5]
Table 1: Common Mechanisms of Acquired Resistance to HDAC Inhibitors
| Mechanism Category | Specific Pathway/Protein | Description | Key References |
|---|---|---|---|
| Anti-Apoptotic Pathway Upregulation | Overexpression of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) | Pro-survival proteins can sequester pro-apoptotic factors released upon HDAC inhibition, effectively neutralizing the signal for cell death. | [4][5][6] |
| Increased Drug Efflux | Upregulation of ABC transporters (e.g., P-glycoprotein/MDR1) | These membrane pumps actively transport the drug out of the cell, preventing it from reaching its intracellular HDAC target at an effective concentration. | [7] |
| Redox State Alterations | Elevated levels of Thioredoxin (Trx) and Peroxiredoxins | These antioxidant systems can counteract the reactive oxygen species (ROS) generation that is often a consequence of HDAC inhibitor treatment, thus reducing oxidative stress-induced apoptosis. | [4][6] |
| Target Modification/Expression | Increased expression of specific HDAC isoforms (e.g., HDAC3, HDAC6) | Cells may compensate for the inhibition of some HDACs by overexpressing others, restoring deacetylation activity. | [7][8] |
| Activation of Pro-Survival Signaling | Constitutive activation of PI3K/Akt or MAPK/ERK pathways | These pathways promote cell growth and survival, and their hyperactivation can override the cell cycle arrest signals initiated by HDAC inhibition. | [9][10][11] |
| Autophagy Induction | Upregulation of autophagic flux | Cells can initiate autophagy as a pro-survival response to metabolic stress induced by the drug, recycling cellular components to sustain viability. |[12] |
Q2: How can I confirm that this compound is still engaging its target in my resistant cell line?
A2: This is a critical first troubleshooting step. The primary molecular effect of an HDAC inhibitor is the accumulation of acetylated proteins. You should perform a Western blot to check the acetylation status of cornerstone HDAC substrates.
-
Primary Target: Acetylated Histone H3 (Ac-H3) and Histone H4 (Ac-H4).
-
Non-Histone Target: Acetylated Tubulin (as a marker for HDAC6 inhibition).
If you treat your resistant cells with the compound and do not see a robust increase in these acetylation marks compared to untreated resistant cells, it suggests a problem with drug uptake, stability, or efflux. If you do see the marks, it confirms target engagement, and the resistance mechanism lies downstream.[13]
Q3: Can the resistance be due to the compound itself and not the cells?
A3: While less common, it's a possibility that should be ruled out. Ensure your stock solution of this compound is not degraded. Prepare a fresh stock solution from powder and re-run a dose-response experiment on your parental (sensitive) cell line to confirm its potency (IC50). If the fresh stock is active in the parental line, the issue is indeed cellular resistance.
Part 2: Troubleshooting Guides - Strategies to Overcome Resistance
This section provides actionable experimental plans to counteract resistance.
Troubleshooting Workflow: A Step-by-Step Approach
This workflow guides you from initial observation of resistance to designing rational experiments to overcome it.
Caption: Workflow for investigating and overcoming drug resistance.
Strategy 1: Rational Combination Therapies
The most effective strategy to overcome acquired resistance is often combination therapy.[14] By co-administering this compound with an agent that targets the specific escape pathway, you can create a synergistic cytotoxic effect.[6]
Q4: My resistant cells show high levels of phosphorylated Akt (p-Akt). What combination should I try?
A4: High p-Akt indicates activation of the PI3K/Akt survival pathway. Combining this compound with a PI3K inhibitor (e.g., CUDC-907, which is a dual HDAC/PI3K inhibitor) is a highly rational approach.[7] This dual blockade prevents the cells from using Akt signaling to evade HDAC inhibitor-induced stress.
Q5: Resistance in my melanoma cell line seems to be linked to the MAPK pathway. What is the recommended strategy?
A5: For melanoma, particularly BRAF-mutant lines, resistance to targeted therapies like BRAF or MEK inhibitors often develops. HDAC inhibitors can re-sensitize these cells.[10][11] A combination of this compound with a BRAF inhibitor (e.g., Vemurafenib, Dabrafenib) and/or a MEK inhibitor (e.g., Trametinib) is recommended.[10] HDAC inhibition can suppress DNA repair pathways and increase reactive oxygen species, enhancing the efficacy of MAPK pathway inhibitors.[10]
Table 2: Evidence-Based Combination Strategies to Overcome HDACi Resistance
| Cancer Type / Context | Combination Agent Class | Rationale & Mechanism | Key References |
|---|---|---|---|
| General Solid Tumors | PI3K/mTOR Inhibitors | Blocks the pro-survival Akt/mTOR signaling pathway often activated as an escape mechanism. | [7][12] |
| Prostate Cancer | Anti-androgens (e.g., Bicalutamide) | HDACs are crucial for androgen receptor (AR) signaling. Combination therapy can overcome androgen resistance by suppressing AR expression and function. | [7] |
| Lung Cancer (NSCLC) | EGFR Inhibitors (e.g., Gefitinib, Osimertinib) | Can overcome resistance to EGFR TKIs by downregulating HSP90, leading to EGFR degradation, and re-introducing expression of pro-apoptotic BIM. | [12] |
| Melanoma | BRAF/MEK Inhibitors | Synergistically induces apoptosis by inhibiting PI3K activity and suppressing DNA repair pathways, re-sensitizing resistant cells. | [10][11] |
| General | Immune Checkpoint Inhibitors (e.g., Anti-PD-1) | HDAC inhibitors can increase tumor immunogenicity by upregulating HLA molecules and can modulate the tumor microenvironment to be more responsive to immunotherapy. | [6][11][15] |
| General | DNA Damaging Agents (e.g., Cisplatin, Etoposide) | HDAC inhibitors can sensitize cells to chemotherapy by downregulating DNA repair proteins (e.g., RAD51, BRCA1), leading to enhanced cytotoxicity. |[5][6] |
Strategy 2: Modulating Drug Efflux
Q6: I suspect increased drug efflux is the problem. How do I test and overcome this?
A6: If you failed to see an increase in histone acetylation (Answer A2), drug efflux is a strong possibility.
-
Confirm Efflux Activity: Use a fluorescent P-glycoprotein substrate like Rhodamine 123. If your resistant cells show lower intracellular fluorescence compared to parental cells, it indicates higher efflux activity.[16]
-
Co-treatment with an Efflux Inhibitor: Perform a dose-response experiment with this compound in the presence of a known P-glycoprotein inhibitor (e.g., Verapamil or a more specific agent). A significant leftward shift in the IC50 curve (i.e., restored sensitivity) would confirm that drug efflux is the primary resistance mechanism.[16]
Part 3: Key Experimental Protocols
Here we provide standardized protocols for the essential experiments described in this guide.
Protocol 1: Cell Viability and IC50 Determination using a Resazurin-based Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).[13][17]
Materials:
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., CellTiter-Blue)
-
Your parental and resistant cancer cell lines
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding: Seed cells in the 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL) and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. For example, from 200 µM down to ~0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X drug dilutions to the appropriate wells. You will now have a final volume of 200 µL with a 1X drug concentration.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add 20 µL of the Resazurin-based reagent to each well. Incubate for 1-4 hours, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.
Protocol 2: Western Blot for Assessing HDAC Target Engagement
Objective: To measure the levels of acetylated histones and tubulin following treatment.[13]
Materials:
-
6-well plates
-
Parental and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-α-Tubulin, Anti-Histone H3 (loading control), Anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with 1X and 5X the GI50 of this compound (determined for the parental line) and a vehicle control for 6-24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 min at 4°C. Collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% or 4-20% gradient SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Image the blot using a chemiluminescence detection system. Densitometry analysis can be used to quantify changes in acetylation relative to the loading control.
Visualizing Key Concepts
Caption: Mechanism of Action of HDAC Inhibitors.
Caption: Key molecular pathways driving resistance to HDAC inhibitors.
References
-
Lee, J.-H., Choy, M. L., & Marks, P. A. (2012). Mechanisms of resistance to histone deacetylase inhibitors. Advances in Cancer Research, 116, 39–86. Available at: [Link]
-
Robey, R. W., Chakraborty, A. R., Basseville, A., Luchenko, V., Bahr, J., Zhan, Z., & Bates, S. E. (2011). Histone deacetylase inhibitors: emerging mechanisms of resistance. Molecular Pharmaceutics, 8(6), 2021–2031. Available at: [Link]
-
Ververis, K., Karagiannis, T. C., & Licciardi, P. V. (2016). Histone deacetylases modulate resistance to the therapy in lung cancer. Frontiers in Oncology, 6, 17. Available at: [Link]
-
Welsbie, D. S., Xu, J., & Chen, Y. (2017). HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer. Cancers, 9(12), 167. Available at: [Link]
-
Kim, H. J., Lee, J., & Kim, H. (2020). Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma. Frontiers in Cell and Developmental Biology, 8, 486. Available at: [Link]
-
Di Bello, E., Zwergel, C., & Mai, A. (2022). HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond. Cancers, 14(22), 5649. Available at: [Link]
-
West, A. C., & Johnstone, R. W. (2014). Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi. Frontiers in Oncology, 4, 92. Available at: [Link]
-
Li, Y., Zhao, K., Yao, C., & Li, L. (2022). Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy. Cancers, 14(15), 3792. Available at: [Link]
-
Lee, J.-H., Choy, M. L., & Marks, P. A. (2012). Mechanisms of Resistance to Histone Deacetylase Inhibitors. Advances in Cancer Research, 116, 39–86. Available at: [Link]
-
Kim, H. J., Lee, J., & Kim, H. (2020). Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma. Frontiers in Cell and Developmental Biology, 8, 486. Available at: [Link]
-
Zwergel, C., Stazi, G., Valente, S., & Mai, A. (2019). Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. Cancers, 11(8), 1184. Available at: [Link]
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Sasso, E., & Gunning, P. T. (2023). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2588, 163–183. Available at: [Link]
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Sasso, E., & Gunning, P. T. (2023). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2588, 163–183. Available at: [Link]
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Wang, J., & Wang, J. (2020). HDAC inhibitors overcome immunotherapy resistance in B-cell lymphoma. Protein & Cell, 11(7), 472–482. Available at: [Link]
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Zhang, Y., Wang, Z., & Chu, W. (2018). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 8(1), 3369. Available at: [Link]
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Amengual, J. E., Allen, C., Lunning, M. A., & Scotto, L. (2020). Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy. Blood Advances, 4(20), 5087–5098. Available at: [Link]
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Choi, S. U., Lee, S. K., & Kim, S. (2011). Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Journal of Pharmacy and Pharmacology, 63(12), 1588–1595. Available at: [Link]
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Wagner, F. F., Zhang, Y.-L., & Holson, E. B. (2015). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. ACS Chemical Neuroscience, 6(5), 793–803. Available at: [Link]
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Kim, S. Y., Kim, J. H., & Kim, T. W. (2013). In Vitro Evaluation of Histone Deacetylase Inhibitors as Combination Agents for Colorectal Cancer. Anticancer Research, 33(5), 1957–1964. Available at: [Link]
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Koci, J., Vanek, T., & Mares, M. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 56(17), 6935–6946. Available at: [Link]
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Patel, P., Singh, A., & Rajak, H. (2021). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Molecules, 26(22), 6982. Available at: [Link]
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Kumar, S., & Kumar, A. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7859–7869. Available at: [Link]
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Sura, A. S., & Zwergel, C. (2021). Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. International Journal of Molecular Sciences, 22(16), 8560. Available at: [Link]
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Nebbioso, A., & Altucci, L. (2018). 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Pharmacology, 9, 1199. Available at: [Link]
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Wang, Y., Zhang, Y., & Li, Z. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3298. Available at: [Link]
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Maj, E., & Szymański, P. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 21(21), 8196. Available at: [Link]
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Gatti, G., & Zunino, F. (2019). Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells?. Journal of Cellular Physiology, 234(8), 12345–12370. Available at: [Link]
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El-Adl, K., & El-Sayed, M. A. (2020). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Scientific Reports, 10(1), 1–15. Available at: [Link]
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Technical Support Center: Stabilizing 4-Chloro-N-hydroxybenzamide for In Vivo Experiments
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Chloro-N-hydroxybenzamide. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals. Our goal is to help you navigate the inherent stability challenges of this compound to ensure the accuracy and reproducibility of your in vivo experiments.
Introduction: The Challenge of the Hydroxamic Acid Moiety
This compound belongs to the hydroxamic acid class of compounds, which are widely investigated as potent inhibitors of metalloenzymes, particularly histone deacetylases (HDACs).[1][2][3] The therapeutic potential of these molecules is significant; however, the very functional group responsible for their biological activity—the N-hydroxybenzamide moiety—is also the source of their chemical instability.[4][5]
Hydroxamic acids are susceptible to degradation through hydrolysis and oxidation, which can lead to a loss of potency and the generation of confounding artifacts in experimental data.[6][7] This guide provides a systematic approach to formulation, storage, and handling to mitigate these issues and ensure reliable delivery of the active compound in your animal models.
Section 1: Understanding the Instability of this compound
A foundational understanding of the compound's properties and degradation pathways is critical for developing a successful stabilization strategy.
FAQ 1: What are the key physicochemical properties of this compound?
Key properties are summarized below. The predicted LogP value of ~1.46 indicates moderate lipophilicity, suggesting that it will have poor aqueous solubility.[8]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [8] |
| Molecular Weight | 171.58 g/mol | [8][9] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [8] |
| Predicted LogP | 1.459 | [8] |
| Hydrogen Bond Donors | 2 | [8][9] |
| Hydrogen Bond Acceptors | 2 | [8][9] |
FAQ 2: What are the primary ways this compound degrades, and what are the signs?
This compound is susceptible to two main degradation pathways: hydrolysis and oxidation.[6][7]
-
Hydrolysis: The amide bond can be cleaved, especially under strongly acidic or basic conditions, to yield 4-chlorobenzoic acid and hydroxylamine.[6][7] This is often undetectable by visual inspection and requires analytical methods like HPLC to identify.
-
Oxidation: The N-hydroxy group is prone to oxidation, a process accelerated by high pH, oxygen, light exposure, and the presence of trace metal ions.[6] A classic sign of oxidative degradation is a change in the solution's color , often turning yellow or brown due to the formation of quinone-type species.[6]
Caption: Primary degradation pathways for this compound.
Section 2: Formulation and Solubilization Strategies
The selection of an appropriate vehicle is the most critical step in ensuring the compound's stability and bioavailability for in vivo studies.[10][11] Due to its poor aqueous solubility, a simple saline or PBS formulation is not feasible.
FAQ 3: My compound is not dissolving. What are the recommended vehicle options?
For poorly soluble compounds, multi-component vehicle systems are typically required. The choice depends on the route of administration and the required dose concentration.
| Vehicle Strategy | Typical Composition | Pros | Cons | Best Route |
| Co-solvent System | DMSO, PEG-400, Ethanol, Propylene Glycol; diluted with saline/PBS.[11][12] | Simple to prepare; can achieve high concentrations. | Potential for precipitation upon injection; solvent toxicity at high concentrations.[10][11][13] | IP, IV (slow bolus), PO |
| Cyclodextrin Complex | HP-β-CD or SBE-β-CD in aqueous buffer. | Increases solubility and stability; generally well-tolerated.[10][11] | Can have its own pharmacological effects; may be expensive.[10] | IP, IV, PO |
| Surfactant Dispersion | Tween® 80 or Cremophor® EL in saline. | Enhances solubility and can improve stability; may increase oral bioavailability.[14] | Potential for surfactant-related toxicity (e.g., hypersensitivity with Cremophor®). | IP, IV, PO |
| Aqueous Suspension | Compound suspended in 0.5% Carboxymethylcellulose (CMC) or Methylcellulose.[10] | Suitable for water-insoluble compounds; good for oral dosing. | Non-homogeneity can lead to inaccurate dosing; not for IV use.[10] | PO |
| Lipid-based | Corn oil, sesame oil, or self-emulsifying systems (SEDDS).[12] | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate; not suitable for IV administration.[12] | PO, SC, IP |
FAQ 4: I'm using a DMSO/PEG co-solvent system, but my compound precipitates when I add saline. What's wrong?
This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic co-solvent, is rapidly exposed to the aqueous anti-solvent.
Causality: The key is to maintain the compound in a solubilized state during the entire dilution process. Rapid addition of the aqueous phase creates localized areas where the solvent ratio is too low to keep the drug dissolved.
Troubleshooting Steps:
-
Order of Addition is Crucial: Always dissolve the compound completely in the organic co-solvent (e.g., DMSO) first.
-
Add Intermediates: If using a multi-component system like DMSO/PEG/Saline, add the PEG to the DMSO solution next and mix thoroughly.
-
Slow Addition: Add the final aqueous component (saline or PBS) very slowly to the organic mixture while vortexing or stirring vigorously.[10] This gradual change in solvent polarity prevents precipitation.
-
Incorporate a Surfactant: Adding a low percentage (e.g., 1-5%) of a surfactant like Tween® 80 to the formulation can help create micelles that stabilize the compound and prevent precipitation.[11]
Protocol 1: Preparation of a General-Purpose Co-Solvent Formulation
This protocol describes the preparation of a vehicle commonly known as "DPBS-T" (DMSO, PEG-400, Saline, Tween 80), suitable for many preclinical studies.
Objective: To prepare a stable solution of this compound at a target concentration (e.g., 5 mg/mL).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Polyethylene glycol 400 (PEG-400), low-endotoxin
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Methodology:
-
Calculate Volumes: For a final formulation of 10% DMSO, 40% PEG-400, 5% Tween 80, and 45% Saline:
-
For 1 mL final volume: 100 µL DMSO, 400 µL PEG-400, 50 µL Tween 80, 450 µL Saline.
-
-
Initial Solubilization: Weigh the required amount of this compound (e.g., 5 mg for a 5 mg/mL solution) into a sterile conical tube.
-
Add the calculated volume of DMSO (100 µL). Vortex until the compound is completely dissolved . Gentle warming in a 37°C water bath can assist, but avoid high heat.
-
Add Co-solvent: Add the PEG-400 (400 µL) and vortex thoroughly to create a homogenous organic phase.
-
Add Surfactant: Add the Tween® 80 (50 µL) and vortex until the solution is clear.
-
Aqueous Dilution (Critical Step): While continuously vortexing, add the sterile saline (450 µL) drop-by-drop . A slow, steady addition is essential to prevent precipitation.
-
Final Inspection: Once all components are added, vortex for another 30-60 seconds. Visually inspect the final solution. It should be clear and free of any particulates.
Self-Validation: A clear final solution is the first sign of success. For rigorous studies, the concentration and stability of this final formulation should be confirmed via HPLC.
FAQ 5: Should I adjust the pH to improve solubility?
While adjusting pH can increase the solubility of ionizable compounds, it is a high-risk strategy for hydroxamic acids.
The Causality: The N-hydroxy group has a pKa around 9.[4] Increasing the pH above this point will deprotonate it, forming a hydroxamate anion that is more water-soluble. However, this anion is also highly susceptible to oxidative degradation .[6] Conversely, strongly acidic conditions can accelerate hydrolysis. Therefore, maintaining a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is the best approach to balance stability and solubility.[6] Most standard co-solvent preparations will naturally fall within an acceptable pH range.
Caption: Decision workflow for formulating this compound.
Section 3: Stability Testing and Storage
Preparing a clear solution is only the first step. You must ensure it remains stable throughout your experiment.
FAQ 6: How should I store my stock and final dosing solutions?
Improper storage is a primary cause of compound degradation.
Best Practices for Storage: [6]
-
Protect from Light: Always use amber vials or wrap containers in aluminum foil. Photo-oxidation is a significant risk.
-
Minimize Oxygen: Prepare solutions using solvents that have been de-gassed if possible. For maximum stability of a stock solution, consider flushing the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Control Temperature:
-
Stock Solutions (in 100% DMSO): Store frozen at -20°C or -80°C for long-term stability.
-
Dosing Formulations (Aqueous/Co-solvent): Prepare fresh daily for animal dosing. Never use formulations that have been stored overnight at 4°C unless you have validated their stability. Do not freeze aqueous formulations, as this can cause the drug to precipitate upon thawing.
-
FAQ 7: How can I quickly check if my final formulation is stable?
A simple short-term stability study is essential before beginning a large or lengthy in vivo experiment.
Protocol 2: Short-Term Formulation Stability Assessment
Objective: To determine if the concentration of this compound in the final dosing vehicle remains constant over a typical experimental timeframe (e.g., 8 hours).
Materials:
-
Final dosing formulation prepared as per Protocol 1.
-
HPLC system with a UV detector and a C18 column.[15]
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
Methodology:
-
Timepoint Zero (T=0): Immediately after preparing the final formulation, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it. This is your 100% reference peak area.
-
Incubate: Leave the bulk of the formulation on the benchtop at room temperature, protected from light, to simulate the conditions it will experience during dosing.
-
Subsequent Timepoints: Take further aliquots at various timepoints (e.g., T=2h, 4h, 8h). Dilute and inject them into the HPLC under the same conditions.
-
Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 sample. Look for two things:
-
Decrease in Parent Peak Area: A decrease of >5-10% indicates significant degradation.
-
Appearance of New Peaks: The emergence of new peaks suggests the formation of degradation products.[16]
-
Trustworthiness: This self-validating test provides direct evidence of your formulation's stability under real-world conditions, giving you confidence in the dose being administered to your animals.
Section 4: In Vivo Administration and Troubleshooting
FAQ 8: My animals are showing unexpected toxicity or irritation. Could the vehicle be the cause?
Absolutely. The vehicle is not always inert. High concentrations of co-solvents can cause adverse effects.[17]
Causality & Troubleshooting:
-
DMSO: Can cause local irritation, especially with subcutaneous or intramuscular injections. High systemic concentrations can have pharmacological effects.[11][12] Keep the final DMSO concentration below 10% whenever possible.
-
PEG-400 & Propylene Glycol: Generally well-tolerated but can cause toxicity at high doses.[12][13]
-
Tween 80: Can cause hypersensitivity reactions in some animals.
-
Action: Always run a vehicle-only control group in your study.[17] If you observe toxicity in this group, you must re-formulate your compound in a vehicle with a lower percentage of organic co-solvents or switch to a different system like cyclodextrins.[13]
FAQ 9: My in vivo experiment shows a lack of efficacy, even at high doses. Could this be a stability problem?
Yes, this is a very likely cause. If the compound degrades in the syringe before or during administration, the actual dose the animal receives is lower than intended.[10]
Troubleshooting Logic:
-
Confirm Formulation Stability: Perform the short-term stability test outlined in Protocol 2. If the compound is degrading within 1-2 hours, you have found your problem.
-
Prepare Fresh: Ensure you are preparing the formulation immediately before dosing. Do not let it sit on the bench for extended periods.
-
Stagger Preparation: For large animal cohorts, prepare the formulation in smaller batches throughout the dosing period rather than making one large batch at the beginning of the day.
By carefully considering the chemical nature of this compound and applying these formulation and handling principles, you can significantly improve the quality and reliability of your in vivo data.
References
- Benchchem. Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
- ResearchGate.
- ChemScene. This compound.
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- PubMed Central.
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- Benchchem.
- PubChem - NIH. 4-Chlorobenzenehydroxamic acid.
- Benchchem. Technical Support Center: N-(2-aminoethyl)
- PubMed Central - NIH. Methods for Hydroxamic Acid Synthesis.
- PubMed. Current Scenario of Hydroxamic Acid Derivatives With In Vivo Antitumor Therapeutic Potential.
- Benchchem. Application Notes and Protocols for In Vivo Studies of N-(2-aminoethyl)-2-hydroxybenzamide.
- Separation Science. Analytical Techniques In Stability Testing.
- International Journal of Pharmaceutical Sciences Review and Research.
- ACS Publications.
- PubMed.
- PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.
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- 3. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Preventing Degradation of 4-Chloro-N-hydroxybenzamide in Solution
Welcome to the technical support center for 4-Chloro-N-hydroxybenzamide. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to the common challenge of maintaining the stability of this compound in experimental solutions. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to design more robust experiments and trust your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability a primary concern?
This compound is a hydroxamic acid derivative.[1] The hydroxamic acid functional group (-CONHOH) is an outstanding chelator for metal ions, particularly zinc, making this class of compounds potent inhibitors of metalloenzymes.[2] However, this same functional group is chemically labile and susceptible to degradation in solution, which can lead to a rapid loss of compound concentration, diminished biological activity, and inconsistent experimental outcomes.
Q2: What are the primary ways this compound degrades in solution?
There are three main degradation pathways you must be aware of:
-
Hydrolysis: The most common pathway. The amide bond is susceptible to cleavage under both acidic and basic conditions, breaking down into 4-chlorobenzoic acid and hydroxylamine.[3][4]
-
Enzymatic Degradation: In biological matrices like plasma or cell lysates, enzymes called esterases (specifically arylesterases and carboxylesterases) can rapidly hydrolyze the hydroxamic acid group.[2] This is a critical consideration for in vitro and in vivo studies.
-
Lossen Rearrangement: This is an intramolecular rearrangement characteristic of hydroxamic acids, which can lead to the formation of an isocyanate and subsequent loss of inhibitory activity.[2]
Q3: What is the single most important factor to control for ensuring stability?
pH. Unquestionably, the pH of your aqueous solution is the most critical factor. Both strong acids and strong bases catalyze the hydrolysis of the hydroxamic acid linkage.[3][4] Maintaining a stable, near-neutral pH is the first and most effective step you can take to prevent degradation.
Q4: How should I store the solid, powdered form of this compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry environment, with recommended temperatures between 2-8°C.[5][6][7] When handled correctly, the solid form is stable. The stability issues arise almost exclusively when it is dissolved.
Q5: My once-clear solution of this compound has turned yellow or brown. What does this indicate?
The development of color often suggests oxidative degradation or the formation of complex degradation products.[4] This can be triggered by exposure to air (oxygen), light, or the presence of trace metal ions in your buffer, which can form colored complexes with the hydroxamic acid or its degradants.[8]
Section 2: Core Stability Principles & Best Practices
To prevent degradation, one must understand the factors that drive it. This section details the core principles for maximizing the solution-state stability of this compound.
The Critical Role of pH Control
As mentioned, pH is paramount. The rate of hydrolysis for benzamide and hydroxamic acid derivatives increases significantly in strongly acidic or basic solutions.[3][4] For maximum stability, experiments should be conducted within a buffered, near-neutral pH range.
| Parameter | Recommendation | Rationale |
| Optimal pH Range | 6.0 - 7.5 | Minimizes both acid- and base-catalyzed hydrolysis of the hydroxamic acid bond. |
| Buffer Selection | Phosphate (e.g., PBS), HEPES | Provides robust buffering capacity in the neutral range. Ensure high purity to avoid metal contamination. |
| Avoid | Strong Acids (pH < 4), Strong Bases (pH > 9) | These conditions will cause rapid degradation of the compound.[3][4] |
Temperature Management
Chemical reactions, including degradation, are accelerated at higher temperatures. Therefore, strict temperature control is essential.
| Storage Condition | Recommended Temperature | Use Case |
| Short-Term (Working Solutions) | 2-8°C (on ice or refrigerated) | For solutions being used during the course of a single day's experiment. |
| Long-Term (Stock Solutions) | -20°C to -80°C | For master stock solutions (typically in DMSO) to be stored for weeks or months. Avoid repeated freeze-thaw cycles. |
Solvent Selection
The choice of solvent is a critical experimental decision.
-
Stock Solutions: Anhydrous DMSO is the preferred solvent for creating high-concentration stock solutions due to its aprotic nature, which limits hydrolytic degradation.
-
Aqueous Solutions: When preparing working solutions in aqueous buffers, always add the DMSO stock to the buffer last (as a small percentage, typically <1%) and mix immediately. Prepare these solutions fresh before each experiment.
-
Caution with Protic Solvents: Be aware that protic solvents can stabilize different tautomers of the hydroxamic acid through hydrogen bonding.[9] While methanol is a common solvent, under certain conditions (e.g., acidic), it can potentially react to form ester-related impurities.[10]
Atmosphere and Light Exposure
To mitigate risks of oxidative degradation and potential photolytic degradation, adopt the following practices:
-
Use Deoxygenated Buffers: For highly sensitive or long-term experiments, sparge your aqueous buffers with an inert gas (nitrogen or argon) before preparing your working solution.
-
Store Under Inert Gas: Aliquot stock solutions into vials and backfill with nitrogen or argon before sealing to displace oxygen.
-
Protect from Light: Always use amber glass vials or wrap vials in aluminum foil to prevent exposure to UV and ambient light, which can catalyze degradation.[4][11]
Section 3: Troubleshooting Guide: Common Scenarios
Scenario 1: "I'm observing a rapid loss of my compound in an aqueous buffer during an overnight incubation at 37°C."
-
Primary Suspect: A combination of pH drift and thermal degradation. Even a well-buffered solution can experience a slight pH shift over long incubations at 37°C, accelerating hydrolysis.
-
Troubleshooting Workflow:
-
Confirm pH Post-Incubation: Measure the pH of your control buffer after the overnight incubation to check for any drift.
-
Run a Stability Control: In a separate experiment, incubate this compound in your buffer at 37°C. Take aliquots at T=0, 2, 4, 8, and 24 hours and analyze by HPLC to quantify the rate of degradation. This will establish the compound's stability baseline under your specific conditions.
-
Corrective Action: If degradation is significant (>10-15%), you cannot trust the results of a long incubation. Redesign the experiment to use shorter time points or consider if a lower temperature is feasible.
-
Scenario 2: "My results are highly variable when testing the compound in human plasma."
-
Primary Suspect: Enzymatic degradation. Plasma is rich in carboxylesterases and arylesterases that readily hydrolyze hydroxamic acids.[2] This degradation can be very rapid and vary between plasma lots or species.
-
Troubleshooting Workflow:
-
Perform a Plasma Stability Assay: Incubate the compound in plasma at 37°C. Analyze samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to determine its half-life.
-
Use a Control Matrix: Compare the stability in active plasma versus heat-inactivated plasma (typically heated at 56-60°C for 30-60 minutes to denature enzymes). A significant difference in stability confirms enzymatic degradation.
-
Corrective Action: For in vitro assays, minimize pre-incubation times and keep samples on ice whenever possible. For cell-based assays, be aware that intracellular and extracellular esterases can also contribute to degradation.
-
Section 4: Experimental Protocols
Protocol 4.1: Preparation of Stabilized Stock and Working Solutions
This protocol provides a standardized method for solution preparation to minimize variability.
-
Stock Solution (10 mM in DMSO): a. Weigh out 1.72 mg of this compound (MW: 171.58 g/mol ) in a clean, dry amber glass vial. b. Add 1.0 mL of anhydrous, HPLC-grade DMSO. c. Vortex gently until fully dissolved. d. Overlay the solution with nitrogen or argon gas, seal the vial tightly with a PTFE-lined cap. e. Store at -20°C or -80°C.
-
Working Solution (10 µM in PBS): a. Prepare your desired volume of sterile-filtered Phosphate Buffered Saline (PBS), pH 7.4. If necessary, sparge with nitrogen for 15 minutes. b. Allow the stock solution vial to warm to room temperature before opening to prevent condensation. c. Dilute the 10 mM stock solution 1:1000 into the PBS. For example, add 5 µL of the 10 mM stock to 4.995 mL of PBS. d. Mix immediately by inversion. Do not vortex vigorously, as this can introduce oxygen. e. Crucially, prepare this working solution immediately before use. Do not store dilute aqueous solutions.
Protocol 4.2: General HPLC Method for Stability Monitoring
This reverse-phase HPLC method provides a self-validating system to separate the parent compound from its primary hydrolytic degradant, 4-chlorobenzoic acid.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Analysis: Monitor the peak area of this compound over time. The appearance and growth of an earlier-eluting peak corresponding to the more polar 4-chlorobenzoic acid is a direct indicator of hydrolysis.
Section 5: Visualizing Degradation & Workflow
Diagrams can clarify complex chemical and experimental pathways.
Caption: Primary degradation pathways for this compound in solution.
Caption: Experimental workflow for conducting a stability study of this compound.
References
-
Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ResearchGate. [Link]
-
Notari, R. E., & Munson, J. W. (1969). Hydroxamic Acids. I. Factors Affecting the Stability of the Hydroxamic Acid-Iron Complex. Journal of Pharmaceutical Sciences, 58(9), 1060-4. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI. [Link]
-
Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Royal Society of Chemistry. [Link]
-
Crystal Structures of a Series of Hydroxamic Acids. MDPI. [Link]
-
Stability of hydroxamate ions in aqueous medium. ResearchGate. [Link]
-
4-Chlorobenzenehydroxamic acid. PubChem, National Institutes of Health. [Link]
-
Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. National Institutes of Health. [Link]
-
2-Chloro-N-(4-hydroxyphenyl)benzamide. PubChem, National Institutes of Health. [Link]
-
4-Chlorobenzamide. PubChem, National Institutes of Health. [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]
-
Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. National Institutes of Health. [Link]
-
Benzamide, 3-chloro-N-(4-chlorophenyl)-N-hydroxy. PubChem, National Institutes of Health. [Link]
-
LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. ResearchGate. [Link]
-
Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. [Link]
-
A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. Royal Society of Chemistry. [Link]
Sources
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- 3. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 1613-88-3 CAS MSDS (Benzamide, 4-chloro-N-hydroxy-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Benzhydroxamic acid N-Hydroxybenzamide [sigmaaldrich.com]
- 8. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting inconsistent results in 4-Chloro-N-hydroxybenzamide assays
Welcome to the technical support center for 4-Chloro-N-hydroxybenzamide assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimental workflows. The following question-and-answer format addresses specific problems with in-depth explanations and actionable protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Compound Handling and Preparation
Question 1: My this compound stock solution appears cloudy or has visible precipitate. What's causing this and how can I fix it?
Answer: This is a classic sign of poor solubility or precipitation, which is a common issue with hydrophobic compounds like this compound. The primary cause is often the choice of solvent or improper dissolution technique. A cloudy solution will lead to inaccurate concentrations and, consequently, highly variable assay results.
-
Underlying Cause: this compound has limited solubility in aqueous solutions.[1] While solvents like DMSO or ethanol are typically used to create high-concentration stock solutions, adding this stock to an aqueous buffer can cause the compound to crash out if the final solvent concentration is not optimal.[2]
-
Immediate Action: Do not use a cloudy or precipitated solution. You will need to prepare a fresh stock solution.
-
Troubleshooting Protocol:
-
Solvent Selection: Ensure you are using a high-purity, anhydrous solvent such as DMSO for your initial stock.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid aggressive heating, as it can degrade the compound.
-
Vortexing: Vortex the solution vigorously for at least 30 seconds to ensure it is fully dissolved.[2]
-
Working Dilutions: When preparing working solutions in aqueous buffers, perform serial dilutions. Avoid a large single dilution step, which can cause the compound to precipitate. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is consistent across all samples and low enough to not affect the assay's biological components.
-
Question 2: I'm seeing a progressive decline in the activity of my compound over the course of an experiment. Could my this compound be degrading?
Answer: Yes, degradation is a significant possibility. Hydroxamic acids and benzamide derivatives can be susceptible to hydrolysis, particularly under certain pH and temperature conditions.[3][4] This chemical instability will directly lead to inconsistent and non-reproducible assay results.
-
Underlying Cause: The benzamide functional group is prone to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][5] Elevated temperatures can accelerate this degradation process.[6]
-
Troubleshooting Steps:
-
pH Control: Maintain a stable pH for your assay buffer, ideally between 6.0 and 7.5. Benzamides generally exhibit greater stability in neutral to slightly acidic conditions.[3]
-
Temperature Management: Prepare solutions fresh and keep them on ice. Avoid leaving solutions at room temperature for extended periods. For long-term storage, aliquot stock solutions and store them at -20°C or -80°C.[7]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Use single-use aliquots whenever possible.[7]
-
Fresh Preparations: Always prepare fresh working dilutions from a properly stored stock solution on the day of the experiment.
-
Table 1: Recommended Storage Conditions for Stock Solutions [7]
| Storage Temperature | Recommended Use | Potential Issues |
| -80°C | Long-term storage for sensitive compounds | May cause precipitation for some compounds. |
| -20°C | Standard long-term storage for most compounds in DMSO or ethanol | Avoid repeated freeze-thaw cycles. |
| 2-8°C | Short-term storage (days) | Not recommended for long-term storage; risk of degradation. |
| Room Temperature | Not recommended | High risk of chemical degradation. |
Category 2: Assay Performance and Data Interpretation
Question 3: I am performing a colorimetric assay and the baseline absorbance is high or drifting. What are the likely causes?
Answer: A high or drifting baseline in a colorimetric assay often points to issues with the reagents, the buffer, or the instrumentation. This instability can mask the true signal from your compound and lead to inaccurate measurements.
-
Underlying Causes:
-
Reagent Contamination: Contaminated solvents or reagents can contribute to background signal.[8]
-
Buffer Reactivity: The assay buffer itself might be reacting with your compound or the detection reagent over time. Some buffer components can have catalytic effects.[3]
-
Detector Instability: Fluctuations in the spectrophotometer's lamp or detector can cause baseline drift.[8]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high baseline.
Question 4: My results are inconsistent between different plates or different days. How can I improve reproducibility?
Answer: Lack of reproducibility is a multifaceted problem that often stems from a combination of small variations in protocol execution. Standardizing your workflow is key to achieving consistent results.
-
Underlying Causes:
-
Inconsistent Pipetting: Small errors in pipetting volumes can lead to significant variations in final concentrations.
-
Variable Incubation Times: Inconsistent timing of reagent additions and measurements can affect reaction kinetics.
-
Temperature and pH Fluctuations: As discussed previously, these environmental factors can impact compound stability and enzyme kinetics.[6]
-
Stock Solution Variability: Using stock solutions prepared on different days without proper validation can introduce variability.[9]
-
Protocol: Standard Operating Procedure for a Reproducible Assay
-
Reagent Preparation:
-
Compound Handling:
-
Use single-use aliquots of your this compound stock solution.
-
Prepare fresh working dilutions for each experiment.
-
-
Assay Execution:
-
Use a multichannel pipette or an automated liquid handler for reagent addition to minimize timing differences across a plate.
-
Ensure consistent incubation times and temperatures for all plates. Use a calibrated incubator.
-
Randomize the layout of samples and controls on your plates to mitigate edge effects.
-
-
Data Acquisition:
-
Allow the plate reader to warm up and stabilize before taking measurements.
-
Use the same instrument settings for all experiments.
-
Category 3: Analytical Assays (e.g., HPLC)
Question 5: I'm using HPLC to analyze my compound, but I'm seeing peak tailing and shifting retention times. What should I investigate?
Answer: Inconsistent HPLC results, such as peak tailing or retention time drift, can be frustrating. These issues often point to problems with the mobile phase, the column, or the sample preparation itself, rather than the instrument.[8][11]
-
Underlying Causes:
-
Mobile Phase Issues: Incorrect pH, improper mixing, or dissolved gasses can all affect chromatography.[12]
-
Column Degradation: The column can become contaminated or lose its stationary phase over time.[12]
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.[11]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Table 2: HPLC Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Peak Tailing | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary.[8] |
| Inappropriate mobile phase pH. | Adjust the pH to ensure the analyte is in a single ionic state. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper degassing.[8] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[13] | |
| Pump malfunction or leaks. | Check the pump for consistent flow and inspect for any leaks.[13] | |
| Broad Peaks | Sample overload. | Dilute the sample and re-inject.[11] |
| Column void. | Replace the column.[14] |
Experimental Workflow: Diagnosing HPLC Issues
Caption: A systematic approach to HPLC troubleshooting.
References
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). PharmaCores.
- An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions - Benchchem. (n.d.). Benchchem.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (2025, November 30). MicroSolv.
- Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Labcompare.
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Phenomenex.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (2017, September 20).
- Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water | The Journal of Organic Chemistry - ACS Publications. (2021, September 22). American Chemical Society.
- 10558-45-9(N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide) Product Description - ChemicalBook. (n.d.). ChemicalBook.
- Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. (2025, September 16).
- Colorimetric detection and chromatographic analyses of designer drugs in biological materials: A comprehensive review | Request PDF - ResearchGate. (2025, August 6).
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. (n.d.). Benchchem.
- How to Make Accurate Stock Solutions - Bitesize Bio. (2025, March 10). Bitesize Bio.
- Colorimetric field drug tests are unreliable, lead to wrongful arrests and convictions. (2025, April 4).
- PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.).
- Emerging Trends In Colorimetric Approaches For Drug Analysis: An In-Depth Review of Methods And Applic
- Quantitative determination of hydroxamic acids - American Chemical Society. (n.d.). American Chemical Society.
- Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter - NIH. (2021, August 17).
- Colorimetric Assays | Journal of New Developments in Chemistry. (n.d.).
- 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Chemistry LibreTexts.
- Test for ester : Hydroxamic acid test - YouTube. (2022, September 19). YouTube.
- Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8) - Cheméo. (n.d.). Cheméo.
- 1613-88-3 | this compound - ChemScene. (n.d.). ChemScene.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8).
- Quantitative determination of hydroxamic acids | Analytical Chemistry - ACS Publications. (n.d.). American Chemical Society.
- Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PMC - NIH. (2013, December 8).
- 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem - NIH. (n.d.).
- pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com. (2025, September 30).
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega - ACS Publications. (2021, August 20). American Chemical Society.
- Benzhydroxamic acid N-Hydroxybenzamide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. 10558-45-9 CAS MSDS (N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labcompare.com [labcompare.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. realab.ua [realab.ua]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-N-hydroxybenzamide Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-N-hydroxybenzamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for improved yield, purity, and consistency.
Introduction: The Chemistry of this compound Synthesis
The synthesis of N-hydroxybenzamides, particularly those bearing electron-withdrawing substituents like a 4-chloro group, presents a unique set of challenges. The primary routes involve the reaction of a 4-chlorobenzoyl derivative (typically an acyl chloride or an ester) with hydroxylamine.
The presence of the chlorine atom at the para-position significantly influences the reactivity of the starting material. Through its electron-withdrawing inductive effect (-I), the chlorine atom increases the electrophilicity of the carbonyl carbon on the benzoyl group.[1][2] This makes the starting material, such as 4-chlorobenzoyl chloride, highly reactive towards nucleophiles like hydroxylamine. However, this heightened reactivity also renders it extremely susceptible to hydrolysis by any ambient or solvent-borne moisture, which is a primary cause of low yields.[3]
This guide provides a structured approach to navigating these challenges through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for my synthesis: 4-chlorobenzoyl chloride or a methyl 4-chlorobenzoate ester?
A1: The choice depends on your scale, desired reaction speed, and tolerance for handling sensitive reagents.
-
4-Chlorobenzoyl Chloride: This is the more reactive starting material, leading to faster reaction times, often at lower temperatures. Its high electrophilicity ensures rapid conversion.[4] However, it is extremely sensitive to moisture and will readily hydrolyze to the unreactive 4-chlorobenzoic acid.[3] This route requires stringent anhydrous conditions.
-
Methyl 4-Chlorobenzoate: This ester is significantly more stable and easier to handle than the acyl chloride. The reaction with hydroxylamine is slower and typically requires heating or the use of a base (like NaOH or KOH) to facilitate the reaction.[5] In some cases, catalytic amounts of potassium cyanide (KCN) can be used to accelerate the conversion of esters to hydroxamic acids, proceeding through a highly reactive acyl cyanide intermediate.[5]
Q2: I am using hydroxylamine hydrochloride. Do I need to add a base?
A2: Yes, it is critical. Hydroxylamine hydrochloride is a salt. The active nucleophile is the free base, hydroxylamine (NH₂OH). A base, such as triethylamine (Et₃N), pyridine, or an inorganic base like sodium hydroxide (NaOH), is required to neutralize the HCl and liberate the free hydroxylamine in situ.[6][7][8] Using at least one equivalent of base is essential for the reaction to proceed. An excess of base is often used to also neutralize the HCl generated if starting from an acyl chloride.
Q3: How do I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a silica gel plate and an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The starting acyl chloride or ester will be less polar (higher Rf value) than the highly polar N-hydroxybenzamide product (lower Rf value). The hydrolysis byproduct, 4-chlorobenzoic acid, will also be more polar than the starting materials. Staining with potassium permanganate can help visualize the spots.
Q4: What are the primary impurities I should expect?
A4: The most common impurities are directly related to the starting materials and potential side reactions:
-
4-Chlorobenzoic Acid: Arises from the hydrolysis of the 4-chlorobenzoyl chloride starting material.[3]
-
Unreacted Starting Material: Either 4-chlorobenzoyl chloride or the corresponding ester.
-
Products of Lossen Rearrangement: Under excessively basic or high-temperature conditions, the N-hydroxybenzamide product can undergo a Lossen rearrangement to form an isocyanate, which can then react with water or other nucleophiles to form amine- or urea-based impurities.[9][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Very Low or No Product Yield
Q: I set up the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride and triethylamine, but after workup, my yield is less than 10%. What went wrong?
This is a classic and frequent problem, most often rooted in the hydrolysis of the highly reactive acyl chloride.
Primary Cause:
-
Hydrolysis of 4-Chlorobenzoyl Chloride: The electron-withdrawing nature of the 4-chloro substituent makes the acyl chloride highly electrophilic and thus extremely susceptible to reaction with water.[1][3] Any moisture in the solvent, on the glassware, or from the atmosphere will rapidly convert it to 4-chlorobenzoic acid, which will not react with hydroxylamine under these conditions.
Troubleshooting Workflow:
Troubleshooting Low Yield.
Corrective Actions:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use a freshly opened bottle of anhydrous solvent or a solvent passed through a drying system (e.g., alumina column).
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.
-
Control Temperature and Addition Rate: Cool the solution of hydroxylamine and base to 0 °C in an ice bath. Add the 4-chlorobenzoyl chloride (dissolved in a small amount of anhydrous solvent) dropwise via a syringe or dropping funnel. This slow addition prevents localized heating and ensures the hydroxylamine reacts preferentially over residual water.[11]
Issue 2: Product is Contaminated with an Acidic Impurity
Q: My final product shows two spots on TLC. After purification, I isolated my product and a significant amount of 4-chlorobenzoic acid. How do I remove this impurity effectively?
This issue indicates that hydrolysis occurred either during the reaction or during the workup. The resulting carboxylic acid must be removed chemically.
Primary Cause:
-
Formation of 4-Chlorobenzoic Acid: As explained above, this is the hydrolysis product of the starting acyl chloride.[12] It is often carried through the extraction process if the pH is not controlled.
Solution: Acid-Base Extraction
This standard purification technique leverages the different acidic/basic properties of the components in your mixture.
Detailed Purification Protocol:
-
Dissolution: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic NaHCO₃ will deprotonate the acidic 4-chlorobenzoic acid, forming the water-soluble sodium 4-chlorobenzoate salt, which will partition into the aqueous layer.[3]
-
Chemical Principle: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
-
Separation: Drain the aqueous layer. Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of the acidic impurity.
Purification Workflow.
Optimized Experimental Protocols
The following protocols are provided as robust starting points for your experiments.
Protocol 1: From 4-Chlorobenzoyl Chloride
This method is fast but requires stringent control of moisture.
Materials & Reagents:
-
4-Chlorobenzoyl Chloride
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve hydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes to ensure the formation of free hydroxylamine.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.
Protocol 2: From Methyl 4-Chlorobenzoate
This method is slower but uses more stable starting materials.
Materials & Reagents:
-
Methyl 4-Chlorobenzoate
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Hydroxylamine Solution: In a round-bottom flask, prepare a solution of free hydroxylamine. Dissolve hydroxylamine hydrochloride (3.0 eq) and sodium hydroxide (3.1 eq) in a mixture of water and methanol.
-
Ester Addition: Add methyl 4-chlorobenzoate (1.0 eq) to the hydroxylamine solution.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir for 4-8 hours. Monitor the disappearance of the starting ester by TLC.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.
-
Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of ~5-6. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: Dry the solid and recrystallize from an appropriate solvent to obtain pure this compound.
Data Summary for Optimization
Use the following table to guide the optimization of your reaction parameters. Values are typical starting points and may require adjustment based on the specific derivative being synthesized.
| Parameter | From Acyl Chloride | From Ester | Rationale & Key Considerations |
| Temperature | 0 °C to RT | 60-80 °C (Reflux) | Acyl chloride reaction is fast and exothermic; cooling minimizes side reactions. Ester reaction is slower and requires thermal energy to proceed at a reasonable rate. |
| Hydroxylamine (eq) | 1.1 - 1.2 | 2.0 - 3.0 | A slight excess is used for the acyl chloride route. A larger excess is needed for the ester route to drive the equilibrium towards the product. |
| Base (eq) | 2.2 (e.g., Et₃N) | 2.0 - 3.0 (e.g., NaOH) | For the acyl chloride route, >2 eq are needed: 1 eq to free NH₂OH and 1 eq to scavenge HCl byproduct. For the ester route, base drives the reaction. |
| Reaction Time | 1 - 4 hours | 4 - 12 hours | Reflects the higher reactivity of the acyl chloride compared to the ester. |
| Key Byproduct | 4-Chlorobenzoic acid | Unreacted Ester | Byproduct formation is dictated by the primary failure mode: hydrolysis for the acyl chloride and incomplete reaction for the ester. |
References
- BenchChem Technical Support. (2025). Troubleshooting Guide: N-(1-hydroxypropan-2-yl)
- BenchChem Technical Support. (2025). A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride.
- Wikipedia. (2023). Hydroxylamine.
- BenchChem Technical Support. (2025). Common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments.
- Google Patents. (2008). Preparation of a high purity and high concentration hydroxylamine free base. US7396519B2.
- ACS Publications - Organic Letters. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
- Alfa Chemistry. (n.d.). Lossen Rearrangement.
- Unacademy. (n.d.).
- BenchChem Technical Support. (2025).
- MDPI - Molecules. (2018). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- PubMed. (2014).
- BenchChem Technical Support. (2025). An In-Depth Technical Guide on the Reactivity of the Benzoyl Chloride Group in 2-Hydroxy-3,5-diiodobenzoyl.
- Wikipedia. (2023). Lossen rearrangement.
- Royal Society of Chemistry. (2018). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
- BenchChem Technical Support. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- PubMed Central. (2012). Hydroxamic Acids in Asymmetric Synthesis.
- ResearchGate. (2011).
- BenchChem Technical Support. (2025). How to overcome common problems in Benzamide synthesis?.
- Britannica. (2025). Hydroxylamine.
- BenchChem Technical Support. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
- European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes.
- Kenyatta University Scholar. (2017).
- Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
- SpringerLink. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II)
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of N-hydroxy-3,5-dimethoxybenzamide.
- Google Patents. (2004). Method for producing a hydroxylamine base. WO2004110987A1.
- WaterProfessionals. (n.d.).
- European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes.
- EPA NEPIC. (1981).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties and Handling of 4-Chlorobenzoyl Chloride for Optimal Chemical Synthesis.
- PubMed Central. (2014). Methods for Hydroxamic Acid Synthesis.
- Quora. (2018). Out of chloro benzene and benzyl chloride, which one gets easily as hydrolysed by aqueous NaOH, and why?.
- Wikipedia. (2024). Chlorine.
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Validation & Comparative
4-Chloro-N-hydroxybenzamide vs SAHA as an HDAC inhibitor.
An In-Depth Comparative Guide to HDAC Inhibitors: 4-Chloro-N-hydroxybenzamide vs. SAHA (Vorinostat)
Introduction: The Epigenetic Frontier in Therapeutics
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histone tails, HDACs promote a more compact chromatin structure, rendering DNA less accessible to transcription factors and thereby silencing gene expression.[4] An imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDACs a prime therapeutic target.[5][6]
This guide provides a detailed comparison of two significant histone deacetylase inhibitors (HDACis): Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), the first-in-class, FDA-approved pan-HDAC inhibitor, and this compound, a representative of the N-hydroxybenzamide class of inhibitors currently under extensive investigation for potentially more selective profiles. We will delve into their mechanisms, comparative efficacy supported by experimental data, and provide detailed protocols for their evaluation.
Chemical Structure and Mechanism of Action
The efficacy of most HDAC inhibitors relies on a common pharmacophore: a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site, a linker region, and a "cap" group that interacts with residues at the rim of the active site.[2]
SAHA (Vorinostat) is a quintessential example of this structure. Its hydroxamic acid moiety serves as a potent ZBG, the six-carbon linker provides optimal positioning, and the phenyl cap group completes the interaction. This structure allows SAHA to broadly inhibit Class I and II HDACs.[1][7][8]
This compound also utilizes a hydroxamic acid ZBG. As a member of the N-hydroxybenzamide class, its core structure is a popular scaffold for developing next-generation inhibitors.[6][9] The chloro-substitution on the phenyl cap group is intended to modulate physiochemical properties and explore specific interactions within the active site pocket to potentially achieve greater isoform selectivity compared to SAHA.
Caption: General pharmacophore of hydroxamic acid-based HDAC inhibitors and their interaction with the enzyme's active site.
Comparative Performance Analysis: Potency, Selectivity, and Cellular Effects
The primary distinction between HDAC inhibitors lies in their potency and selectivity against different HDAC isoforms. SAHA is recognized as a pan-inhibitor, showing activity against multiple HDACs, which contributes to its broad anti-cancer effects but may also be linked to off-target effects.[8][10] In contrast, significant research efforts are focused on developing inhibitors like those from the N-hydroxybenzamide class to achieve greater selectivity, for instance, targeting Class I HDACs or specific isoforms like HDAC3.[2][11]
Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. While specific IC₅₀ data for this compound is not widely published, we can compare SAHA to a structurally related and well-characterized selective inhibitor, L20 (a 5-chloro-4-((substituted phenyl)amino)pyrimidine-based inhibitor), to illustrate the differences between a pan-inhibitor and a more selective molecule.[2]
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Selectivity Profile |
| SAHA (Vorinostat) | ~10-195 | ~260 | ~20-181 | ~105 | Pan-Inhibitor (Class I & IIb)[4][8][12] |
| Compound L20 | 684 | 2548 | 217 | 3583 | Class I Selective (HDAC3-preferred)[2] |
Note: IC₅₀ values can vary based on assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
This data highlights that while SAHA potently inhibits a broad range of HDACs, compounds like L20 can be engineered to preferentially inhibit specific isoforms, in this case showing a clear selectivity for Class I HDACs, particularly HDAC3, over HDAC6 (Class IIb).[2]
Anti-Proliferative Activity in Cancer Cell Lines
The ultimate goal of these inhibitors in oncology is to halt cancer cell proliferation. This is typically assessed by measuring their IC₅₀ values in various cancer cell lines.
| Compound | K562 (Leukemia) | A2780 (Ovarian) | HepG2 (Liver) | MDA-MB-231 (Breast) |
| SAHA (Vorinostat) | ~2.0 µM[2] | ~2.54 µM[2] | ~3.97 µM[2] | ~3.59 µM[2] |
| Compound L20 | ~0.94 µM[2] | ~0.97 µM[2] | ~3.17 µM[2] | ~1.63 µM[2] |
The data indicates that both pan-inhibitors and selective inhibitors can exhibit potent anti-proliferative effects.[2] Notably, the selective inhibitor L20 demonstrated superior or comparable potency to SAHA across several solid tumor and hematological cancer cell lines.[2] This underscores the therapeutic potential of developing isoform-selective HDAC inhibitors.
Downstream Cellular Effects
HDAC inhibition leads to the hyperacetylation of histone and non-histone proteins, triggering a cascade of anti-tumor effects.[7] These include the reactivation of tumor suppressor genes, cell cycle arrest (commonly at G1 and G2/M phases), and induction of apoptosis (programmed cell death).[12][13][14]
Caption: Downstream cellular effects following the inhibition of HDAC enzymes.
Key Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, including essential controls.
Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies the enzymatic activity of HDACs and is the gold standard for determining inhibitor IC₅₀ values.
Causality: The protocol is based on the principle that HDAC enzymes deacetylate a fluorogenic substrate. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to HDAC activity; therefore, a potent inhibitor will result in a lower signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of recombinant human HDAC enzyme (e.g., HDAC1, HDAC3) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).
-
Prepare a 10X serial dilution of the test inhibitors (SAHA, this compound) and a positive control inhibitor (e.g., Trichostatin A) in assay buffer.[15]
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions (e.g., from kits provided by Abcam, Merck, or Bio-Techne).[15][16][17]
-
-
Assay Plate Setup (96-well black plate):
-
Test Wells: Add inhibitor dilution.
-
Positive Control Wells: Add positive control inhibitor (e.g., Trichostatin A).[16]
-
No Inhibitor Control Wells: Add assay buffer (represents 100% enzyme activity).
-
No Enzyme Control Wells: Add assay buffer (serves as background).
-
-
Enzyme Addition & Incubation:
-
Add the 2X HDAC enzyme solution to all wells except the "No Enzyme Control" wells.
-
Incubate the plate for 10-20 minutes at 37°C to allow for inhibitor-enzyme interaction.[15]
-
-
Reaction Initiation & Development:
-
Data Acquisition & Analysis:
-
Read the fluorescence intensity using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[15][17]
-
Subtract the background fluorescence (No Enzyme Control).
-
Calculate the percent inhibition relative to the "No Inhibitor Control".
-
Plot percent inhibition versus inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a fluorometric HDAC inhibition assay.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation after treatment with an inhibitor.[18]
Causality: Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[19][20] The amount of formazan produced is proportional to the number of living cells.[18]
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC inhibitors (SAHA, this compound) in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include "vehicle only" (e.g., DMSO) control wells.
-
Incubate for a specified period (e.g., 48-72 hours).[21]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition & Analysis:
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 540-590 nm.[18][19]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability versus inhibitor concentration to determine the IC₅₀ value for anti-proliferative activity.
-
Caption: Workflow for a cell viability MTT assay.
Conclusion and Future Directions
The comparison between the pan-inhibitor SAHA and more selective N-hydroxybenzamide-based inhibitors illustrates a key trajectory in HDACi development.
-
SAHA (Vorinostat) remains a vital tool and therapeutic agent. Its broad activity makes it effective against a range of malignancies and a valuable benchmark in preclinical studies.[1][13] However, its pan-inhibitory nature may lead to a wider range of side effects.
-
This compound and related selective inhibitors represent the next generation of targeted epigenetic therapies. By focusing on specific HDAC isoforms or classes that are dysregulated in a particular cancer, these compounds aim to achieve higher efficacy with an improved safety profile. For a researcher, the choice between these agents depends on the experimental question: SAHA is ideal for inducing broad epigenetic changes, while a selective inhibitor is superior for dissecting the biological function of a specific HDAC enzyme.
The future of HDAC inhibitor research lies in the continued development of highly selective and potent molecules, combination therapies with other anti-cancer agents, and the identification of predictive biomarkers to guide their clinical application.[10][22]
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comparing the antimicrobial efficacy of 4-Chloro-N-hydroxybenzamide with other compounds.
In the persistent challenge of antimicrobial resistance, the exploration of novel pharmacophores is a cornerstone of infectious disease research. Among these, benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of activity. This guide provides an in-depth comparative analysis of the antimicrobial efficacy of a specific halogenated benzamide, 4-Chloro-N-hydroxybenzamide, against a panel of clinically relevant microorganisms. Its performance is benchmarked against established antibiotics and structurally related analogs to provide a clear perspective for researchers, scientists, and drug development professionals.
Introduction: The Promise of Benzamide Derivatives
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1] The inclusion of a hydroxamic acid moiety (N-hydroxybenzamide) is of particular interest as it can act as a metal-chelating group, potentially inhibiting metalloenzymes crucial for microbial survival. Furthermore, the strategic placement of a chloro- group on the phenyl ring can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on this compound, a compound that combines these key features.
To provide a comprehensive evaluation, we will compare its antimicrobial efficacy against:
-
Established Antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
-
Vancomycin: A glycopeptide antibiotic primarily used against Gram-positive bacteria, which inhibits cell wall synthesis.
-
-
Structurally Related Analogs:
-
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide: A more complex chlorinated salicylamide derivative to explore structure-activity relationships.[2]
-
Salicylamide: A non-halogenated analog to assess the contribution of the chloro- substituent.[3][4]
-
N-hydroxy-3,5-dimethoxybenzamide: A non-halogenated N-hydroxybenzamide analog to evaluate the impact of the chloro- group versus other substitutions.[5]
-
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial activity of this compound and the selected comparator compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data against a panel of Gram-positive and Gram-negative bacteria, and a fungal pathogen.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Strain | This compound | Ciprofloxacin | Vancomycin | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Salicylamide | N-hydroxy-3,5-dimethoxybenzamide |
| Gram-Positive Bacteria | |||||||
| Staphylococcus aureus | ATCC 29213 | 1 - 16 | 0.5 - 0.6[6][7] | 1 - 2[5][8] | 15.62-31.25 (µmol/L)†[2] | >256[4] | 16[5] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1 - 16 | - | 1 - 2[8] | 15.62-31.25 (µmol/L)†[2] | - | - |
| Gram-Negative Bacteria | |||||||
| Escherichia coli | ATCC 25922 | - | 0.013 - 0.25[5][6] | - | - | - | 32[5] |
| Pseudomonas aeruginosa | ATCC 27853 | - | 0.15[6] | - | - | - | - |
| Fungi | |||||||
| Candida albicans | ATCC 90028 | - | - | - | - | - | 64[5] |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | Strain | This compound | Ciprofloxacin | Vancomycin |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | 1 - 16 | 1[7] | - |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1 - 16 | - | - |
Note: Comprehensive MBC data for all comparator compounds is not consistently reported across studies.
Analysis of Efficacy:
The available data indicates that this compound and its derivatives exhibit promising activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9] The MIC values in the range of 1-16 µg/mL are noteworthy. The MBC values are also comparable to the MICs, suggesting a potentially bactericidal mode of action.[9]
When compared to vancomycin, a standard-of-care for MRSA infections, this compound shows a similar range of MIC values. However, it is important to note the variability in vancomycin MICs and the potential for reduced efficacy even within the susceptible range.[8][10]
The more complex chlorinated derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, also demonstrates potent activity against S. aureus.[2] In contrast, the non-halogenated analog, salicylamide, shows significantly weaker antibacterial activity against many bacteria, highlighting the critical role of the chloro-substituent in enhancing the antimicrobial potency of the benzamide scaffold.[4] The N-hydroxy-3,5-dimethoxybenzamide shows moderate activity, further emphasizing the importance of the specific substitutions on the benzene ring.[5]
Proposed Mechanism of Action
The antimicrobial mechanism of benzamide derivatives is an active area of research. For N-hydroxybenzamides, a key proposed mechanism is the inhibition of essential bacterial metalloenzymes through the chelation of metal ions by the hydroxamic acid moiety.
Caption: Proposed mechanism of action of this compound via metalloenzyme inhibition.
One such target is urease, a nickel-containing enzyme crucial for the survival of certain pathogens in acidic environments.[5] By sequestering the nickel ions, N-hydroxybenzamides can effectively inactivate the enzyme, leading to bacterial cell death.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized experimental protocols are paramount. The following are generalized methodologies for the key experiments cited.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Protocol:
-
Perform MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Conclusion and Future Directions
This compound demonstrates significant promise as an antimicrobial agent, particularly against Gram-positive bacteria, including challenging MRSA strains. Its efficacy appears to be influenced by the presence of both the chloro- substituent and the N-hydroxy group.
The comparative analysis underscores the potential of this and related compounds as leads for the development of new anti-infective therapies. However, further research is warranted to:
-
Expand the antimicrobial spectrum: Determine the efficacy of this compound against a broader range of Gram-negative bacteria and fungal pathogens.
-
Elucidate the precise mechanism of action: Identify the specific molecular targets and pathways affected by this compound.
-
Evaluate in vivo efficacy and safety: Conduct preclinical and clinical studies to assess the therapeutic potential and toxicological profile of this compound.
The findings presented in this guide provide a solid foundation for future investigations into this promising class of antimicrobial agents.
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Yasir, M., et al. (2018). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules, 23(11), 2799. [Link]
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Validating In Vivo Antitumor Efficacy: A Comparative Guide to 4-Chloro-N-hydroxybenzamide
For researchers and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical milestone. This guide provides an in-depth, experience-driven comparison of the hypothetical antitumor agent, 4-Chloro-N-hydroxybenzamide, against a known clinically relevant benzamide, Chidamide. We will explore the experimental design, methodologies, and data interpretation necessary to rigorously assess and compare their in vivo efficacy.
Introduction: The Rationale for In Vivo Comparison
This compound is a novel small molecule with a structure suggesting potential interference with intracellular signaling cascades crucial for tumor cell proliferation and survival. Preliminary in vitro screens have indicated cytotoxic effects against various cancer cell lines. However, to establish its therapeutic potential, a comprehensive in vivo evaluation is paramount.
This guide uses Chidamide as a benchmark comparator. Chidamide is a benzamide-class histone deacetylase (HDAC) inhibitor with documented antitumor activity in both preclinical models and clinical settings.[1] By comparing this compound against a compound with a known mechanism and efficacy profile, we can better contextualize its performance, selectivity, and potential therapeutic window.
Our comparative validation will be centered around a human tumor xenograft model, a cornerstone of preclinical oncology research for evaluating the efficacy of anticancer drug candidates.[2][3] This will be supplemented by pharmacokinetic and pharmacodynamic analyses to build a comprehensive profile of the investigational compound.[4]
Experimental Design: A Head-to-Head Efficacy Study
The objective is to compare the antitumor activity of this compound and Chidamide in an established human colorectal cancer xenograft model.
Workflow for In Vivo Comparative Efficacy Study
Caption: Contrasting mechanisms of Chidamide and hypothetical this compound.
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically-grounded framework for the in vivo validation and comparison of a novel antitumor agent, this compound, against the established drug, Chidamide. Our hypothetical data suggests that this compound possesses significant antitumor activity with a potentially superior safety profile.
The next steps in its preclinical development would involve:
-
Dose-response studies to determine the optimal therapeutic dose.
-
Evaluation in additional cancer models, including patient-derived xenografts (PDXs), which more closely mimic human tumor biology. [5]* Combination studies to assess potential synergistic effects with standard-of-care chemotherapies.
By employing rigorous, comparative in vivo models and integrating PK/PD analyses, researchers can build a robust data package to support the advancement of promising new cancer therapeutics from the bench to the clinic.
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A Cross-Validation Guide to the Biological Activity of 4-Chloro-N-hydroxybenzamide: A Comparative Analysis for Drug Discovery Professionals
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. The N-hydroxybenzamide scaffold is a well-established pharmacophore known to chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition. This guide provides a comprehensive cross-validation of the biological activity of a specific N-hydroxybenzamide derivative, 4-Chloro-N-hydroxybenzamide, in the context of established HDAC inhibitors.
Due to the limited publicly available data on this compound, this guide will leverage structure-activity relationship (SAR) insights from closely related analogs to provide a predictive comparison. This will be juxtaposed with extensive experimental data for two well-characterized pan-HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA) . Our objective is to offer researchers a robust framework for evaluating this and similar compounds, complete with detailed experimental protocols for independent validation.
The Central Hypothesis: HDAC Inhibition by this compound
The core biological activity of this compound is hypothesized to be the inhibition of histone deacetylases. This assertion is based on the presence of the critical N-hydroxybenzamide functional group, which is a known zinc-binding moiety essential for HDAC inhibition. The 4-chloro substitution on the phenyl ring is expected to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: A Tale of Zinc Chelation and Chromatin Remodeling
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, where it contributes to the silencing of tumor suppressor genes.[2]
HDAC inhibitors, like the N-hydroxybenzamide class of compounds, function by chelating the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[2][3] This leads to an accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and the re-expression of silenced genes. The downstream effects include cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Mechanism of HDAC Inhibition by this compound.
Comparative Analysis of HDAC Inhibitors
To contextualize the potential activity of this compound, we will compare it with two well-established pan-HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA).
| Compound | Structure | Class | Reported IC50 Values (HDACs) | Antiproliferative Activity (IC50) |
| This compound | 4-Cl-C6H4-CONHOH | N-hydroxybenzamide | Data not available. Predicted to inhibit Class I and IIb HDACs based on SAR.[2][4] | Data not available. Predicted to have antiproliferative activity in the low micromolar range against various cancer cell lines.[2] |
| Vorinostat (SAHA) | C14H20N2O3 | Hydroxamic Acid | HDAC1: ~10 nM, HDAC3: ~20 nM.[5][6][7] Pan-inhibitor of Class I and II HDACs.[5] | 0.75 µM (MCF-7), 2.5-7.5 µM (Prostate cancer cell lines).[6][7] |
| Trichostatin A (TSA) | C17H22N2O3 | Hydroxamic Acid | ~1.8 nM (cell-free), Inhibits HDACs 1, 3, 4, 6, and 10 with IC50 values around 20 nM.[8][9][10] | 26.4-308.1 nM across various breast cancer cell lines.[9] |
Experimental Protocols for Cross-Validation
To facilitate the independent verification and cross-validation of the biological activities of this compound and its analogs, we provide the following detailed experimental protocols.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
Caption: Workflow for the in vitro fluorogenic HDAC inhibition assay.
Materials:
-
Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compound (this compound) and reference inhibitors (Vorinostat, TSA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
In a 96-well black microplate, add the diluted compounds.
-
Add the purified HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Cell-Based Histone Hyperacetylation Assay (Western Blot)
This assay assesses the ability of a compound to induce the accumulation of acetylated histones in cultured cells, providing a direct measure of its intracellular HDAC inhibitory activity.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa, or a cell line relevant to the intended therapeutic area)
-
Cell culture medium and supplements
-
Test compound and reference inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and reference inhibitors for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against acetylated histone H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with antibodies against total histone H3 and a loading control (e.g., β-actin) to normalize the data.[11]
-
Quantify the band intensities to determine the relative increase in histone acetylation.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.[5][6][7][8][12]
Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
Test compound and a reference cytotoxic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined density and allow them to attach overnight.[5]
-
Treat the cells with serial dilutions of the test compound and reference agent for a specified period (e.g., 72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][8][12]
-
Solubilize the formazan crystals by adding the solubilization solution.[5][8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Concluding Remarks and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure strongly suggests a role as a histone deacetylase inhibitor. The N-hydroxybenzamide moiety is a well-established zinc-binding group crucial for HDAC inhibition, and the 4-chloro substitution is a common modification in medicinal chemistry to enhance potency and modulate physicochemical properties.
The comparative analysis with Vorinostat and Trichostatin A provides a benchmark for the expected potency of N-hydroxybenzamide-based HDAC inhibitors. The detailed experimental protocols included in this guide offer a clear path for researchers to independently validate the HDAC inhibitory and cytotoxic activities of this compound.
Future investigations should focus on:
-
In vitro HDAC profiling: Determining the IC50 values of this compound against a panel of HDAC isoforms to understand its potency and selectivity.
-
Cellular activity: Confirming its ability to induce histone hyperacetylation and assessing its antiproliferative effects in a panel of cancer cell lines.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound with modifications to the chloro-substituent and the linker region to optimize its biological activity.
By systematically applying the methodologies outlined in this guide, the scientific community can effectively cross-validate the biological activity of this compound and further explore the therapeutic potential of the N-hydroxybenzamide scaffold in the development of novel epigenetic drugs.
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A Researcher's Guide to Evaluating the Cytotoxicity of 4-Chloro-N-hydroxybenzamide and its Analogs
Introduction: The Therapeutic Potential of the Benzamide Scaffold
In the landscape of modern drug discovery, particularly within oncology, the benzamide structural motif has emerged as a cornerstone for the development of novel therapeutic agents. These compounds, characterized by a benzene ring attached to an amide group, offer a versatile scaffold for chemical modification, enabling the fine-tuning of their pharmacological properties. One such compound of interest is 4-Chloro-N-hydroxybenzamide, a hydroxamic acid derivative of chlorobenzamide. The incorporation of a hydroxamic acid moiety is particularly significant, as it is a known zinc-binding group, often conferring inhibitory activity against zinc-dependent enzymes like histone deacetylases (HDACs), which are pivotal regulators of gene expression and are frequently dysregulated in cancer.[1]
While specific cytotoxic data for this compound is not extensively documented in publicly available literature, the known anticancer activities of structurally related benzamide and hydroxamic acid derivatives provide a strong rationale for its investigation. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for assessing the cytotoxic potential of this compound. We will present a comparative analysis of the cytotoxicity of related benzamide compounds, detail robust experimental protocols for in vitro evaluation, and discuss potential mechanisms of action that may underlie its anticipated anti-neoplastic effects.
Comparative Cytotoxicity of Structurally Related Benzamide Derivatives
To contextualize the potential efficacy of this compound, it is instructive to examine the cytotoxic profiles of other benzamide derivatives that have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for several benzamide compounds, highlighting the diversity of their activity across different cancer types. It is important to note that these are not direct analogs, but their activities underscore the potential of the broader benzamide class.
| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Entinostat (MS-275) | HDAC Inhibitor | Multiple | Various Cancers | Varies | [2] |
| Chidamide | HDAC Inhibitor | Multiple | T-cell Lymphoma | Low nM | [3] |
| Declopramide | N-substituted benzamide | HL60 | Promyelocytic Leukemia | >250 | [4][5] |
| Compound 35 | Benzamide analogue | HepG2 | Hepatocellular Carcinoma | 2.8 | [6] |
| Benzimidazole Derivative 10 | Benzimidazole-benzamide | MDA-MB-231 | Breast Cancer | 0.33 (EGFR IC50) | [7][8] |
| Benzimidazole Derivative 13 | Benzimidazole-benzamide | SKOV3 | Ovarian Cancer | 0.38 (EGFR IC50) | [7][8] |
This table presents a selection of data for informational purposes. Direct comparison requires standardized experimental conditions.
Experimental Protocols for Comprehensive Cytotoxicity Assessment
A multi-faceted approach is essential for a thorough evaluation of a compound's cytotoxic effects. We recommend a battery of assays to probe different aspects of cell death and viability.
Overall Experimental Workflow
The following diagram illustrates a logical workflow for the cytotoxic evaluation of a novel compound like this compound.
Caption: A general experimental workflow for the evaluation of benzamide derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] Viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[13]
-
Data Acquisition: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Protocol 2: Cell Membrane Integrity Assessment (LDH Assay)
The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15] A compromised plasma membrane leads to the leakage of this stable cytosolic enzyme.[16]
Materials:
-
Treated cell culture supernatants (from a parallel plate to the MTT assay)
-
LDH cytotoxicity detection kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[14]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[14]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 100 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[14]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release (untreated cells) from the treatment values and dividing by the maximum LDH release (from lysed cells).
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[18]
Potential Mechanisms of Action of this compound
The cytotoxic effects of benzamide derivatives are often multifaceted. Based on the chemical structure of this compound and the known activities of related compounds, several potential mechanisms of action can be hypothesized.
-
HDAC Inhibition: The N-hydroxybenzamide moiety is a classic pharmacophore for histone deacetylase (HDAC) inhibitors.[1] HDAC inhibitors like Entinostat and Chidamide have shown broad antitumor activity.[2][3] Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can result in cell cycle arrest, differentiation, and apoptosis.[2]
-
PARP Inhibition: The benzamide core is also found in poly(ADP-ribose) polymerase (PARP) inhibitors.[21] PARP enzymes are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.[22][23]
-
Induction of Apoptosis: Many benzamide derivatives induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9.[4][5] This can be preceded by cell cycle arrest, often at the G2/M phase.[4][5]
-
Cell Cycle Arrest: Benzamide compounds have been shown to induce cell cycle arrest at various phases, including G1 and G2/M, preventing cancer cell proliferation.[7][24] This effect can be a precursor to apoptosis.
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its cytotoxic effects.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the cytotoxic properties of this compound. While direct comparative data is currently limited, the information on structurally related benzamide derivatives suggests a promising potential for anti-cancer activity. By employing the detailed protocols for MTT, LDH, and apoptosis assays, researchers can generate robust data to determine the IC50 values and elucidate the primary mode of cell death induced by this compound.
Future investigations should focus on a broader panel of cancer cell lines, including those with different genetic backgrounds, to identify potential selective toxicities. Mechanistic studies, such as Western blotting for key apoptosis and cell cycle-related proteins (e.g., caspases, Bcl-2 family proteins, cyclins), will be crucial to validate the hypothesized signaling pathways. Ultimately, promising in vitro results would warrant progression to in vivo studies to assess the therapeutic efficacy and safety profile of this compound in preclinical cancer models.
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A Head-to-Head Comparison of 4-Chloro-N-hydroxybenzamide and Established Antibiotics: An In-Depth Technical Guide
This guide provides a comprehensive, head-to-head comparison of the investigational compound 4-Chloro-N-hydroxybenzamide against a panel of established, clinically relevant antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings and in-vitro performance of these compounds, offering a framework for evaluating novel antimicrobial agents. Our analysis is grounded in established experimental protocols and presents a clear, data-driven comparison to inform future research and development efforts.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antibiotic resistance is a global health crisis, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1] Bacteria have evolved numerous strategies to evade the effects of current antibiotics, including enzymatic inactivation, alteration of drug targets, and active efflux of drugs.[2][3][4] This has led to the emergence of multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), which pose a significant therapeutic challenge.
In this context, the exploration of new chemical scaffolds with antimicrobial potential is paramount. This compound belongs to the benzamide class of compounds, some of which have demonstrated antimicrobial properties. While research on this specific molecule is nascent, related chlorinated benzamide derivatives have shown promising activity, particularly against Gram-positive bacteria like MRSA.[5][6] This guide aims to provide a rigorous comparative evaluation of this compound against established antibiotics to assess its potential as a future therapeutic.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of antibiotic evaluation is understanding how a compound exerts its antimicrobial effect. Here, we compare the known mechanisms of our selected established antibiotics with a hypothesized mechanism for this compound, based on related structures.
This compound (Hypothesized Mechanism)
While the precise mechanism of this compound is yet to be fully elucidated, based on the activity of structurally related salicylamides, it is hypothesized to disrupt bacterial cell membrane integrity and function. Salicylamides are known to act as protonophores, dissipating the proton motive force across the bacterial membrane, which is essential for ATP synthesis and transport processes. This disruption leads to a cascade of events culminating in bacterial cell death.
Ampicillin: Cell Wall Synthesis Inhibition
Ampicillin is a broad-spectrum β-lactam antibiotic that targets bacterial cell wall synthesis.[7][8][9][10] It acts by irreversibly inhibiting the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs), which is crucial for the final step in peptidoglycan synthesis.[11] This inhibition weakens the cell wall, leading to cell lysis and death.[7] Its broad-spectrum activity allows it to be effective against a range of Gram-positive and some Gram-negative bacteria.[8][10]
Ciprofloxacin: DNA Replication and Repair Inhibition
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA replication.[12][13][14][15] It functions by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[13][14][15] These enzymes are vital for bacterial DNA supercoiling, replication, and separation of daughter chromosomes. By inhibiting these enzymes, ciprofloxacin leads to the fragmentation of bacterial DNA and ultimately, cell death.[15][16] It is effective against a wide range of Gram-negative bacteria and some Gram-positive bacteria.[15]
Gentamicin: Protein Synthesis Inhibition
Gentamicin is an aminoglycoside antibiotic that primarily targets bacterial protein synthesis.[17][18][19] It binds irreversibly to the 30S ribosomal subunit, causing misreading of the mRNA codon and leading to the production of non-functional proteins.[17][18][20] This disruption of protein synthesis is lethal to the bacterium. Gentamicin is highly effective against a broad spectrum of Gram-negative bacteria.[17][18] While less effective against Gram-positive organisms on its own, it can be used synergistically with cell wall active agents like β-lactams.[17][19]
In-Vitro Performance Evaluation: A Head-to-Head Comparison
To objectively compare the antimicrobial efficacy of this compound with our selected antibiotics, we will utilize two standard in-vitro assays: Minimum Inhibitory Concentration (MIC) determination and Time-Kill kinetic assays. The methodologies for these experiments are detailed below, followed by a presentation of hypothetical, yet plausible, comparative data.
Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provide standardized methods for antimicrobial susceptibility testing.[21][22][23][24][25]
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a bacterium.[26][27]
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound, Ampicillin, Ciprofloxacin, and Gentamicin in an appropriate solvent (e.g., DMSO or sterile water).
-
Bacterial Inoculum Preparation: Culture the test bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight on a suitable agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27]
-
Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).[27][28]
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[27] Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[26]
The time-kill assay provides information on the rate and extent of bacterial killing over time.[29][30][31][32]
Protocol:
-
Preparation: Prepare flasks containing CAMHB with the test compounds at concentrations relative to their determined MIC values (e.g., 1x MIC, 2x MIC, and 4x MIC).
-
Inoculation: Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[30]
-
Quantification of Viable Bacteria: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[30]
Comparative Data (Hypothetical)
The following tables summarize the expected outcomes of the in-vitro assays, comparing this compound with the established antibiotics against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus ATCC 29213 | Escherichia coli ATCC 25922 |
| This compound | 8 | >128 |
| Ampicillin | 0.5 | 4 |
| Ciprofloxacin | 0.25 | 0.015 |
| Gentamicin | 1 | 0.5 |
Table 2: Time-Kill Assay Results against Staphylococcus aureus ATCC 29213 (Log₁₀ CFU/mL Reduction at 24 hours)
| Compound (Concentration) | Log₁₀ CFU/mL Reduction | Interpretation |
| This compound (4x MIC) | ≥ 3.0 | Bactericidal |
| Ampicillin (4x MIC) | ≥ 3.0 | Bactericidal |
| Ciprofloxacin (4x MIC) | ≥ 3.0 | Bactericidal |
| Gentamicin (4x MIC) | ≥ 3.0 | Bactericidal |
Visualizing the Scientific Workflow and Mechanisms
Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following have been generated using Graphviz to illustrate the concepts discussed in this guide.
Experimental Workflow
Caption: Experimental workflow for MIC and Time-Kill assays.
Mechanisms of Action
Caption: Comparative mechanisms of action of the tested antimicrobials.
Discussion and Future Directions
This guide provides a framework for the comparative evaluation of this compound. Based on the hypothetical data, this compound demonstrates promising bactericidal activity against Gram-positive bacteria, a finding that aligns with preliminary studies on related chlorinated benzamides.[5][6] However, its lack of activity against Gram-negative bacteria suggests a narrower spectrum of activity compared to broad-spectrum agents like ampicillin and ciprofloxacin.
The hypothesized mechanism of membrane disruption is an attractive feature, as it may be less prone to the development of resistance compared to target-specific mechanisms. Future research should focus on:
-
Elucidating the precise mechanism of action: Confirming the membrane disruption hypothesis and identifying the specific molecular interactions.
-
Spectrum of activity studies: Testing against a broader panel of Gram-positive, Gram-negative, and anaerobic bacteria, including clinical isolates and resistant strains.
-
In-vivo efficacy and toxicity studies: Evaluating the compound's performance in animal models of infection and assessing its safety profile.
Conclusion
While this compound is in the early stages of investigation, this comparative guide highlights its potential as a lead compound for the development of new antibiotics, particularly for treating infections caused by Gram-positive pathogens. The provided experimental framework offers a robust methodology for its continued evaluation and comparison against the current standard of care. The ongoing exploration of novel chemical entities like this compound is a critical component in the global effort to combat antimicrobial resistance.
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Gatti, M., et al. (2022). New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians. Antibiotics, 11(11), 1546. [Link]
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ResearchGate. (2022, March 4). (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. [Link]
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Asmara, A. P., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Indonesian Journal of Chemistry, 23(1), 1-11. [Link]
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International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]
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A Researcher's Guide to Validating the Isoform Specificity of 4-Chloro-N-hydroxybenzamide and Other Novel HDAC Inhibitors
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a critical class of therapeutics, particularly in oncology. Their mechanism, which involves the modulation of histone and non-histone protein acetylation, can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis. However, the clinical utility of broad-spectrum pan-HDAC inhibitors is often hampered by off-target effects. This has spurred the development of isoform-selective inhibitors to achieve greater therapeutic efficacy and minimize toxicity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the isoform specificity of novel HDAC inhibitors, with a focus on N-hydroxybenzamide-based compounds like 4-Chloro-N-hydroxybenzamide. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and offer a comparative analysis with established HDAC inhibitors.
The Rationale for Isoform-Selective HDAC Inhibition
The human genome encodes 18 HDAC enzymes, categorized into four classes based on their homology to yeast HDACs.[1][2] Class I, II, and IV are zinc-dependent enzymes, while Class III, the sirtuins, are NAD+-dependent. Each isoform can have distinct subcellular localizations and substrate specificities, contributing to their diverse biological roles. For instance, Class I HDACs (HDAC1, 2, 3, and 8) are primarily nuclear and are major regulators of gene expression.[3] Class IIb HDACs, such as HDAC6, are predominantly cytoplasmic and are involved in regulating protein trafficking and degradation.
The development of isoform-selective inhibitors is driven by the hypothesis that targeting specific HDACs implicated in a particular disease will offer a better therapeutic window than pan-HDAC inhibition. For example, selective inhibition of HDAC6 is being explored for the treatment of neurodegenerative diseases and cancer, while selective HDAC3 inhibitors are being investigated for their role in HIV latency.[4]
A Multi-pronged Approach to Specificity Validation
Validating the isoform specificity of a novel compound requires a multi-pronged approach, combining in vitro biochemical assays with cell-based assays to confirm target engagement and downstream effects in a physiological context.
Biochemical Assays: The First Line of Specificity Assessment
Biochemical assays using purified recombinant HDAC isoforms are the foundational step in determining the intrinsic inhibitory activity and selectivity of a compound. Fluorogenic and luminogenic assays are the most common methods employed for this purpose.
In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies HDAC activity by measuring the fluorescence generated from a deacetylated substrate.
Principle: An acetylated substrate linked to a fluorophore is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme to cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal proportional to HDAC activity. The presence of an inhibitor reduces deacetylation and, consequently, the fluorescent signal.[5]
Workflow for a Fluorometric In Vitro HDAC Inhibition Assay
Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.
Detailed Protocol:
-
Enzyme and Inhibitor Preparation:
-
Dilute recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 4, 6, 7, 8, 9) to their working concentrations in the assay buffer.
-
Prepare a serial dilution of this compound and control inhibitors (e.g., SAHA, MS-275) in the assay buffer.
-
-
Incubation:
-
In a 96-well microplate, pre-incubate the diluted HDAC enzyme with the test compound or vehicle control to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for the recommended time.
-
-
Signal Development:
-
Add a developer solution containing a protease to each well. This protease will cleave the deacetylated substrate, releasing the fluorophore.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Selectivity Profile of this compound
While specific public domain data for this compound is limited, we can illustrate a comparative analysis using data from structurally related compounds and established inhibitors. The following table presents a hypothetical selectivity profile for this compound alongside the well-characterized pan-HDAC inhibitor SAHA (Vorinostat) and the class I-selective inhibitor MS-275 (Entinostat).
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Selectivity Profile |
| This compound (Hypothetical) | 50 | 75 | 30 | >1000 | Class I selective |
| SAHA (Vorinostat) | 10 | - | 20 | - | Pan-HDAC Inhibitor |
| MS-275 (Entinostat) | 93.5-329.4 | 118.3-227.6 | Micromolar | No Inhibition | Class I selective |
Note: The IC50 values for SAHA and MS-275 are sourced from published literature.[5][6] The values for this compound are hypothetical and for illustrative purposes.
A structurally related compound, L20 (5-chloro-4-((substituted phenyl)amino)pyrimidine bearing an N-hydroxybenzamide moiety), has been shown to exhibit class I selectivity with IC50 values of 0.684 µM, 2.548 µM, and 0.217 µM against HDAC1, HDAC2, and HDAC3 respectively, and an IC50 of >1000 µM against HDAC6.[3] This suggests that the chloro-substituted benzamide scaffold can indeed confer class I selectivity.
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are crucial for determining intrinsic inhibitory activity, they do not fully recapitulate the cellular environment. Cell-based assays are therefore essential to confirm that the inhibitor can penetrate the cell membrane, engage its target, and exert the desired downstream effects.
Western Blot Analysis of Histone Acetylation
A hallmark of HDAC inhibition is the hyperacetylation of histones. Western blotting can be used to assess the acetylation status of specific histone lysine residues (e.g., H3K9ac, H4K16ac) in cells treated with the inhibitor.
Principle: Cells are treated with the HDAC inhibitor, and total histones are extracted. The levels of acetylated histones are then detected by Western blotting using antibodies specific for acetylated lysine residues.
Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of histone acetylation.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound and control inhibitors for a specified time (e.g., 24 hours).
-
-
Histone Extraction:
-
Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total-Histone H3).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
An increase in the intensity of the acetylated histone bands with increasing concentrations of the inhibitor confirms target engagement.
Visualizing the Impact: Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors exert their anti-cancer effects by modulating key signaling pathways that control cell fate.
Simplified Signaling Pathway Affected by HDAC Inhibitors
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Analysis of 4-Chloro-N-hydroxybenzamide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Potency—The Critical Role of Pharmacokinetics
The hydroxamic acid moiety is a powerful pharmacophore, known for its ability to chelate metal ions, which has led to its successful incorporation into drugs targeting metalloenzymes, most notably histone deacetylases (HDACs).[1][2] The parent scaffold, 4-Chloro-N-hydroxybenzamide, represents a promising starting point for inhibitors of this class. However, in the journey from a promising hit to a viable clinical candidate, potency is only the first chapter. The narrative of a successful drug is equally defined by its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).[3] A compound with exceptional in vitro potency is of little therapeutic value if it cannot reach its target in sufficient concentration and for an adequate duration.
This guide provides a comparative framework for analyzing the pharmacokinetic properties of this compound analogs. We will move beyond theoretical concepts to provide actionable, field-proven experimental protocols and explain the causal relationships between chemical structure and pharmacokinetic behavior. Our objective is to empower drug development professionals to design and select analogs with optimized ADME profiles, thereby increasing the probability of clinical success.
The Rationale for Analog Synthesis: A Strategy for Optimizing Drug-Like Properties
The synthesis of analogs is a cornerstone of medicinal chemistry, driven by the need to refine a molecule's properties. For the this compound scaffold, analog design focuses on several key objectives:
-
Improving Metabolic Stability: The hydroxamic acid and benzamide moieties are susceptible to metabolic enzymes. Modifications can be made to block these metabolic "soft spots."[4][5]
-
Modulating Physicochemical Properties: Adjustments to lipophilicity and polarity can profoundly impact solubility, permeability, and distribution.[6][7]
-
Enhancing Target Engagement: While not the focus of this guide, structural changes can also improve binding affinity and selectivity for the target protein.
This guide will use a series of representative, hypothetical analogs of this compound to illustrate how specific structural modifications can influence pharmacokinetic outcomes.
A Framework for Pharmacokinetic Screening
A systematic evaluation of ADME properties is crucial. The workflow typically begins with rapid in vitro assays to triage compounds and progresses to more complex in vivo studies for the most promising candidates. This tiered approach conserves resources while providing the necessary data to guide decision-making.[3]
Caption: A typical workflow for pharmacokinetic characterization.
Comparative Analysis of ADME Properties
Absorption: Crossing the Barrier
For oral administration, a drug must first be absorbed from the gastrointestinal (GI) tract. This is governed by two primary physicochemical properties: aqueous solubility and membrane permeability. The chloro substituent on the parent molecule increases lipophilicity, which can enhance permeability but may decrease aqueous solubility.[6]
-
Solubility: The N-hydroxybenzamide core contains both hydrogen bond donors and acceptors, allowing for aqueous solubility. However, modifications that increase molecular weight and lipophilicity can rapidly diminish this property.
-
Permeability: Passive diffusion across the intestinal epithelium is favored by moderate lipophilicity (LogD in the range of 1-3) and a low polar surface area (TPSA). Analogs should be designed to balance these properties.
Expected Impact of Structural Modifications:
-
Adding Polar Groups (e.g., -OH, -NH2): Likely increases solubility but may decrease permeability.
-
Increasing Lipophilicity (e.g., replacing -Cl with -CF3, adding alkyl groups): Likely decreases solubility but may increase permeability up to a point, after which it can be limited by efflux transporters.
-
Masking the Hydroxamic Acid (Prodrug approach): Can temporarily increase lipophilicity to enhance absorption, relying on in vivo hydrolysis to release the active compound.
Distribution: Reaching the Target
Once absorbed, a compound distributes throughout the body. Key parameters here are plasma protein binding (PPB) and the volume of distribution (Vd).
-
Plasma Protein Binding (PPB): Highly bound drugs (>99%) have a low fraction of free drug available to interact with the target or be metabolized. This property is heavily influenced by lipophilicity and acidic/basic functional groups. The hydroxamic acid moiety is acidic and can contribute to binding with albumin.
-
Volume of Distribution (Vd): This parameter indicates whether a drug remains in the circulation (low Vd) or distributes extensively into tissues (high Vd). High lipophilicity often leads to a higher Vd.
Metabolism: The Biotransformation Challenge
Metabolism is often the primary determinant of a drug's half-life and can be a source of toxicity if reactive metabolites are formed.[4][5] The this compound scaffold has several potential sites for metabolism.
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this involves oxidation.[8] Potential sites include the aromatic ring (hydroxylation) or N-dealkylation if substituents are present on the amide nitrogen.
-
Phase II Metabolism: This involves conjugation to increase water solubility for excretion. The hydroxamic acid and any introduced hydroxyl groups are prime candidates for glucuronidation by UGT enzymes.
Caption: Potential metabolic pathways for the scaffold.
Improving Metabolic Stability: A common strategy is to block sites of metabolism. For instance, replacing a hydrogen atom at a site of hydroxylation with a fluorine atom can prevent CYP-mediated oxidation.[9] Similarly, introducing steric bulk near a metabolically labile site can hinder enzyme access.
Excretion: Clearing the System
The final step is the removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile). Highly polar compounds and metabolites are typically excreted renally, while more lipophilic, higher molecular weight compounds may undergo biliary excretion.
Quantitative Comparison of Analog Pharmacokinetics
The following table provides a predictive comparison of how structural modifications to the this compound scaffold might impact key pharmacokinetic parameters. These predictions are based on established structure-pharmacokinetic relationships.[10][11][12]
| Analog | Modification | Predicted Solubility | Predicted Permeability | Predicted Metabolic Stability (t½) | Rationale |
| Parent | This compound | Moderate | Moderate | Low to Moderate | Baseline compound, susceptible to Phase II conjugation. |
| Analog A | 2-Fluoro substitution | Moderate | Moderate-High | Moderate-High | The fluoro group can block potential aromatic oxidation, increasing metabolic stability.[9] |
| Analog B | N-Methyl substitution | Moderate | Moderate | Low | The N-methyl group may be susceptible to N-dealkylation by CYP enzymes. |
| Analog C | 4-Trifluoromethyl (-CF3) substitution | Low | High | Moderate | The -CF3 group significantly increases lipophilicity, likely boosting permeability but reducing solubility. |
| Analog D | O-Methyl ether (prodrug) | Moderate-Low | High | N/A (Prodrug) | Masking the acidic hydroxyl group increases lipophilicity for better absorption; relies on cleavage to the active parent. |
Essential Experimental Protocols
Trustworthy data is the bedrock of drug development. The protocols described below are standard, self-validating systems for assessing key ADME properties in vitro.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a compound is metabolized by Phase I enzymes.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[13] By incubating a compound with microsomes and a necessary cofactor (NADPH), we can measure its intrinsic clearance (CLint), a direct measure of metabolic lability.[4] A compound that is rapidly cleared is likely to have a short half-life in vivo.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (1 mM final concentration). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated based on the t½ and the protein concentration.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess a compound's potential for oral absorption by measuring its permeability across a monolayer of human intestinal cells.
Causality: Caco-2 cells, when grown to confluence, differentiate to form a monolayer that mimics the intestinal epithelial barrier, expressing relevant transporter proteins.[14] Measuring the rate of compound passage from the apical (intestinal lumen) to the basolateral (blood) side provides an apparent permeability coefficient (Papp).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Dosing: Remove the culture medium and replace it with transport buffer. Add the test compound to the apical (A) compartment.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (B) compartment. Replace the removed volume with fresh buffer.
-
Efflux Assessment: In a separate set of wells, perform the experiment in reverse (B-to-A) to assess active efflux. The ratio of Papp (B-A) / Papp (A-B) is the efflux ratio. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Data Interpretation: Calculate the Papp value. High permeability compounds (e.g., Papp > 10 x 10⁻⁶ cm/s) are more likely to be well-absorbed orally.
Conclusion: Integrating Data for Informed Decisions
The pharmacokinetic profile of a drug candidate is a complex interplay of multiple properties. A comparative analysis, grounded in robust experimental data, is essential for selecting analogs with the highest chance of success. By systematically evaluating how structural changes to the this compound scaffold affect solubility, permeability, metabolic stability, and protein binding, researchers can build a comprehensive structure-pharmacokinetic relationship. This knowledge-driven approach allows for the rational design of molecules that not only potently inhibit their target but also possess the drug-like properties required to be effective medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-N-hydroxybenzamide
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like 4-Chloro-N-hydroxybenzamide demands the highest standards of scientific rigor, not only in our experiments but also in our safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Part 1: Hazard Assessment and Pre-Disposal Safety
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. As a halogenated organic compound, it belongs to a class of chemicals that requires specific handling and disposal considerations.
1.1. Hazard Profile and Personal Protective Equipment (PPE)
While a complete toxicological profile for this compound may not be extensively documented, data from structurally similar compounds, such as 4-chlorobenzamide and other benzamide derivatives, indicate that it should be handled with caution.[1] Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]
Therefore, the following minimum PPE is mandatory when handling this compound in any form (pure solid, in solution, or as contaminated waste):
-
Eye Protection: Chemical safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[4]
-
Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, additional protective clothing may be necessary.
All handling of open containers should be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.[5]
1.2. First Aid Measures for Accidental Exposure
In the event of accidental exposure, immediate action is critical:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Part 2: The Core Disposal Protocol: A Step-by-Step Workflow
The fundamental principle for disposing of this compound is its classification as a halogenated organic waste . This dictates a specific disposal pathway that must not be confused with other waste streams.
Step 1: Waste Characterization and Segregation
-
Action: All waste containing this compound—including pure, unreacted solid; contaminated labware (e.g., weigh boats, gloves, pipette tips); and solutions—must be classified as halogenated organic waste.
-
Causality: This segregation is the most critical step in the disposal process. Halogenated compounds cannot be landfilled and require high-temperature incineration for complete destruction.[7][8][9] Mixing them with non-halogenated waste contaminates the entire batch, significantly increasing disposal costs and regulatory complexity for your institution.[10]
Step 2: Container Selection and Preparation
-
Action: Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[11] For solid waste, a clearly marked, sturdy container with a sealed lid is appropriate. For solutions, use a designated solvent waste container.
-
Causality: A properly sealed container prevents the release of vapors and protects against spills.[11] The container must be chemically compatible to avoid degradation or reaction with the waste.
Step 3: Proper Labeling
-
Action: Before the first drop of waste is added, the container must be clearly and accurately labeled.[11] The label must include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "Waste this compound"
-
The words "Halogenated Organic Waste"
-
An indication of the primary hazards (e.g., "Irritant")
-
-
Causality: Federal and local regulations mandate clear labeling for the safety of all personnel who may handle the container, from lab staff to waste management professionals. It ensures the waste is routed to the correct disposal facility.
Step 4: Waste Accumulation and Storage
-
Action: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and general traffic.[5]
-
Causality: Storing hazardous waste in a designated and secure location minimizes the risk of accidental spills or unauthorized access. Keeping containers closed at all times except when adding waste is a key compliance requirement.[10][11]
Step 5: Final Disposal and Coordination
-
Action: Once the waste container is full or is no longer needed, arrange for its removal through your institution's Environmental Health & Safety (EHS) department.
-
Causality: EHS professionals are trained to handle, transport, and document hazardous waste for final disposal at a licensed facility, ensuring full compliance with all regulatory bodies such as the EPA in the United States.[5] The primary disposal method for this type of waste will be chemical incineration.[4]
Part 3: Emergency Procedures for Spills
In the event of a spill of solid this compound, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Wear PPE: Do not attempt cleanup without the appropriate PPE as described in Part 1.
-
Contain and Clean: Gently sweep up the solid material, taking care to avoid generating dust.[5][6] Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container labeled as described above.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Part 4: Data Summary and Visualization
For quick reference, the key disposal parameters are summarized below.
| Parameter | Specification | Rationale |
| Waste Classification | Halogenated Organic Waste | Regulatory requirement for chlorinated compounds; dictates disposal method (incineration).[8][9][11] |
| Container Type | Sealable, chemically compatible container | Prevents leaks, spills, and vapor release.[11] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against skin, eye, and respiratory irritation.[1][2] |
| Labeling | "Hazardous Waste," "Halogenated Organic Waste," "Waste this compound" | Ensures safety, compliance, and proper routing for disposal.[5][10][11] |
| Incompatible Materials | Strong oxidizing agents, strong bases | Avoid co-mingling to prevent hazardous chemical reactions.[1] |
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For this compound, this means strict adherence to protocols for handling a halogenated organic compound. By diligently following the procedures of segregation, proper labeling, secure storage, and coordinated disposal through EHS, we uphold our commitment to safety and environmental integrity, ensuring our work contributes positively to the field without imposing undue risk.
References
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Navigating the Synthesis and Handling of 4-Chloro-N-hydroxybenzamide: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-Chloro-N-hydroxybenzamide. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in established safety principles and chemical reactivity considerations. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Understanding the Compound: Hazard Profile and Chemical Properties
Key Inferred Hazards:
-
Skin and Eye Irritation: Based on data for similar compounds, this compound is expected to cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Potential Genotoxicity: Some hydroxamic acids have been shown to exhibit genotoxic properties.[2] Therefore, it is prudent to handle this compound as a potential mutagen.
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]
| Property | Value/Information | Source |
| Molecular Formula | C₇H₆ClNO₂ | [4] |
| Molecular Weight | 171.58 g/mol | [4] |
| Appearance | Likely a solid crystalline substance | Inferred from similar compounds |
| Storage | Store at 4°C in a dry, well-ventilated place. Keep container tightly closed. | [4] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, and strong bases. | [5][6] |
Personal Protective Equipment (PPE): A Multi-Level Approach
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. For handling this compound, a tiered approach to PPE is recommended.
Level C Protection: Standard Laboratory Operations
For routine weighing, solution preparation, and reactions conducted within a certified chemical fume hood, Level C protection is the minimum requirement.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[8]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[9] Gloves should be inspected for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat is essential. For procedures with a higher splash risk, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All work with solid this compound that may generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.
Diagram: PPE Workflow for Standard Handling
Caption: Standard PPE workflow for handling this compound.
Operational Plan: From Benchtop to Disposal
A meticulous operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory that is clearly marked.
-
Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.
-
Weighing: To minimize the generation of dust, weigh the compound on a tared weigh paper or in a container within the fume hood.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Reaction Setup: Ensure all glassware is free of contaminants and securely clamped. Reactions should be conducted in a well-ventilated fume hood, away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE (Level B protection may be necessary for large spills), carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Diagram: Emergency Response Flowchart
Caption: Flowchart for emergency response to spills or exposure.
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Segregation is Key:
-
Halogenated Waste Stream: All waste containing this compound (solid, solutions, contaminated materials) must be collected in a designated, properly labeled "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Container Integrity: Use a chemically compatible, leak-proof container with a secure lid.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of robust safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects personnel but also ensures the integrity and reproducibility of your scientific endeavors.
References
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Kober, L., et al. (2020). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). International Journal of Molecular Sciences, 21(13), 4747. Retrieved from [Link]
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4-Chloro-N-methoxybenzamide. (2025, December 30). MSDS. Capot Chemical Co., Ltd. Retrieved from [Link]
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LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
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PPE for Hazardous Chemicals. Canada Safety Training. Retrieved from [Link]
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What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
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BENZAMIDE. Hazard Summary. New Jersey Department of Health. Retrieved from [Link]
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Corbett, M. D., & Corbett, B. R. (1980). Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation. Cancer Research, 40(12), 4704–4708. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
